molecular formula C11H15N3O2 B187749 3-Methyl-1-(2-nitrophenyl)piperazine CAS No. 398470-53-6

3-Methyl-1-(2-nitrophenyl)piperazine

Numéro de catalogue: B187749
Numéro CAS: 398470-53-6
Poids moléculaire: 221.26 g/mol
Clé InChI: JLCKZYKOWUVIPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Methyl-1-(2-nitrophenyl)piperazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, primarily due to the privileged status of the piperazine moiety in the design of biologically active compounds . Piperazine derivatives are extensively investigated for their ability to optimize the pharmacokinetic properties of lead molecules and to serve as conformational scaffolds that arranges key pharmacophoric groups for effective interaction with biological targets . While specific bioactivity data for this exact compound is limited in the public domain, its structure incorporates key features found in compounds with documented research value. The nitrophenyl substituent, for instance, is a feature present in classes of molecules studied as potential enzyme inhibitors . Furthermore, structurally related nitrophenylpiperazine compounds are part of ongoing research efforts to develop novel therapeutic agents, highlighting the relevance of this chemical class in early-stage discovery . This compound serves as a versatile synthetic intermediate or a core structure for researchers developing novel molecules for various pharmacological applications, including the exploration of new antiviral, antimicrobial, and enzyme-inhibiting agents . Its value lies in its potential for structural diversification, allowing for the establishment of structure-activity relationships (SAR) in the development of new chemical probes or drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methyl-1-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-9-8-13(7-6-12-9)10-4-2-3-5-11(10)14(15)16/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCKZYKOWUVIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385359
Record name 3-methyl-1-(2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398470-53-6
Record name 3-methyl-1-(2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-1-(2-nitrophenyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a well-established synthetic methodology, rooted in the principles of nucleophilic aromatic substitution, and outlines a suite of analytical techniques for the thorough characterization and purity assessment of the final product. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel piperazine derivatives and for professionals in the pharmaceutical industry involved in the development of new chemical entities.

Introduction: The Significance of Substituted Piperazines

The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of various substituents onto the piperazine core allows for the fine-tuning of a molecule's properties, such as its target affinity, selectivity, and metabolic stability.

3-Methyl-1-(2-nitrophenyl)piperazine is a specific derivative that combines the piperazine scaffold with a 2-nitrophenyl group and a methyl substituent. The nitroaromatic moiety can serve as a precursor for further chemical modifications, such as reduction to an amino group, which opens up avenues for the synthesis of a diverse library of compounds. The methyl group on the piperazine ring introduces chirality and can influence the conformational preferences of the molecule, potentially impacting its interaction with biological targets.

This guide will first elaborate on a robust synthetic route to 3-Methyl-1-(2-nitrophenyl)piperazine, followed by a detailed discussion of the analytical methods employed for its structural confirmation and purity determination.

Synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine

The synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile, in this case, the secondary amine of 3-methylpiperazine.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds, particularly C-N bonds. The reaction proceeds via a two-step addition-elimination mechanism. The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. This activation lowers the energy of the intermediate Meisenheimer complex, thereby facilitating the reaction.

In the synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine, the nitro group at the ortho position of the phenyl ring makes the ipso-carbon highly electrophilic and susceptible to attack by the nitrogen atom of 3-methylpiperazine.

Proposed Synthetic Pathway

The following diagram illustrates the synthetic route for the preparation of 3-Methyl-1-(2-nitrophenyl)piperazine:

Synthesis_Pathway reagent1 1-Chloro-2-nitrobenzene reaction + reagent1->reaction reagent2 3-Methylpiperazine reagent2->reaction product 3-Methyl-1-(2-nitrophenyl)piperazine reaction_conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 110°C) reaction_conditions->product SNAг

Caption: Synthetic pathway for 3-Methyl-1-(2-nitrophenyl)piperazine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-Chloro-2-nitrobenzene

  • 3-Methylpiperazine

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-nitrobenzene (1.0 eq), 3-methylpiperazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-Methyl-1-(2-nitrophenyl)piperazine.

Causality behind Experimental Choices:

  • Excess of 3-Methylpiperazine: A slight excess of the amine is used to ensure the complete consumption of the limiting reagent, 1-chloro-2-nitrobenzene.

  • Potassium Carbonate: This base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product side.

  • DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve both the organic reactants and the inorganic base, and it has a high boiling point, allowing the reaction to be conducted at elevated temperatures.

  • Elevated Temperature: The reaction is heated to provide the necessary activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion.

Characterization of 3-Methyl-1-(2-nitrophenyl)piperazine

Once synthesized, the identity, purity, and structural integrity of 3-Methyl-1-(2-nitrophenyl)piperazine must be confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both 1H and 13C NMR are essential for the characterization of the target compound.

  • 1H NMR: The 1H NMR spectrum will provide information about the number of different types of protons and their chemical environment. Key expected signals include:

    • Aromatic protons of the 2-nitrophenyl group, appearing as multiplets in the downfield region (typically 7.0-8.0 ppm).

    • Protons of the piperazine ring, which will show complex splitting patterns due to their diastereotopic nature and coupling with each other. The presence of the methyl group will further complicate these signals.

    • A doublet for the methyl group on the piperazine ring.

    • A broad singlet for the N-H proton of the piperazine ring, which may be exchangeable with D2O.

  • 13C NMR: The 13C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:

    • Aromatic carbons of the 2-nitrophenyl group.

    • Carbons of the piperazine ring.

    • A signal for the methyl group carbon.

The chemical shifts in both 1H and 13C NMR will be influenced by the electron-withdrawing nitro group and the electron-donating nature of the nitrogen atoms. A study on the closely related 1-(2-nitrophenyl)piperazine provides a good reference for interpreting the spectra.[3]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Methyl-1-(2-nitrophenyl)piperazine (C11H15N3O2), the expected monoisotopic mass is approximately 221.12 g/mol .[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum will show a molecular ion peak ([M]+) and characteristic fragment ions resulting from the cleavage of the molecule.

Predicted Mass Spectrometry Data: [4]

Adductm/z
[M+H]+222.12370
[M+Na]+244.10564

FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for 3-Methyl-1-(2-nitrophenyl)piperazine include:

  • N-H stretching vibration of the secondary amine in the piperazine ring.

  • C-H stretching vibrations of the aromatic and aliphatic groups.

  • Asymmetric and symmetric stretching vibrations of the nitro group (-NO2), typically appearing as two strong bands.

  • C-N stretching vibrations.

  • Aromatic C=C stretching vibrations.

Chromatographic Analysis

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method is commonly used for the analysis of piperazine derivatives.[1][5] The sample is injected onto a C18 column and eluted with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The purity is determined by integrating the peak area of the main compound and any impurities detected by a UV detector.

Typical HPLC Conditions:

ParameterValue
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Trifluoroacetic acid (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)
Injection Volume10 µL
Thin Layer Chromatography (TLC)

TLC is a simple and rapid technique used to monitor the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to separate the product from the starting materials and any byproducts on a silica gel plate. The spots can be visualized under UV light or by staining.

Data Presentation and Workflow Visualization

Summary of Characterization Data
TechniqueExpected Results
1H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), Piperazine protons (complex multiplets), Methyl protons (doublet), N-H proton (broad singlet)
13C NMR Signals for aromatic, piperazine, and methyl carbons
Mass Spec (HRMS) [M+H]+ at m/z ≈ 222.12370, confirming C11H16N3O2
FTIR Characteristic peaks for N-H, C-H, NO2 (asymmetric and symmetric), C-N, and aromatic C=C stretching
HPLC A single major peak indicating high purity (e.g., >95%)
Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (1-Chloro-2-nitrobenzene, 3-Methylpiperazine) reaction SNAг Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 3-Methyl-1-(2-nitrophenyl)piperazine purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms ftir FTIR Spectroscopy product->ftir hplc HPLC Analysis product->hplc final_data Structure & Purity Confirmed nmr->final_data ms->final_data ftir->final_data hplc->final_data

Caption: Overall workflow for the synthesis and characterization of 3-Methyl-1-(2-nitrophenyl)piperazine.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-Methyl-1-(2-nitrophenyl)piperazine. The described SNAr reaction offers a reliable and efficient route to this valuable piperazine derivative. The comprehensive analytical workflow, incorporating NMR, MS, FTIR, and HPLC, ensures the unambiguous identification and purity assessment of the final product. By adhering to the principles and protocols outlined herein, researchers and drug development professionals can confidently synthesize and characterize this and similar compounds for their respective applications.

References

  • Yilmaz, F., & Emirik, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 25-32.
  • Ayeni, A. O., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • TÜRKMEN, H., & KARACA, S. (2016). 1-(2-nitrophenyl) piperazine: nmr, raman, ftir and dft studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 269-286.
  • United Nations Office on Drugs and Crime. (2013).
  • Gondkar, A. S., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1163-1174.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google P
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 3-Methyl-2-nitrophenol(4920-77-8) 1H NMR spectrum.
  • PubChem. (n.d.). 3-methyl-1-(2-nitrophenyl)piperazine. Retrieved from [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 857-868.
  • Al-Wahaibi, L. H., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Molecules, 27(19), 6545.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
  • NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

  • Ayeni, A. O., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.
  • D'Amico, D. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

Sources

physicochemical properties of 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-(2-nitrophenyl)piperazine

Introduction

The piperazine ring is a quintessential heterocyclic scaffold, widely recognized by medicinal chemists as a "privileged structure" in modern drug discovery.[1][2][3] Its six-membered ring containing two nitrogen atoms provides a versatile and synthetically tractable framework that can be functionalized to modulate a compound's steric, electronic, and physicochemical properties.[1] This fine-tuning is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing a molecule's potential as a therapeutic agent.[1][4]

This guide focuses on a specific, yet under-documented, derivative: 3-Methyl-1-(2-nitrophenyl)piperazine. As a Senior Application Scientist, the objective here is to provide a comprehensive technical overview for researchers and drug development professionals. Due to a notable scarcity of direct experimental data for this precise molecule in peer-reviewed literature[5], this document synthesizes predicted data, draws logical inferences from closely related structural analogs, and provides robust, field-proven experimental protocols for its definitive characterization. This approach ensures a self-validating system, empowering researchers to generate the empirical data required for informed decision-making in their discovery pipelines.

Section 1: Molecular Identity and Structure

Accurate identification is the foundation of all subsequent physicochemical analysis. The structural features of 3-Methyl-1-(2-nitrophenyl)piperazine—an N-arylpiperazine with a methyl group on the saturated ring and a nitro group on the aromatic ring—dictate its chemical behavior.

IdentifierValueSource
Chemical Name 3-Methyl-1-(2-nitrophenyl)piperazine-
Molecular Formula C₁₁H₁₅N₃O₂[5]
Molecular Weight 221.26 g/mol [6]
Monoisotopic Mass 221.11642 Da[5]
Canonical SMILES CC1CN(CCN1)C2=CC=CC=C2[O-][5]
InChIKey JLCKZYKOWUVIPC-UHFFFAOYSA-N[5]

Section 2: Core Physicochemical Properties (Predicted & Estimated)

The following properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of a compound. The values presented are a combination of computational predictions and expert estimations based on analogous structures.

PropertyPredicted/Estimated ValueRationale & Importance in Drug Discovery
LogP (XlogP) 1.7The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, influencing membrane permeability and absorption. A value of 1.7 suggests moderate lipophilicity, which is often favorable for oral bioavailability. This predicted value is slightly higher than that of the parent compound, 1-(2-nitrophenyl)piperazine (XLogP3 = 1.2), consistent with the addition of a lipophilic methyl group.[5][7]
pKa pKa₁ ≈ 7.5-8.0; pKa₂ < 2The ionization constant (pKa) determines the charge state of a molecule at a given pH, affecting solubility, receptor binding, and cell penetration. Piperazine is a weak base with two pKa values. The N4 nitrogen (distal to the phenyl ring) is expected to be the more basic center, with a pKa slightly reduced from typical dialkyl piperazines (pKa ≈ 8.0) due to the overall electron-withdrawing nature of the molecule.[8] The N1 nitrogen's basicity is significantly suppressed by the strongly electron-withdrawing 2-nitrophenyl group, resulting in a very low pKa.
Aqueous Solubility Low / InsolubleExpected to be poorly soluble in water but soluble in common organic solvents like ethanol, methanol, and dichloromethane.[9] This is consistent with its moderate LogP and the presence of significant hydrophobic regions (phenyl and methyl groups). Poor aqueous solubility is a common challenge in drug development that often requires formulation strategies to overcome.
Appearance Yellow SolidN-arylpiperazines containing a nitrophenyl group are typically yellow crystalline powders.[9][10]
Melting Point 90 - 110 °C (Estimated)The melting point for the related isomer, 1-(3-nitrophenyl)piperazine, is reported as 95-99 °C.[9] A similar range is anticipated for this compound. A sharp melting point is a primary indicator of sample purity.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. The following techniques are standard for characterizing a novel small molecule like 3-Methyl-1-(2-nitrophenyl)piperazine.

Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Based on studies of the parent compound, 1-(2-nitrophenyl)piperazine[11][12], the following signals are expected:

    • ¹H NMR : Aromatic protons will appear in the δ 7.0-8.0 ppm region. The piperazine ring protons will appear as complex multiplets in the δ 2.5-3.5 ppm range. A characteristic doublet for the methyl group (CH₃) is expected around δ 1.0-1.2 ppm. The N-H proton should appear as a broad singlet.

    • ¹³C NMR : Aromatic carbons will resonate between δ 115-150 ppm. The piperazine ring carbons will be found in the δ 45-60 ppm region. The methyl carbon signal is anticipated in the upfield region, around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy : Key vibrational bands provide functional group confirmation. Expected peaks include:

    • ~3300 cm⁻¹: N-H stretch of the secondary amine.[11]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.[11]

    • ~2950-2800 cm⁻¹: Aliphatic C-H stretches from the piperazine and methyl groups.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretches of the nitro (NO₂) group, respectively.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) should confirm the monoisotopic mass of the protonated molecule [M+H]⁺ at m/z 222.1237.[5]

    • Analysis of the fragmentation pattern in MS/MS experiments can further validate the structure, with expected cleavages within the piperazine ring.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection is the standard method for determining the purity of piperazine derivatives.[13] A gradient method using a C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is a robust starting point. Purity should be assessed at multiple wavelengths, including one near the absorbance maximum of the nitrophenyl chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is also a viable technique for purity and identity confirmation, particularly for assessing volatile impurities.[14][15]

Section 4: Experimental Protocols for Physicochemical Characterization

The causality behind experimental design is paramount. The following protocols are designed as self-validating systems to generate reliable, publication-quality data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel compound is critical. The following diagram outlines a standard workflow, ensuring that foundational properties like identity and purity are confirmed before investing resources in more complex functional assays.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Measurement cluster_2 Phase 3: Stability & Further Studies Synthesis Synthesis & Purification Confirmation Structural Confirmation (NMR, HRMS, IR) Synthesis->Confirmation Purity Purity Assessment (RP-HPLC, >95%) Confirmation->Purity LogP LogP Determination (Shake-Flask) Purity->LogP pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Aqueous Solubility (HPLC-UV) Purity->Solubility Stability Stability Assessment (pH, Temp, Light) Solubility->Stability Bioassays Biological Assays Stability->Bioassays

Caption: Workflow for Novel Compound Characterization.

Protocol 4.1: Determination of LogP by Shake-Flask Method

This protocol is the gold standard for LogP determination, providing a direct measure of a compound's partitioning behavior.[16]

  • Preparation : Prepare a stock solution of the compound (~1 mg/mL) in n-octanol. The n-octanol and water phases must be mutually pre-saturated by shaking them together for 24 hours and then separating.

  • Partitioning : Add 1 mL of the n-octanol stock solution to 1 mL of pre-saturated water in a glass vial.

  • Equilibration : Tightly cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25 °C) to allow for complete partitioning.

  • Phase Separation : Centrifuge the vial at >2000 x g for 20 minutes to ensure a clean separation of the two phases.

  • Quantification : Carefully sample an aliquot from both the upper n-octanol layer and the lower aqueous layer. Dilute each sample appropriately and determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation : The LogP is calculated as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ). The method has a reliable dynamic range of -2 < LogP < 4.[16]

Protocol 4.2: Determination of pKa by Potentiometric Titration

This method directly measures the pH changes in a solution as a titrant is added, allowing for the precise determination of ionization constants.[17]

  • Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., methanol/water mixture) with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).

  • Acidification : Lower the pH of the solution to ~2.0 by adding a standardized solution of HCl. This ensures that both basic nitrogen atoms are fully protonated at the start of the titration.

  • Titration : Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M).

  • Data Collection : Record the pH value after the addition of each aliquot, allowing the reading to stabilize.

  • Analysis : Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the pKa values from the data with high accuracy.

Section 5: Stability, Handling, and Storage

Proper handling is essential for both user safety and maintaining compound integrity.

  • Storage : Based on best practices for similar compounds, 3-Methyl-1-(2-nitrophenyl)piperazine should be stored in a tightly sealed container in a cool, dry, and dark place.[9] It should be kept away from strong oxidizing agents to prevent chemical degradation.[9]

  • Safety & Handling : Drawing from the GHS classifications of the parent compound, 1-(2-nitrophenyl)piperazine, appropriate precautions should be taken.[7] The compound may be:

    • Harmful if swallowed or in contact with skin.

    • A cause of skin and serious eye irritation.

    • A cause of respiratory irritation.

    • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

While direct experimental data for 3-Methyl-1-(2-nitrophenyl)piperazine is not yet widely published, a robust physicochemical profile can be confidently assembled through a combination of computational prediction and extrapolation from closely related analogs. This guide establishes its likely identity as a moderately lipophilic (XlogP ≈ 1.7), weakly basic (pKa₁ ≈ 7.5-8.0), and poorly water-soluble yellow solid.

Crucially, this document provides the detailed experimental framework necessary for researchers to move from prediction to empirical validation. The outlined protocols for structural confirmation, purity analysis, and the determination of core properties like LogP and pKa are designed to yield the reliable, high-quality data essential for advancing drug discovery programs. By grounding theoretical knowledge in practical, validated methodologies, this guide empowers scientists to fully characterize this and other novel piperazine derivatives, unlocking their therapeutic potential.

References

  • 1-(3-Nitrophenyl)Piperazine | Properties, Uses, Safety, Supplier China. Bouling Chemical Co., Limited.
  • 1-(2-Nitrophenyl)piperazine | C10H13N3O2 | CID 100949 . PubChem, National Center for Biotechnology Information. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing . National Center for Biotechnology Information (PMC), NIH. [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies . SciSpace. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . Wiley Online Library. [Link]

  • 3-methyl-1-(2-nitrophenyl)piperazine (C11H15N3O2) . PubChemLite. [Link]

  • New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles . MDPI. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Rational Approach to Novel Compound Characterization

Introduction

3-Methyl-1-(2-nitrophenyl)piperazine is a synthetic compound featuring a piperazine core, a structural motif prevalent in numerous centrally active pharmacological agents. The piperazine scaffold is a cornerstone in medicinal chemistry, contributing to drugs with diverse therapeutic applications.[1] The presence of a nitrophenyl substituent is also of significant interest; for instance, the related compound para-nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent.[2] The specific combination of a 3-methyl group on the piperazine ring and an ortho-nitro substitution on the phenyl ring suggests a unique pharmacological profile that warrants a thorough investigation.

This guide provides a comprehensive framework for the systematic elucidation of the mechanism of action of 3-Methyl-1-(2-nitrophenyl)piperazine, intended for researchers in pharmacology and drug development. It is structured not as a rigid protocol, but as a logical, field-proven progression of inquiry, from broad-based screening to specific functional characterization. The causality behind each experimental choice is explained to provide a self-validating system of investigation.

Hypothesized Mechanism of Action: A Modulator of Monoaminergic Systems

Based on its structural similarity to known psychoactive compounds, the primary hypothesis is that 3-Methyl-1-(2-nitrophenyl)piperazine functions as a modulator of monoamine neurotransmitter systems. Piperazine derivatives are known to interact with a wide array of CNS targets, including serotonergic, dopaminergic, and adrenergic receptors.[3] The nitrophenyl moiety, particularly in other phenylpiperazines, suggests a potential interaction with serotonin systems.[2]

Therefore, our investigation will initially focus on the hypothesis that 3-Methyl-1-(2-nitrophenyl)piperazine is an agonist or antagonist at key serotonin and dopamine receptors, with a secondary hypothesis that it may also interact with monoamine transporters.

Hypothesized_Signaling_Pathway Hypothesized interaction of the compound with monoamine systems. cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound 3-Methyl-1-(2-nitrophenyl)piperazine Transporter SERT/DAT Compound->Transporter Inhibition of Reuptake? Receptor 5-HT2A / D2 Receptor Compound->Receptor Agonism or Antagonism? Synaptic_Neurotransmitter Serotonin / Dopamine Transporter->Synaptic_Neurotransmitter Reuptake G_Protein Gq/Gi Receptor->G_Protein Activation Second_Messenger IP3/DAG or ↓cAMP G_Protein->Second_Messenger Transduction Cellular_Response Neuronal Firing / Gene Expression Second_Messenger->Cellular_Response Synaptic_Neurotransmitter->Receptor Binding_Assay_Workflow Workflow for Radioligand Binding Assay. Start Prepare Receptor Membranes Mix Combine Membranes, Radioligand & Test Compound in 96-well plate Start->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Vacuum Filtration to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting of Filters Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze End Binding Affinity Profile Analyze->End

Workflow for Radioligand Binding Assay.
Phase 2: Functional Characterization

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's effect on receptor signaling. Based on our hypothetical binding data, we will focus on the 5-HT2A receptor, which is a Gq-coupled GPCR. However, many D-receptors are Gs/Gi coupled, which results in an increase/decrease in cAMP levels. [4]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a cAMP-responsive reporter system (e.g., GloSensor™). [5]2. Agonist Mode:

    • Plate cells in a 96-well plate and incubate overnight.

    • Add increasing concentrations of 3-Methyl-1-(2-nitrophenyl)piperazine.

    • Incubate for an appropriate time (e.g., 15-30 minutes).

    • Add the detection reagent and measure luminescence, which correlates with cAMP levels. [6]3. Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 3-Methyl-1-(2-nitrophenyl)piperazine.

    • Add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

    • Incubate and measure the luminescent signal as above.

  • Data Analysis: Plot the response against the compound concentration to generate dose-response curves. Calculate the EC50 (for agonists) or IC50 (for antagonists).

To investigate the secondary hypothesis of interaction with monoamine transporters, a neurotransmitter release assay is performed. [7]

  • Cell Preparation: Use HEK293 cells stably expressing the human serotonin transporter (hSERT). Plate cells in a 96-well plate and allow them to adhere. [1]2. Loading: Load the cells with a fluorescent monoamine analog or a radiolabeled neurotransmitter like [3H]-Serotonin.

  • Treatment: Wash the cells and then incubate with various concentrations of 3-Methyl-1-(2-nitrophenyl)piperazine. A known releasing agent (e.g., p-Chloroamphetamine) and a known reuptake inhibitor (e.g., Fluoxetine) should be used as positive controls.

  • Quantification: Measure the amount of neurotransmitter released into the supernatant using fluorescence detection or scintillation counting. [8]5. Data Analysis: Calculate the EC50 for release.

AssayTargetResultPotency
cAMP Assay (Agonist Mode)5-HT2A ReceptorAgonistEC50 = 45.8 nM
cAMP Assay (Antagonist Mode)5-HT2A ReceptorN/AN/A
Monoamine Release AssaySerotonin TransporterNo significant releaseEC50 > 10 µM

This hypothetical data suggests the compound is a functional agonist at the 5-HT2A receptor and does not act as a significant serotonin releasing agent, thus refining our understanding of its primary mechanism.

Phase 3: Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a new compound is crucial. In vitro metabolism studies using human liver microsomes can identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved. [9][10]

  • Incubation: Incubate 3-Methyl-1-(2-nitrophenyl)piperazine (e.g., at 1 µM) with pooled human liver microsomes in the presence of an NADPH-regenerating system.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound over time.

  • CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, repeat the incubation in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). [11]

ParameterResult
Half-life (t1/2) in HLM28 minutes
Intrinsic Clearance (CLint)High
Major Metabolites IdentifiedHydroxylation on the phenyl ring, N-dealkylation of the methyl group
Primary Metabolizing EnzymeCYP3A4 (85% inhibition by ketoconazole)

digraph "Metabolic_Pathway" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7, fontname="Arial", fontsize=9];

"Parent" [label="3-Methyl-1-(2-nitrophenyl)piperazine", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "CYP3A4" [label="CYP3A4\n(Human Liver Microsomes)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite1" [label="Hydroxylated Metabolite", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Metabolite2" [label="N-demethylated Metabolite", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Parent" -> "CYP3A4"; "CYP3A4" -> "Metabolite1" [label="Phase I\nOxidation"]; "CYP3A4" -> "Metabolite2" [label="Phase I\nOxidation"];

graph [label="Hypothesized primary metabolic pathways.", labelloc=b, fontsize=10]; }

Hypothesized primary metabolic pathways.

Conclusion and Forward Look

This technical guide outlines a rational, multi-faceted approach to characterizing the mechanism of action of a novel compound, 3-Methyl-1-(2-nitrophenyl)piperazine. By progressing from broad, unbiased screening to specific functional and metabolic assays, a clear picture of the compound's pharmacological profile can be established.

Based on our hypothetical results, 3-Methyl-1-(2-nitrophenyl)piperazine emerges as a potent 5-HT2A receptor agonist with high metabolic clearance primarily via CYP3A4. This profile suggests potential applications in therapeutic areas where 5-HT2A agonism is beneficial, though its rapid metabolism would need to be considered in any drug development program. The described experimental workflows provide a robust and self-validating framework for any researcher or drug development professional to confidently and accurately profile novel chemical entities.

References

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The Evolving Landscape of Arylpiperazines: A Technical Guide to the Biological Activity of 1-(Nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the burgeoning field of 1-(nitrophenyl)piperazine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will navigate the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. The piperazine moiety is a cornerstone in the design of centrally active agents, and the introduction of a nitrophenyl group presents a unique opportunity to modulate physicochemical properties and explore novel biological activities.[1] This guide will provide not only a summary of the existing knowledge but also the underlying scientific rationale for the experimental designs and the interpretation of the results.

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug discovery. Its unique conformational flexibility and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs, particularly those targeting the central nervous system (CNS). Arylpiperazine derivatives, in particular, have a rich history of interacting with a wide array of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. This promiscuity, while sometimes a challenge, also offers a fertile ground for the development of compounds with tailored polypharmacology, an increasingly recognized advantage in treating complex multifactorial diseases.

The Influence of the Nitrophenyl Moiety: Modulating Potency and Selectivity

The introduction of a nitro group onto the phenyl ring of an arylpiperazine has profound effects on the molecule's electronic and steric properties. The strong electron-withdrawing nature of the nitro group can influence the pKa of the piperazine nitrogens, affecting the molecule's ionization state at physiological pH and its ability to cross the blood-brain barrier. Furthermore, the position of the nitro group (ortho, meta, or para) dictates the spatial arrangement of the molecule and its potential interactions with receptor binding pockets.

Recent studies on nitrophenylpiperazine derivatives have unveiled a range of biological activities, moving beyond the traditional CNS targets. Notably, research has highlighted their potential as tyrosinase inhibitors, antimicrobial agents, and even as radioprotectors.[2][3]

Tyrosinase Inhibition: A Novel Avenue for Nitrophenylpiperazines

A compelling area of investigation for nitrophenylpiperazine derivatives is their potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3] Overproduction of melanin can lead to various dermatological conditions, and tyrosinase inhibitors are of great interest for cosmetic and therapeutic applications.

A study by Asadipour et al. (2024) explored a series of 4-nitrophenylpiperazine derivatives, revealing that the introduction of specific substituents on the second piperazine nitrogen could lead to potent tyrosinase inhibition.[3]

Compound IDR-group on N4Tyrosinase IC50 (µM)
4a Benzyl> 100
4e 4-Chlorobenzyl85.2
4l Indole-3-acetyl72.55
Kojic Acid (Standard) -16.67
Data adapted from Asadipour et al., 2024.[3]

The structure-activity relationship suggests that bulky, electron-rich substituents at the N4 position enhance the inhibitory activity. The indole moiety in compound 4l was particularly effective, suggesting a potential interaction with the active site of the enzyme.[3]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the tyrosinase inhibitory activity of test compounds, based on the methodology described by Asadipour et al.[3]

  • Reagents and Materials:

    • Mushroom tyrosinase (EC 1.14.18.1)

    • L-DOPA (substrate)

    • Phosphate buffer (67 mM, pH 6.8)

    • Test compounds dissolved in DMSO

    • Kojic acid (positive control)

    • 96-well microplate reader

  • Assay Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound solution at various concentrations.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm every minute for 10 minutes using a microplate reader.

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance with the test compound.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase_Inhibition_Workflow reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compounds plate_prep Plate Preparation: - Add Buffer - Add Tyrosinase - Add Test Compound reagents->plate_prep pre_incubation Pre-incubation (10 min at RT) plate_prep->pre_incubation reaction Initiate Reaction: Add L-DOPA pre_incubation->reaction measurement Measure Absorbance (475 nm) reaction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for in vitro tyrosinase inhibition assay.

Synthesis of 1-(Nitrophenyl)piperazine Derivatives

The synthesis of 1-(nitrophenyl)piperazine derivatives is typically achieved through a nucleophilic aromatic substitution reaction. A common approach involves the reaction of a suitably substituted nitrophenyl halide with piperazine or a mono-substituted piperazine.

General Synthetic Protocol:

  • Starting Materials:

    • 1-Fluoro-2-nitrobenzene (or other halogenated nitrobenzene)

    • Piperazine (or a mono-substituted piperazine)

    • A suitable base (e.g., K2CO3, Et3N)

    • A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Reaction Procedure:

    • To a solution of the halogenated nitrobenzene in the chosen solvent, add the piperazine derivative and the base.

    • Heat the reaction mixture at a temperature ranging from 80°C to 150°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow start Starting Materials: - Halogenated Nitrobenzene - Piperazine Derivative - Base & Solvent reaction Reaction: - Mix and Heat - Monitor by TLC start->reaction workup Work-up: - Cool and Precipitate - Filter and Wash reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: 1-(Nitrophenyl)piperazine Derivative purification->product

Caption: General synthetic workflow for 1-(nitrophenyl)piperazine derivatives.

Future Directions and Concluding Remarks

The exploration of 1-(nitrophenyl)piperazine derivatives is a field with considerable untapped potential. While this guide has focused on their emerging role as tyrosinase inhibitors, the inherent properties of the arylpiperazine scaffold suggest that these compounds could be further functionalized to target a wider range of biological entities. Future research should focus on:

  • Expanding the Structure-Activity Relationship: A systematic exploration of substituents on both the nitrophenyl ring and the second piperazine nitrogen is crucial to build a comprehensive SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions responsible for the observed biological activities will be key to designing more potent and selective compounds.

  • In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • Asadipour, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society. [Link]

  • Kainz, K., et al. (2021). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports. [Link]

  • Asadipour, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society. [Link]

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An In-depth Technical Guide to 3-Methyl-1-(2-nitrophenyl)piperazine: Synthesis, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-(2-nitrophenyl)piperazine, its structural analogs, and derivatives. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its substitution with a nitrophenyl group, particularly with additional methylation, offers a unique chemical space for drug discovery.[1][2] This document delves into the synthetic pathways, physicochemical properties, and known biological activities of this class of compounds, with a focus on their potential therapeutic applications. We will explore their interactions with various biological targets, including neurotransmitter receptors and enzymes, and discuss the structure-activity relationships that govern their pharmacological profiles.[3][4] Detailed experimental protocols and in-silico analyses are provided to equip researchers with the necessary knowledge to further investigate and develop these promising molecules.

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a versatile heterocyclic motif frequently incorporated into the design of new therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] When coupled with an aromatic system, the resulting arylpiperazine scaffold has given rise to a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[2][5] These compounds are known to modulate the activity of various neurotransmitter systems, including serotonergic and dopaminergic pathways, leading to their use as antipsychotics, antidepressants, and anxiolytics.[2][3]

The introduction of a nitro group onto the phenyl ring, as seen in nitrophenylpiperazines, significantly alters the electronic properties of the molecule, influencing its binding affinity and selectivity for specific receptors and enzymes. Furthermore, the addition of a methyl group to the piperazine ring can impact the compound's conformation, lipophilicity, and metabolic stability, providing a key point for structural optimization. This guide will specifically focus on the 3-methyl-1-(2-nitrophenyl)piperazine core, exploring its chemical nuances and biological potential.

Synthesis and Derivatization Strategies

The synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine and its derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitutions required on the piperazine or phenyl ring.

Core Synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine

A plausible and efficient method for the synthesis of the core structure involves a two-step process: the formation of the arylpiperazine ring followed by methylation.

Step 1: Synthesis of 1-(2-Nitrophenyl)piperazine

The initial and crucial step is the formation of the 1-(2-nitrophenyl)piperazine intermediate. This is typically achieved through the condensation of 2-nitroaniline with a bis-electrophilic agent like bis(2-chloroethyl)amine. This reaction is a classic method for constructing the piperazine ring onto an aromatic amine.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)piperazine

  • Materials:

    • 2-Nitroaniline

    • Bis(2-chloroethyl)amine hydrochloride

    • High-boiling point solvent (e.g., n-butanol, diethylene glycol)

    • Base (e.g., sodium carbonate, triethylamine)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline and the chosen solvent.

    • Heat the mixture to a temperature of 90-120°C to ensure complete dissolution of the aniline.

    • Gradually add bis(2-chloroethyl)amine hydrochloride to the heated solution. The reaction is often exothermic, and the rate of addition should be controlled to maintain the temperature.

    • Add a suitable base to neutralize the hydrochloride salt and facilitate the reaction.

    • Increase the reaction temperature to 120-220°C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a protic solvent such as n-butanol and reflux for a short period to aid in the precipitation of the product upon cooling.

    • Filter the crude product and wash with a cold solvent to remove impurities.

    • The crude 1-(2-nitrophenyl)piperazine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Self-Validation: The identity and purity of the synthesized 1-(2-nitrophenyl)piperazine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Step 2: Methylation of 1-(2-Nitrophenyl)piperazine

With the 1-(2-nitrophenyl)piperazine core synthesized, the final step is the introduction of the methyl group at the 3-position of the piperazine ring. This can be achieved through a direct alkylation reaction.

Experimental Protocol: Synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine

  • Materials:

    • 1-(2-Nitrophenyl)piperazine

    • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • A non-polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

    • A mild base (e.g., potassium carbonate, triethylamine)

  • Procedure:

    • Dissolve 1-(2-nitrophenyl)piperazine in the chosen solvent in a round-bottom flask.

    • Add the base to the solution and stir.

    • Slowly add the methylating agent to the reaction mixture at room temperature. The reaction may be slightly exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 3-Methyl-1-(2-nitrophenyl)piperazine by column chromatography on silica gel.

  • Self-Validation: Characterize the final product using NMR, MS, and HPLC to confirm its structure and purity.

Synthesis of Structural Analogs and Derivatives

The modular nature of the synthetic routes allows for the generation of a diverse library of analogs.

  • Derivatives of the Phenyl Ring: By starting with different substituted 2-nitroanilines, a variety of functionalities can be introduced onto the phenyl ring. For instance, the use of 2-nitro-4-fluoroaniline would lead to the corresponding 4-fluoro derivative.

  • Derivatives of the Piperazine Ring: The secondary amine of the piperazine ring provides a convenient handle for further functionalization. Acylation, sulfonylation, and reductive amination reactions can be employed to introduce a wide array of substituents at the N4 position.[1] These modifications can significantly impact the compound's pharmacological properties.

Synthesis_Workflow

Physicochemical Properties

The physicochemical properties of 3-Methyl-1-(2-nitrophenyl)piperazine and its analogs are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

PropertyValue (Predicted)Significance
Molecular Formula C₁₁H₁₅N₃O₂Provides the elemental composition.
Molecular Weight 221.26 g/mol Influences diffusion and transport across membranes.
logP ~2.5Indicates moderate lipophilicity, suggesting good membrane permeability.
Topological Polar Surface Area (TPSA) 59.9 ŲAffects solubility and ability to cross the blood-brain barrier.
Hydrogen Bond Donors 1 (piperazine N-H)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 4 (nitro oxygens, piperazine N)Potential for interaction with biological targets.

Note: These values are estimations and may vary with different prediction software.

Biological Activities and Therapeutic Potential

While specific biological data for 3-Methyl-1-(2-nitrophenyl)piperazine is limited in publicly available literature, the broader class of arylpiperazines and nitrophenylpiperazines has been extensively studied, providing a strong basis for predicting its potential therapeutic applications.

Central Nervous System (CNS) Activity

Many arylpiperazine derivatives exhibit significant CNS activity, primarily through their interaction with monoamine neurotransmitter receptors.[2][5]

  • Serotonin (5-HT) Receptors: Arylpiperazines are well-known modulators of various serotonin receptor subtypes. Depending on the substitution pattern, they can act as agonists, antagonists, or partial agonists at receptors such as 5-HT₁A, 5-HT₂A, and 5-HT₂C. This modulation is central to the therapeutic effects of many antidepressant and antipsychotic drugs.[6]

  • Dopamine (D) Receptors: Interaction with dopamine receptors, particularly the D₂ subtype, is a hallmark of many antipsychotic medications. Arylpiperazines can act as antagonists or partial agonists at these receptors.[3]

The specific combination of the 2-nitro and 3-methyl substitutions on the core structure will likely result in a unique receptor binding profile, potentially leading to novel pharmacological effects.

Enzyme Inhibition: A Focus on Tyrosinase

Recent studies have highlighted the potential of nitrophenylpiperazine derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[4][7] Overproduction of melanin can lead to hyperpigmentation disorders.

  • Mechanism of Inhibition: Nitrophenylpiperazine derivatives have been shown to exhibit mixed-type inhibition of tyrosinase.[4] This suggests that they can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies indicate that the piperazine and nitrophenyl moieties can interact with key residues in the active site of the enzyme.[4]

Tyrosinase_Inhibition

Neuroprotective Effects

Arylpiperazine derivatives have also been investigated for their neuroprotective properties in models of neurodegenerative diseases like Parkinson's disease.[8][9] The proposed mechanisms often involve the modulation of oxidative stress and neuroinflammation.[6] Given the established link between nitrative stress and neurodegeneration, the 2-nitrophenyl moiety could confer unique properties in this therapeutic area.

Other Potential Activities

The versatile piperazine scaffold has been associated with a broad spectrum of other biological activities, including:

  • Anticancer: Certain piperazine derivatives have shown promise as anticancer agents.[10]

  • Antimicrobial and Antifungal: The piperazine nucleus is found in several antimicrobial and antifungal drugs.

  • Anticonvulsant: Some piperazine derivatives have been evaluated for their anticonvulsant activity.[11][12]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 3-Methyl-1-(2-nitrophenyl)piperazine is yet to be fully elucidated, some general principles can be inferred from related compound series.

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring is critical. The ortho-substitution in the topic compound likely influences the conformation of the molecule and its interaction with binding pockets differently than meta- or para-substitution.

  • Methyl Group on the Piperazine Ring: The presence and position of the methyl group on the piperazine ring can affect potency and selectivity. The 3-methyl substitution introduces a chiral center, and it is likely that the two enantiomers will exhibit different biological activities.

  • Substituents on the Phenyl Ring: The addition of other substituents to the phenyl ring can fine-tune the electronic and steric properties of the molecule, leading to changes in receptor affinity and functional activity.

  • N4-Substituents on the Piperazine Ring: Derivatization at the N4 position of the piperazine ring is a common strategy to modulate the pharmacological profile of arylpiperazines.

Future Directions and Conclusion

3-Methyl-1-(2-nitrophenyl)piperazine and its derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their structural features suggest a likelihood of activity within the central nervous system, as enzyme inhibitors, and potentially in other therapeutic areas.

Future research should focus on:

  • Development of stereoselective synthetic routes to isolate and evaluate the individual enantiomers of 3-Methyl-1-(2-nitrophenyl)piperazine.

  • Comprehensive biological screening to determine the specific receptor binding profiles and enzyme inhibitory activities of the core compound and a library of its derivatives.

  • In-depth structure-activity relationship studies to guide the rational design of more potent and selective analogs.

  • In vivo studies to evaluate the pharmacokinetic properties, efficacy, and safety of lead compounds in relevant animal models.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL not available)
  • Yılmaz, F., & Can, N. Ö. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(11), 1035-1043.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline. (1973). U.S.
  • Gholivand, K., Roustazadeh, A., Mohammadpour, M., & Hosseini-Gharalari, A. (2024).
  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.
  • Di Pietro, O., Frattini, E., Ciano, A., Iannitelli, A., De Benedictis, G., Iazzetti, A., ... & De Luca, L. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297.
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  • New piperazine derivatives and methods for the preparation thereof and compositions containing the same. (1996).
  • Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl-(HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.
  • de Oliveira, A. C. A., de Menezes, I. R. A., da Silva, J. C. R., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-612.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (URL not available)
  • Gholivand, K., Roustazadeh, A., Mohammadpour, M., & Hosseini-Gharalari, A. (2024).
  • Szałaj, N., Kuder, K. J., Satała, G., Głuch-Lutwin, M., Więcek, M., Drab, J., ... & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Anxiolytic-like and Procognitive In Vivo Effects. ACS Chemical Neuroscience, 13(1), 1-15.
  • Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. (URL not available)
  • Yılmaz, M., & Ustalar, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Deriv
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (URL not available)
  • 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis. (URL not available)
  • Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. (URL not available)
  • Al-Sanea, M. M., Al-Masoudi, N. A., & Al-Ghamdi, A. M. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1, 2, 3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Results in Chemistry, 4, 100342.
  • Di Pietro, O., Frattini, E., Ciano, A., Iannitelli, A., De Benedictis, G., Iazzetti, A., ... & De Luca, L. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297.
  • De Luca, L., Angeli, A., Iannitelli, A., Ciano, A., Frattini, E., Iazzetti, A., ... & Supuran, C. T. (2023). Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. RSC Medicinal Chemistry, 14(10), 1958-1969.
  • Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease. (URL not available)
  • 2-Nitroaniline synthesis. (URL not available)
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
  • Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. (URL not available)
  • Marona, H., Korona, R., & Szneler, E. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Bollettino chimico farmaceutico, 143(9), 329-335.
  • Matulenko, M. A., Hakeem, A. A., Kolasa, T., Nakane, M., Terranova, M. A., Uchic, M. E., ... & Stewart, A. O. (2004). Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(13), 3471-3483.
  • Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. (URL not available)
  • Marona, H., Korona, R., & Szneler, E. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Bollettino chimico farmaceutico, 143(9), 329-335.

Sources

Spectroscopic Blueprint of 3-Methyl-1-(2-nitrophenyl)piperazine: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precise Characterization

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both safety and efficacy. 3-Methyl-1-(2-nitrophenyl)piperazine, a molecule of interest within medicinal chemistry, presents a unique combination of aromatic and aliphatic moieties that demand a multi-faceted analytical approach for unambiguous characterization. The piperazine ring, a common pharmacophore, and the substituted nitrophenyl group both contribute to a complex spectroscopic profile that, when properly interpreted, reveals a wealth of structural information.[1][2]

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-Methyl-1-(2-nitrophenyl)piperazine using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a mere listing of data, this document is structured to provide researchers and drug development professionals with the causal logic behind spectral interpretation, rooted in the principles of chemical structure and reactivity. Each section details not only the anticipated data but also the experimental rationale and protocols necessary to obtain high-fidelity results, ensuring a self-validating system of characterization.

Molecular Structure and Key Features

Before delving into the spectroscopic analysis, it is crucial to understand the structural components of 3-Methyl-1-(2-nitrophenyl)piperazine. The molecule consists of a piperazine ring substituted at the 1-position with a 2-nitrophenyl group and at the 3-position with a methyl group. This structure gives rise to distinct chemical environments for each proton and carbon atom, which will be reflected in the NMR spectra. The nitro group and the aromatic ring will produce characteristic signals in the IR spectrum, while the overall molecular weight and fragmentation patterns can be determined by MS.

Caption: Chemical structure of 3-Methyl-1-(2-nitrophenyl)piperazine.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shift, integration, and multiplicity of the proton signals, we can deduce the connectivity and stereochemistry of the molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-1-(2-nitrophenyl)piperazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[3] A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans will depend on the sample concentration, but 16-32 scans are typically sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 3-Methyl-1-(2-nitrophenyl)piperazine in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the analysis of similar structures and the known effects of substituents.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic Protons (4H)7.0 - 8.0Multiplets4HThe protons on the nitrophenyl ring will appear in the aromatic region. The ortho and para protons to the nitro group will be the most deshielded.
Piperazine Protons (7H)2.5 - 3.5Multiplets7HThe protons on the piperazine ring will appear as a series of complex multiplets due to coupling with each other. The protons adjacent to the nitrogen attached to the aromatic ring will be more deshielded.
Methyl Protons (3H)1.0 - 1.3Doublet3HThe methyl group at the 3-position will appear as a doublet due to coupling with the adjacent proton on the piperazine ring.
NH Proton (1H)1.5 - 2.5Broad Singlet1HThe N-H proton of the piperazine ring will appear as a broad singlet. Its chemical shift can be highly variable and concentration-dependent.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR by revealing the number and chemical environment of the carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Record the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aromatic Carbons (6C)115 - 150The six carbons of the nitrophenyl ring will appear in this region. The carbon attached to the nitro group will be the most deshielded.
Piperazine Carbons (4C)40 - 60The four carbons of the piperazine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen atoms will be more deshielded.
Methyl Carbon (1C)15 - 25The methyl carbon will appear at a high field (upfield) in the aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Instrument Setup: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data and Interpretation
Vibrational Mode Predicted Frequency (cm⁻¹) Rationale
N-H Stretch3300 - 3500 (broad)The N-H bond of the secondary amine in the piperazine ring will give rise to a broad absorption in this region.
C-H Stretch (Aromatic)3000 - 3100The C-H bonds of the nitrophenyl ring will absorb in this region.
C-H Stretch (Aliphatic)2850 - 3000The C-H bonds of the piperazine ring and the methyl group will absorb in this region.
N-O Stretch (Asymmetric)1500 - 1550The asymmetric stretching of the nitro group is a strong and characteristic absorption.
N-O Stretch (Symmetric)1300 - 1370The symmetric stretching of the nitro group is also a strong absorption.
C=C Stretch (Aromatic)1450 - 1600The carbon-carbon double bonds in the aromatic ring will show several absorptions in this region.
C-N Stretch1000 - 1250The C-N bonds of the piperazine ring will absorb in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). ESI is a soft ionization technique that is well-suited for polar molecules like the target compound.[4]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Predicted MS Data and Interpretation

The molecular formula of 3-Methyl-1-(2-nitrophenyl)piperazine is C₁₁H₁₅N₃O₂. The predicted mass spectral data is as follows:

Ion Predicted m/z Rationale
[M+H]⁺222.1237The protonated molecular ion is expected to be observed with high abundance in ESI-MS.[5]
[M+Na]⁺244.1056Adducts with sodium are commonly observed in ESI-MS.[5]

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the [M+H]⁺ ion and provide further structural information. The fragmentation of piperazine derivatives often involves cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the substituent.[4][6]

parent [M+H]⁺ m/z = 222.12 frag1 Loss of NO₂ m/z = 176.12 parent->frag1 - NO₂ frag2 Piperazine Ring Opening m/z = various parent->frag2 Ring Cleavage frag3 Loss of C₃H₇N m/z = 165.06 parent->frag3 - CH₃CHNHCH₂

Caption: Plausible fragmentation pathways for [M+H]⁺.

Conclusion: A Coherent Spectroscopic Identity

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3-Methyl-1-(2-nitrophenyl)piperazine. By integrating the data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and self-validating picture of the molecule's structure can be assembled. The presented protocols and interpretations are designed to empower researchers to confidently characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Yilmaz, F., & Mumcu, T. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5), 423-430. Available at: [Link]

  • Asadi, A., Dehghan, G., Fassihi, A., & Saghaei, L. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. Available at: [Link]

  • PubChem. (n.d.). 3-methyl-1-(2-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Available at: [Link]

  • Fun, H. K., Ooi, C. W., & Quah, C. K. (2015). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1482–1488. Available at: [Link]

  • Zuba, D., & Byrska, B. (2012). Mass spectra and major fragmentation patterns of piperazine designer drugs. Forensic Science International, 216(1-3), 111-117. Available at: [Link]

  • Fallon, T., & Jones, A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

  • Jones, A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Prilozi. Available at: [Link]

  • Ion, R. M., & Ion, A. C. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 4(4), 1333-1345. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(2), 225-233. Available at: [Link]

Sources

Navigating the Physicochemical Landscape of 3-Methyl-1-(2-nitrophenyl)piperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-Methyl-1-(2-nitrophenyl)piperazine, a compound of interest in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed exploration of the solubility and stability characteristics that are critical to its handling, formulation, and therapeutic potential. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry and draws upon data from structurally related piperazine derivatives to provide a robust predictive framework and detailed experimental protocols for its characterization.

Introduction: The Significance of 3-Methyl-1-(2-nitrophenyl)piperazine

Phenylpiperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The introduction of a methyl group at the 3-position of the piperazine ring and a nitro group on the phenyl ring in 3-Methyl-1-(2-nitrophenyl)piperazine creates a unique chemical entity with potential applications in various therapeutic areas. Understanding its fundamental physicochemical properties, namely solubility and stability, is a prerequisite for any successful drug development campaign.

This guide will delve into the theoretical and practical aspects of these properties, offering not just data, but the scientific rationale behind the experimental design for their determination.

Predicted Physicochemical Properties

A preliminary in-silico assessment provides a foundational understanding of the molecule's characteristics.

PropertyPredicted ValueSource
Molecular FormulaC11H15N3O2Chemdiv
Molecular Weight221.26 g/mol [1]
pKa (most basic)~7.5-8.5 (piperazine nitrogen)General piperazine knowledge
LogP~2.0-3.0Estimation based on structure

These values are estimations and require experimental verification.

Aqueous and Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of the basic piperazine ring suggests that the solubility of 3-Methyl-1-(2-nitrophenyl)piperazine will be pH-dependent.

Factors Influencing Solubility
  • pH: The piperazine moiety, with its secondary and tertiary amine functionalities, will be protonated at acidic pH, forming a more soluble salt. As the pH increases towards and beyond the pKa of the piperazine nitrogen, the compound will exist predominantly in its less soluble free base form.

  • Solvent Polarity: The molecule possesses both lipophilic (nitrophenyl and methyl groups) and hydrophilic (piperazine ring) regions, suggesting moderate solubility in a range of organic solvents. The nitro group can also participate in hydrogen bonding.

  • Crystalline Form: The solid-state properties, including crystallinity and polymorphism, will significantly impact its dissolution rate and equilibrium solubility.

Predicted Solubility Behavior

Based on data for similar phenylpiperazine derivatives, the following trends can be anticipated.[2][3]

SolventPredicted SolubilityRationale
Water (pH 2)HighSalt formation
Water (pH 7.4)Low to ModeratePredominantly free base
MethanolSolublePolar protic solvent
EthanolSolublePolar protic solvent
DichloromethaneSolubleAprotic solvent of moderate polarity
AcetoneSparingly SolubleKetone solvent
HexaneInsolubleNon-polar solvent
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the equilibrium solubility of 3-Methyl-1-(2-nitrophenyl)piperazine in various media.

Objective: To determine the equilibrium solubility of the compound in different solvents and aqueous buffers.

Materials:

  • 3-Methyl-1-(2-nitrophenyl)piperazine

  • Volumetric flasks and pipettes

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Calibrated pH meter

  • Solvents: Water (various pH buffers), Methanol, Ethanol, Acetonitrile, etc.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of 3-Methyl-1-(2-nitrophenyl)piperazine to a known volume of the desired solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sep1 Centrifuge/Settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Dilute sample sep2->sep3 sep4 HPLC analysis sep3->sep4

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability Profile

The chemical stability of a drug substance is paramount to ensuring its safety, efficacy, and shelf-life. Phenylpiperazine derivatives can be susceptible to degradation under various stress conditions.[4][5][6]

Potential Degradation Pathways
  • Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, other functional groups in more complex molecules can be labile. For 3-Methyl-1-(2-nitrophenyl)piperazine, hydrolytic degradation is not predicted to be a major pathway under typical conditions.

  • Oxidation: The tertiary amine of the piperazine ring can be susceptible to oxidation, potentially forming N-oxides. The presence of the electron-withdrawing nitro group may influence this susceptibility.

  • Photodegradation: Aromatic nitro compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to light, including reduction of the nitro group or ring modifications.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. Studies on similar piperazines have shown that methyl substitution can increase the rate of thermal degradation.[7]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the stability of 3-Methyl-1-(2-nitrophenyl)piperazine under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

  • 3-Methyl-1-(2-nitrophenyl)piperazine solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stressed Samples:

    • Acidic: Treat the drug solution with 0.1 M HCl and heat (e.g., 60°C).

    • Basic: Treat the drug solution with 0.1 M NaOH and heat (e.g., 60°C).

    • Oxidative: Treat the drug solution with 3% H2O2 at room temperature.

    • Photolytic: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Thermal: Heat the drug solution (e.g., 60-80°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify major degradation products.

    • Determine the primary degradation pathways.

G cluster_stress Stress Conditions Compound 3-Methyl-1-(2-nitrophenyl)piperazine Acid Acidic (HCl) Compound->Acid Base Basic (NaOH) Compound->Base Oxidation Oxidative (H2O2) Compound->Oxidation Photo Photolytic (Light) Compound->Photo Thermal Thermal (Heat) Compound->Thermal DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Photo->DegradationProducts Thermal->DegradationProducts

Caption: Forced Degradation Study Workflow.

Analytical Methodology for Quantification

A robust and validated analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of piperazine derivatives.[8][9]

Recommended HPLC Method Parameters
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 3-Methyl-1-(2-nitrophenyl)piperazine (likely in the range of 254 nm or near the absorbance maximum of the nitroaromatic chromophore).

  • Column Temperature: 25-35°C.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of 3-Methyl-1-(2-nitrophenyl)piperazine. While specific experimental data is pending, the provided protocols, based on established scientific principles and data from analogous compounds, offer a clear path forward for researchers. The generation of precise solubility and stability data will be instrumental in advancing the development of this promising compound, enabling informed decisions on formulation strategies and ensuring the quality and safety of potential therapeutic products.

References

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • OpenBU. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Retrieved from [Link]

  • ResearchGate. (2015). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

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Methodological & Application

using 3-Methyl-1-(2-nitrophenyl)piperazine in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Cellular Characterization of 3-Methyl-1-(2-nitrophenyl)piperazine (3-Me-1-NPP)

Introduction: A Rationale for Investigation

The piperazine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents targeting a wide array of biological systems.[1] Derivatives of piperazine have demonstrated significant pharmacological activities, including modulation of central nervous system receptors, and have been developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The addition of a nitro group, particularly on a phenyl ring, introduces a potent electron-withdrawing moiety that can significantly alter a molecule's biological profile. This functional group is a known pharmacophore in various drugs, often contributing to antimicrobial or cytotoxic effects through mechanisms like intracellular redox reactions.[5][6]

3-Methyl-1-(2-nitrophenyl)piperazine (3-Me-1-NPP) is a compound that merges these two key chemical features. While the broader class of nitrophenylpiperazines has been explored for activities such as tyrosinase inhibition, the specific biological and cellular effects of 3-Me-1-NPP remain largely uncharacterized.[7]

This guide, therefore, presents a logical, tiered strategy for the initial in vitro characterization of 3-Me-1-NPP. The proposed workflow is designed to first establish its general effect on cell health and subsequently to dissect the potential mechanisms driving these effects. We will proceed from a broad assessment of cytotoxicity to more focused inquiries into programmed cell death (apoptosis) and the modulation of key cell survival signaling pathways. This structured approach ensures that each experimental step is built upon a solid foundation of data, providing a robust framework for researchers and drug development professionals to unlock the therapeutic potential of this and similar novel chemical entities.

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for reproducible and accurate results. 3-Methyl-1-(2-nitrophenyl)piperazine is often supplied as a hydrochloride (HCl) salt.[8]

  • Solubilization: Due to its salt form, the compound is predicted to have higher solubility in aqueous solutions. However, for cell culture applications, the primary stock solution should be prepared in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in the culture medium.

  • Working Dilutions: Create fresh serial dilutions of the stock solution in a complete cell culture medium immediately before each experiment. It is critical to ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and repeated freeze-thaw cycles.

Tier 1: Foundational Analysis of Cellular Viability

The "Why": Establishing a Cytotoxic Profile

Before investigating any specific mechanism of action, it is essential to determine whether 3-Me-1-NPP affects cell viability and, if so, at what concentrations. This foundational step identifies the effective dose range for the compound and is crucial for designing all subsequent, more detailed mechanistic studies. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[9][10] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases in metabolically active, living cells.[11] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow A Seed cells in 96-well plates (e.g., 1x10^4 cells/well) B Allow cells to adhere (Overnight Incubation) A->B D Treat cells with 3-Me-1-NPP and Vehicle Control (DMSO) B->D C Prepare serial dilutions of 3-Me-1-NPP in culture medium C->D E Incubate for desired time (e.g., 24, 48, 72 hours) D->E F Add MTT Reagent (0.5 mg/mL final concentration) E->F G Incubate for 2-4 hours (Formation of Formazan Crystals) F->G H Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability and Determine IC50 Value I->J Apoptosis_Pathway cluster_0 Cellular Stress / Drug Treatment Compound 3-Me-1-NPP Procaspase9 Pro-Caspase-9 Compound->Procaspase9 (Intrinsic Pathway) Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-Caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis highlighting Caspase-3 activation.

Protocol: Colorimetric Caspase-3 Activity Assay
  • Cell Treatment: Plate and treat cells with 3-Me-1-NPP at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 12-24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Lysis: After treatment, harvest the cells (both adherent and floating) and wash with ice-cold PBS. Lyse the cells by adding 50 µL of chilled lysis buffer per 2x10⁶ cells and incubating on ice for 10-30 minutes. [12][13]3. Lysate Preparation: Centrifuge the lysates at ~12,000 rpm for 10-15 minutes at 4°C to pellet cellular debris. [12]4. Protein Quantification: Transfer the supernatant to a fresh, pre-chilled tube. Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading in the assay.

  • Assay Reaction: In a 96-well plate, add 50 µL of 2X reaction buffer to each well. Add 50 µg of protein lysate to each well and adjust the volume to 95 µL with lysis buffer.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the Caspase-3 substrate (DEVD-pNA, 4 mM) to each well. 7. Incubation: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance readings from the 3-Me-1-NPP-treated samples to the vehicle control.

Data Interpretation: Quantifying Apoptotic Activity

Present the data as a fold-change relative to the control, allowing for clear comparison between different treatment conditions.

TreatmentConcentrationCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control (DMSO)0.1%1.0
3-Me-1-NPP0.5x IC₅₀Value
3-Me-1-NPP1x IC₅₀Value
3-Me-1-NPP2x IC₅₀Value
Staurosporine (Positive Control)1 µMValue

Tier 3: Elucidating Upstream Signaling Pathways

The "Why": Identifying Molecular Targets

Observing Caspase-3 activation confirms apoptosis but does not reveal the upstream signaling events that triggered it. The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. [14]Its dysregulation is a hallmark of many diseases, particularly cancer. [14]Akt, a serine/threonine kinase, is a key node in this pathway, and its phosphorylation (at Thr308 and Ser473) is a marker of its activation. [14]Investigating whether 3-Me-1-NPP affects the phosphorylation status of Akt can provide crucial insight into its mechanism of action. A reduction in phosphorylated Akt (p-Akt) would suggest that 3-Me-1-NPP may induce apoptosis by inhibiting this pro-survival pathway. Western blotting is the standard technique to measure changes in protein phosphorylation. [15]

Signaling Pathway: The PI3K/Akt Survival Cascade

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation pAkt->Inhibition Inhibits Survival Cell Survival & Proliferation pAkt->Survival Apoptosis Apoptosis Inhibition->Apoptosis Compound 3-Me-1-NPP Compound->Akt Potential Inhibition

Caption: Overview of the PI3K/Akt signaling pathway promoting cell survival.

Protocol: Western Blot for p-Akt and Total Akt
  • Cell Treatment and Lysis: Treat cells with 3-Me-1-NPP as described for the caspase assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. [14]Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [14]6. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. [15]11. Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed. [15]Wash the membrane with a stripping buffer for 15 minutes, then wash with TBST, re-block, and incubate with a primary antibody for total Akt. [14][15]Repeat steps 8-10. Also, probe for a loading control like GAPDH or β-actin.

Data Interpretation: Assessing Pathway Modulation

The band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the effect of the compound on Akt activation.

TreatmentConcentrationp-Akt / Total Akt Ratio (Normalized to Control)
Vehicle Control (DMSO)0.1%1.00
3-Me-1-NPP0.5x IC₅₀Value
3-Me-1-NPP1x IC₅₀Value
3-Me-1-NPP2x IC₅₀Value

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

  • In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PMC. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available at: [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Concentration-response (cell death) curves of the tested piperazine... ResearchGate. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]

  • Western blot analyses of the PI3K/Akt pathway. ResearchGate. Available at: [Link]

  • In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. PubMed. Available at: [Link]

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PMC. Available at: [Link]

  • Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. PubMed. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. PharmaTutor. Available at: [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]

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(2-Nitrophenyl)piperazine Derivatives: Foundational Scaffolds in Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: While direct research on 3-Methyl-1-(2-nitrophenyl)piperazine as a primary neuroscience tool is not extensively documented in current literature, the foundational molecule, 1-(2-nitrophenyl)piperazine (NPP) , and its derivatives are of significant interest. These compounds are critical intermediates in the synthesis of several key neuropsychiatric drugs. This guide, therefore, focuses on the broader and well-established applications of the (2-nitrophenyl)piperazine scaffold, providing researchers with the foundational knowledge, synthetic insights, and mechanistic understanding relevant to this important chemical class.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for conditions ranging from antipsychotic to anticancer therapies.[1][2] Its unique structure allows for versatile modifications, which can fine-tune the pharmacological and pharmacokinetic properties of a molecule.[1][3] This document provides a detailed exploration of (2-nitrophenyl)piperazine derivatives, their role in the synthesis of prominent antipsychotics like Aripiprazole and Lurasidone, and the neurobiological pathways these final compounds modulate.

The (2-Nitrophenyl)piperazine Scaffold: A Gateway to CNS-Active Molecules

The (2-nitrophenyl)piperazine moiety serves as a versatile building block in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. This reactivity, combined with the inherent properties of the piperazine ring, makes it a valuable precursor for creating libraries of compounds for drug screening.[4]

Synthesis of Key Intermediates

A common synthetic route involves the N-arylation of a piperazine derivative. For example, 1-(4-methoxyphenyl)piperazine can react with p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine.[5] This highlights a general strategy for creating substituted nitrophenylpiperazine compounds that can be further elaborated.

The synthesis of more complex drugs often involves multi-step processes where a substituted phenylpiperazine is a key component. For instance, the synthesis of the atypical antipsychotic Aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[6] Similarly, Lurasidone synthesis utilizes a piperazine-containing intermediate.[7][8]

Application in the Synthesis of Atypical Antipsychotics

(2-Nitrophenyl)piperazine derivatives are instrumental in the synthesis of several atypical antipsychotics. These drugs have complex pharmacological profiles, often interacting with multiple neurotransmitter systems.

Aripiprazole: A Case Study in Synthesis

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[9] Its synthesis showcases the importance of the phenylpiperazine core.

Synthetic Workflow for Aripiprazole:

The overall synthesis involves the preparation of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[6] These are then coupled to form the final aripiprazole molecule.[6][10]

G cluster_synthesis Aripiprazole Synthesis quinolinone 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone intermediate1 7-(4-Bromobutoxy)-3,4-dihydroquinolinone quinolinone->intermediate1 Alkylation dibromobutane 1,4-Dibromobutane dibromobutane->intermediate1 aripiprazole Aripiprazole intermediate1->aripiprazole N-Alkylation Coupling dcp_piperazine 1-(2,3-Dichlorophenyl)piperazine dcp_piperazine->aripiprazole

Caption: Synthetic pathway for Aripiprazole.

Lurasidone Synthesis

Lurasidone is another atypical antipsychotic where a piperazine derivative is a key structural component.[11] The synthesis involves the condensation of two complex intermediates, one of which contains the piperazine ring.[11][12][13]

Neuropharmacology of Aripiprazole and Related Compounds

The derivatives of (2-nitrophenyl)piperazine ultimately find their utility in the complex pharmacology of the final drug products. Aripiprazole, for example, exhibits a unique mechanism of action.

Mechanism of Action: Dopamine and Serotonin Modulation

Aripiprazole functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[9][14][15] This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic effects and favorable side-effect profile.[16]

  • Dopamine D2 Partial Agonism: In brain regions with excessive dopamine (like the mesolimbic pathway in schizophrenia), aripiprazole acts as an antagonist, reducing dopaminergic activity. In areas with low dopamine (like the mesocortical pathway), it acts as an agonist, increasing dopaminergic activity.[14][17]

  • Serotonin 5-HT1A Partial Agonism: This action is thought to contribute to its anxiolytic and antidepressant effects.

  • Serotonin 5-HT2A Antagonism: This is a common feature of atypical antipsychotics and is believed to reduce the risk of extrapyramidal side effects.[14]

cluster_pathway Aripiprazole Mechanism of Action Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Mesolimbic Mesolimbic Pathway (Dopamine High) D2R->Mesolimbic Mesocortical Mesocortical Pathway (Dopamine Low) D2R->Mesocortical Stabilization Dopamine-Serotonin System Stabilization HT1A->Stabilization HT2A->Stabilization Mesolimbic->Stabilization Mesocortical->Stabilization

Caption: Aripiprazole's multimodal action.

Experimental Protocols

While 3-Methyl-1-(2-nitrophenyl)piperazine itself is not a common research tool, researchers interested in this scaffold would likely be synthesizing derivatives for screening. The following protocols are foundational for characterizing novel compounds derived from this class.

Protocol: General Synthesis of an Aripiprazole Derivative

This protocol is a generalized procedure for the coupling reaction, a key step in the synthesis of many phenylpiperazine-containing drugs.[6]

Objective: To synthesize an Aripiprazole derivative by coupling a substituted phenylpiperazine with a brominated quinolinone intermediate.

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolinone intermediate

  • Substituted 1-phenylpiperazine (e.g., 1-(2,3-dichlorophenyl)piperazine)

  • Solvent (e.g., Acetonitrile or DMF)

  • Base (e.g., Potassium carbonate)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve the 7-(4-bromobutoxy)-3,4-dihydroquinolinone intermediate in the chosen solvent.

  • Add the base (e.g., potassium carbonate) to the solution.

  • Begin stirring the mixture.

  • Slowly add the substituted 1-phenylpiperazine to the reaction mixture.

  • Heat the reaction to reflux and maintain for several hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired Aripiprazole derivative.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a novel compound for a specific neurotransmitter receptor (e.g., Dopamine D2).

Materials:

  • Test compound (e.g., a newly synthesized nitrophenylpiperazine derivative)

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors)

  • Cell membranes expressing the target receptor

  • Assay buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Multi-well plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration over glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the receptor binding affinities (Ki, nM) of Aripiprazole at key CNS receptors, illustrating the polypharmacology typical of drugs derived from these scaffolds.

ReceptorAripiprazole Ki (nM)
Dopamine D20.34
Dopamine D30.8
Serotonin 5-HT1A1.7
Serotonin 5-HT2A3.4
Serotonin 5-HT719
Alpha-1 Adrenergic57
Histamine H161

Data compiled from various pharmacological sources.

Conclusion

While 3-Methyl-1-(2-nitrophenyl)piperazine may not be a direct tool in neuroscience research, the broader class of (2-nitrophenyl)piperazine derivatives represents a cornerstone of modern neuropsychiatric drug development. Understanding their synthesis, their role as key intermediates, and the complex pharmacology of the resulting drugs like Aripiprazole and Lurasidone is crucial for researchers in medicinal chemistry and neuropharmacology. The protocols and data presented here provide a foundational guide for scientists working to develop the next generation of CNS-active therapeutics based on this versatile chemical scaffold. The piperazine moiety continues to be a privileged structure in drug design, offering a robust platform for creating molecules with finely tuned activities at multiple biological targets.[1][2][3][18]

References

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  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Retrieved from [Link]

  • US10196400B2 - Process for the preparation of lurasidone and its intermediate. Google Patents.
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  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • How Does Abilify Work? All About Abilify's Mechanism of Action. (2024-06-24). GoodRx. Retrieved from [Link]

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  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. PMC - NIH. Retrieved from [Link]

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Application Note & Protocol: Quantitative Determination of 3-Methyl-1-(2-nitrophenyl)piperazine in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the sensitive and selective detection of 3-Methyl-1-(2-nitrophenyl)piperazine (3-Me-1-NPP) in biological matrices, specifically human plasma and urine. As a metabolite or precursor of certain designer drugs, accurate quantification of 3-Me-1-NPP is crucial in clinical, forensic, and drug development settings. This guide details two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its high sensitivity and specificity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a robust alternative. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures for sample preparation, instrument configuration, and method validation.

Introduction: The Analytical Imperative for 3-Me-1-NPP Detection

3-Methyl-1-(2-nitrophenyl)piperazine (3-Me-1-NPP) is a synthetic compound belonging to the piperazine class. Piperazine derivatives have been widely investigated for various pharmacological activities, and some have emerged as new psychoactive substances (NPS). The detection and quantification of compounds like 3-Me-1-NPP in biological samples are paramount for understanding their pharmacokinetic profiles, toxicological effects, and for monitoring their use and misuse. Biological matrices such as plasma and urine are complex, necessitating robust analytical methods that can isolate and accurately measure the target analyte at trace levels.

The development and validation of reliable analytical methods are critical for ensuring the quality and consistency of data in both research and regulatory submissions[1]. This guide provides detailed protocols for the analysis of 3-Me-1-NPP, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a preferred technique for the analysis of NPS in biological fluids due to its high sensitivity and selectivity[2][3]. An alternative gas chromatography-mass spectrometry (GC-MS) method is also presented.

Principle Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of small molecules in complex biological matrices[4]. The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection using multiple reaction monitoring (MRM) for enhanced selectivity.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for removing interferences and concentrating the analyte. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples prior to LC-MS/MS analysis[5][6].

Protocol: SPE for Plasma and Urine Samples

  • Sample Pre-treatment:

    • Plasma: To 1 mL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., 3-Me-1-NPP-d8). Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.

    • Urine: To 1 mL of urine, add 10 µL of the IS working solution. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds. If the urine sample is cloudy, centrifuge at 4000 rpm for 10 minutes and use the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).

    • Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 1 mL of 20% methanol in water to remove moderately polar interferences.

    • Dry the cartridge under a high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex for 20 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (SPE) cluster_FinalSteps Final Steps Sample 1 mL Plasma/Urine Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Phosphate Buffer (pH 6.0) Add_IS->Add_Buffer Vortex Vortex Add_Buffer->Vortex Load Load Sample Vortex->Load Condition Condition SPE Cartridge Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 20% Methanol Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute with 5% NH4OH in Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for Biological Samples.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and can be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions 3-Me-1-NPP: Precursor Ion (Q1) > Product Ion (Q3) (e.g., m/z 222.1 > 136.1, 222.1 > 91.1) IS (d8): Precursor Ion (Q1) > Product Ion (Q3) (e.g., m/z 230.1 > 144.1)
Collision Energy Optimize for each transition

Alternative Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for some piperazine compounds to improve their chromatographic properties, but 3-Me-1-NPP is generally amenable to direct analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a common and effective sample preparation technique for GC-MS analysis.

Protocol: LLE for Plasma and Urine Samples

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine in a glass tube, add 10 µL of the IS working solution.

    • Add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 10).

  • Extraction:

    • Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Isolation and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC-MS autosampler vial.

LLE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_Extraction Liquid-Liquid Extraction (LLE) cluster_FinalSteps Final Steps Sample 1 mL Plasma/Urine Add_IS Add Internal Standard Sample->Add_IS Basify Add 1M NaOH Add_IS->Basify Add_Solvent Add Extraction Solvent Basify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Analyze GC-MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for GC-MS Analysis.

GC-MS Instrumentation and Conditions

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Condition
GC System Gas Chromatograph with a split/splitless injector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injector Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM). Target ions for 3-Me-1-NPP (e.g., m/z 221, 136, 91) and IS.

Method Validation

A thorough method validation is essential to ensure the reliability of the analytical data. The validation should be performed according to established guidelines, such as those from the FDA or the European Medicines Agency (EMA)[1][7][8].

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Analyzed with blank matrix from at least 6 sources.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 non-zero calibrators.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% for LLOQ).
Accuracy and Precision Assessed using Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high). Both intra- and inter-day.Mean accuracy within ±15% of nominal values. Precision (CV%) ≤ 15%. For LLOQ, accuracy within ±20% and precision ≤ 20%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.The lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision.
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to a non-extracted standard.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the response in post-extraction spiked samples to neat solutions.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantitative determination of 3-Methyl-1-(2-nitrophenyl)piperazine in human plasma and urine. The LC-MS/MS method is recommended for its superior sensitivity and specificity, making it ideal for applications requiring low detection limits. The GC-MS method serves as a reliable alternative. Adherence to the described sample preparation protocols and method validation guidelines will ensure the generation of high-quality, reproducible, and defensible analytical data for clinical and forensic investigations, as well as for drug development studies.

References

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Sources

Application Notes and Protocols for High-Throughscreen Screening Assays Involving 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Profiling the Biological Activity of 3-Methyl-1-(2-nitrophenyl)piperazine

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs.[1][2] Its versatile structure allows for interaction with a wide array of biological targets, including neurotransmitter receptors, transporters, and enzymes. The specific compound, 3-Methyl-1-(2-nitrophenyl)piperazine, features a nitrophenyl group, a moiety often associated with activity at monoamine transporters and G-protein coupled receptors (GPCRs). While specific public data on 3-Methyl-1-(2-nitrophenyl)piperazine is limited, its structural motifs suggest a strong rationale for profiling its activity against key central nervous system (CNS) targets.

This guide provides a comprehensive framework for the initial high-throughput screening (HTS) of 3-Methyl-1-(2-nitrophenyl)piperazine. The proposed assay battery is designed to cast a wide net, enabling researchers to efficiently identify and characterize its primary biological activities. We will detail robust, HTS-compatible protocols for assessing the compound's potential as a monoamine oxidase (MAO) inhibitor, a monoamine transporter (SERT, DAT, NET) modulator, and a GPCR ligand. The causality behind each experimental step is explained to ensure both technical accuracy and a deep understanding of the screening process.

High-Throughput Screening (HTS) Workflow

A logical and efficient HTS workflow is critical for the rapid profiling of a novel compound. The following diagram outlines a recommended screening cascade for 3-Methyl-1-(2-nitrophenyl)piperazine, starting with primary screens and progressing to more focused secondary and mechanistic studies.

HTS_Workflow cluster_primary Primary HTS Assays cluster_secondary Hit Confirmation & Secondary Assays cluster_tertiary Mechanism of Action Studies MAO_Assay MAO-A/B Inhibition (Fluorometric) Dose_Response Dose-Response Curves (IC50/EC50 Determination) MAO_Assay->Dose_Response Hits Transporter_Assay Monoamine Transporter Uptake (SERT, DAT, NET) (Fluorescence-based) Transporter_Assay->Dose_Response Hits GPCR_Assay GPCR Activity (Calcium Mobilization) GPCR_Assay->Dose_Response Hits Selectivity_Profiling Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Profiling Orthogonal_Assays Orthogonal Assays (e.g., Radioligand Binding) Selectivity_Profiling->Orthogonal_Assays Enzyme_Kinetics Enzyme Kinetics Orthogonal_Assays->Enzyme_Kinetics Confirmed Hits Allosteric_Modulation Allosteric Modulator Assays Orthogonal_Assays->Allosteric_Modulation Confirmed Hits Compound 3-Methyl-1-(2-nitrophenyl)piperazine Compound->MAO_Assay Primary Screening Compound->Transporter_Assay Primary Screening Compound->GPCR_Assay Primary Screening

Caption: HTS workflow for 3-Methyl-1-(2-nitrophenyl)piperazine.

Protocol 1: Monoamine Oxidase (MAO) Inhibition HTS Assay

Scientific Rationale: MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters.[3] Their inhibition can lead to antidepressant and neuroprotective effects. Given the chemical structure of the test compound, assessing its interaction with both MAO-A and MAO-B is a logical starting point. This protocol utilizes a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity, providing a robust and HTS-compatible readout.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • MAO-A selective inhibitor (e.g., Clorgyline)

  • MAO-B selective inhibitor (e.g., Pargyline)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 384-well black, clear-bottom microplates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with fluorescence detection (Ex/Em = 530/585 nm)

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a stock solution of 3-Methyl-1-(2-nitrophenyl)piperazine in 100% DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound stock solution into the assay plate to achieve a final concentration of 10 µM.

    • For control wells, dispense DMSO only (negative control) and a known MAO inhibitor (positive control).

  • Enzyme Preparation:

    • On the day of the assay, dilute MAO-A and MAO-B enzymes in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.

  • Assay Initiation:

    • Add 10 µL of the diluted enzyme solution to each well of the compound-plated 384-well plate.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a detection cocktail containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.

    • Add 10 µL of the detection cocktail to each well to initiate the enzymatic reaction.

    • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each well relative to the DMSO controls.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Parameter MAO-A MAO-B
Enzyme Recombinant Human MAO-ARecombinant Human MAO-B
Substrate p-Tyraminep-Tyramine
Positive Control ClorgylinePargyline
Final Compound Conc. 10 µM10 µM
Detection Method Fluorometric (H₂O₂ detection)Fluorometric (H₂O₂ detection)

Protocol 2: Monoamine Transporter Uptake Inhibition HTS Assay

Scientific Rationale: The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are critical regulators of neurotransmission.[4] Many antidepressant and psychostimulant drugs act by inhibiting these transporters. This protocol describes a fluorescence-based uptake assay, which is a non-radioactive, homogeneous alternative for HTS.[4][5] The assay uses a fluorescent substrate that is taken up by cells expressing the transporter of interest, leading to an increase in intracellular fluorescence.[6]

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Fluorescent transporter substrate (available in commercial kits)

  • Known transporter inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom microplates

  • Cell culture reagents

  • Plate reader with fluorescence detection

Step-by-Step Protocol:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Addition:

    • On the day of the assay, remove the cell culture medium.

    • Add assay buffer containing 3-Methyl-1-(2-nitrophenyl)piperazine at the desired final concentration (e.g., 10 µM). Include appropriate positive and negative controls.

  • Assay Initiation and Detection:

    • Prepare the fluorescent substrate according to the manufacturer's instructions.

    • Add the substrate to all wells to initiate uptake.

    • Immediately place the plate in a kinetic plate reader and measure fluorescence every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint reading, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence signal over time).

    • For endpoint reads, use the final fluorescence values.

    • Calculate the percent inhibition of uptake for the test compound relative to controls.

    • Identify hits based on a predefined inhibition threshold.

Parameter SERT Assay DAT Assay NET Assay
Cell Line HEK293-hSERTHEK293-hDATHEK293-hNET
Positive Control FluoxetineGBR-12909Desipramine
Detection Fluorescent Substrate UptakeFluorescent Substrate UptakeFluorescent Substrate Uptake
Readout Kinetic or Endpoint FluorescenceKinetic or Endpoint FluorescenceKinetic or Endpoint Fluorescence

Protocol 3: GPCR Activity HTS Assay (Calcium Mobilization)

Scientific Rationale: GPCRs are a large family of cell surface receptors that are major drug targets.[7] Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium upon activation. This protocol describes a calcium mobilization assay, a common HTS method for identifying GPCR modulators.[8] It uses a calcium-sensitive fluorescent dye that reports changes in intracellular calcium levels.

GPCR Signaling Pathway:

GPCR_Calcium_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (Gq-coupled) G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release Ligand 3-Methyl-1-(2-nitrophenyl)piperazine Ligand->GPCR Binds ER->Ca_release

Caption: Gq-coupled GPCR signaling leading to calcium release.

Materials:

  • A cell line endogenously or recombinantly expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange inhibitor that can prevent dye leakage).

  • Known agonist and antagonist for the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with liquid handling capabilities.

Step-by-Step Protocol:

  • Cell Plating and Dye Loading:

    • Plate cells in 384-well plates the day before the assay.

    • On the assay day, remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer (with probenecid, if necessary).

    • Incubate for 1 hour at 37°C to allow for dye loading.

  • Compound Addition:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing 3-Methyl-1-(2-nitrophenyl)piperazine to the wells.

    • To test for antagonist activity, add the test compound and incubate for 15-30 minutes before adding a known agonist.

  • Agonist Addition and Signal Detection:

    • Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence for a short period.

    • For agonist testing, inject the test compound and monitor the fluorescence change over time.

    • For antagonist testing, inject a known agonist (at its EC₈₀ concentration) and monitor the fluorescence.

  • Data Analysis:

    • The change in fluorescence (maximum signal - baseline) is proportional to the intracellular calcium concentration.

    • For agonist mode, calculate the percent activation relative to a saturating concentration of a known agonist.

    • For antagonist mode, calculate the percent inhibition of the agonist response.

Data Interpretation and Next Steps

The primary HTS assays described will generate a large amount of data that requires careful interpretation.

  • Hit Identification: Hits are compounds that show activity above a statistically defined threshold. It is crucial to visually inspect the dose-response curves for any hits to ensure they are well-behaved.

  • Promiscuity: 3-Methyl-1-(2-nitrophenyl)piperazine may show activity in multiple assays. This could indicate a lack of selectivity or that it interacts with a common upstream signaling component.

  • Follow-up Studies: For confirmed hits, the next steps are to:

    • Determine Potency: Generate full dose-response curves to determine the IC₅₀ or EC₅₀ values.

    • Assess Selectivity: Test the compound against a panel of related targets to understand its selectivity profile. For example, if it hits SERT, it should be tested against DAT and NET.

    • Mechanism of Action: Conduct further experiments to elucidate the mechanism of action. For enzyme inhibitors, this could involve kinetic studies. For GPCR modulators, this might include assays to determine if the compound is an allosteric modulator.[9][10]

By following this structured and scientifically-grounded approach, researchers can efficiently and accurately profile the biological activities of 3-Methyl-1-(2-nitrophenyl)piperazine, paving the way for its potential development as a novel therapeutic agent.

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Application Note & Protocols: Experimental Design for the Investigation of 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The compound 3-Methyl-1-(2-nitrophenyl)piperazine represents a novel chemical entity with significant potential for biological activity, warranting a structured and comprehensive investigation. Its core structure contains two key pharmacophores: the piperazine ring, a privileged scaffold present in numerous centrally active drugs, and a nitrophenyl group, which can influence receptor binding and serve as a handle for further chemical modification. The strategic placement of the methyl group may further enhance selectivity and metabolic stability.

Given the prevalence of the piperazine moiety in compounds targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors in the central nervous system (CNS), this guide proposes a systematic experimental cascade to elucidate the pharmacological profile of 3-Methyl-1-(2-nitrophenyl)piperazine.[1][2] This document serves as a detailed roadmap, from initial physicochemical characterization to preliminary in vivo assessment, designed to efficiently de-risk and identify the therapeutic potential of this novel compound. The principles outlined here follow established guidelines for early-stage drug discovery.[3][4]

Part 1: Physicochemical Characterization & Purity Assessment

Before any biological assessment, the identity, purity, and fundamental physicochemical properties of the synthesized compound must be rigorously established. This foundational step ensures the validity and reproducibility of all subsequent data.[5]

Key Objectives:

  • Confirm the chemical structure and molecular weight.

  • Determine the purity of the compound lot.

  • Assess aqueous solubility and lipophilicity.

Protocol 1: Compound Quality Control
  • Mass Spectrometry (MS):

    • Method: High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer.

    • Procedure: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample into the mass spectrometer.

    • Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass. The deviation should be less than 5 ppm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR.

    • Procedure: Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Analysis: Confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration. The spectra should be consistent with the proposed structure of 3-Methyl-1-(2-nitrophenyl)piperazine and free of significant impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reverse-phase HPLC with UV detection.

    • Procedure: Develop a gradient method using a C18 column with mobile phases of water and acetonitrile containing 0.1% formic acid.

    • Analysis: Determine the purity of the compound by integrating the peak area. The target purity for a screening compound should be >95%.

Table 1: Physicochemical Property Assessment
ParameterMethodTarget ValueRationale
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay>50 µMEnsures compound is soluble in aqueous buffers used for biological assays.
Lipophilicity (LogP/LogD) Reversed-phase HPLC or Shake-flask method1 < LogD < 4Predicts membrane permeability and potential for oral absorption.[6]
Chemical Stability Incubate in buffer at pH 7.4 for 48h and analyze by HPLC>90% remainingConfirms stability under physiological conditions.

Part 2: A Tiered Approach to In Vitro Pharmacological Profiling

A logical, tiered screening cascade is the most resource-efficient strategy to identify the biological target and mechanism of action.[4]

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Drug-Like Properties cluster_3 Phase 4: In Vivo Validation QC Compound QC (Purity, Identity) PhysChem Physicochemical Properties [Table 1] QC->PhysChem >95% Pure BroadScreen Tier 1: Broad Receptor Binding Screen (Dopamine, Serotonin, etc.) PhysChem->BroadScreen FunctionalAssay Tier 2: Functional Assay (cAMP, Ca2+ Flux) [Protocol 2] BroadScreen->FunctionalAssay Identify Hit(s) MOA Tier 3: MoA Studies (Agonist vs. Antagonist) FunctionalAssay->MOA Confirm Activity MetStab ADME: Metabolic Stability (Microsomes) [Protocol 3] MOA->MetStab Tox In Vitro Toxicology (Cytotoxicity) MetStab->Tox PK Pharmacokinetics (Rodent) Tox->PK Behavior Behavioral Assay (e.g., Locomotor) PK->Behavior

Caption: A tiered workflow for the characterization of a novel CNS compound.

Tier 1: Broad Target Screening (Binding Assays)

The initial step is to screen the compound against a panel of receptors commonly associated with the piperazine scaffold. Radioligand binding assays are a robust method to determine the affinity of a compound for a specific receptor.[7][8][9]

Recommended Panel:

  • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

  • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c, 5-HT₆, 5-HT₇

  • Adrenergic Receptors: α₁, α₂

  • Transporters: DAT, SERT, NET

The output of these assays is typically an IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of a radioligand) or a Kᵢ value (inhibition constant), which reflects the binding affinity.

Tier 2: Functional Assays

Once a high-affinity binding interaction is identified (e.g., Kᵢ < 100 nM), the next crucial step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect on its own but modulate the receptor's response to an agonist (allosteric modulator)?

For many dopamine and serotonin receptors, which are GPCRs, this can be assessed by measuring changes in second messenger levels, such as cyclic AMP (cAMP).[10][11] For example, D₂-like dopamine receptors are typically Gᵢ-coupled, meaning their activation leads to a decrease in intracellular cAMP.[2][12]

Diagram 2: Hypothetical D₂ Receptor Signaling

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular DA Dopamine or Agonist D2R D2 Receptor DA->D2R Gi Gi Protein D2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response

Caption: Simplified signaling pathway for a Gᵢ-coupled D₂ dopamine receptor.

Protocol 2: GloSensor™ cAMP Functional Assay for D₂ Receptor

This protocol is designed to determine if 3-Methyl-1-(2-nitrophenyl)piperazine acts as an agonist or antagonist at the human D₂ dopamine receptor.

Materials:

  • HEK293 cells stably expressing the human D₂ receptor and the GloSensor™-22F cAMP plasmid (Promega).

  • GloSensor™ cAMP Reagent.

  • Quinpirole (a known D₂ agonist).

  • Haloperidol (a known D₂ antagonist).

  • 3-Methyl-1-(2-nitrophenyl)piperazine.

  • White, opaque 96-well assay plates.

Procedure:

  • Cell Plating: Seed the cells in the 96-well plates at a density of 20,000 cells/well and incubate overnight.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.[10]

  • Assay Equilibration: Remove the cell culture medium and add 80 µL of the prepared reagent to each well. Equilibrate for 2 hours at room temperature.

  • Agonist Mode:

    • Prepare serial dilutions of 3-Methyl-1-(2-nitrophenyl)piperazine and the control agonist (Quinpirole) at 5x the final concentration.

    • Add 20 µL of the compound dilutions to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

  • Antagonist Mode:

    • Prepare serial dilutions of 3-Methyl-1-(2-nitrophenyl)piperazine and the control antagonist (Haloperidol) at 5x the final concentration.

    • Add 20 µL of the compound dilutions to the wells and incubate for 15 minutes.

    • Add 20 µL of Quinpirole at its EC₈₀ concentration (pre-determined) to all wells except the baseline controls.

    • Incubate for another 15 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Agonist Mode: Plot the luminescence signal against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Antagonist Mode: Plot the inhibition of the Quinpirole-induced signal against the log of the compound concentration to calculate the IC₅₀.

Table 2: Hypothetical Functional Assay Results
CompoundAgonist EC₅₀ (nM)Agonist Eₘₐₓ (%)Antagonist IC₅₀ (nM)Interpretation
Quinpirole15100-Full Agonist
Haloperidol-025Potent Antagonist
Test Compound >10,000 <5 85 D₂ Receptor Antagonist

Part 3: In Vitro ADME & Toxicology Assessment

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[13] A compound with excellent potency but poor metabolic stability is unlikely to become a successful drug.

Protocol 3: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[14][15]

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound and positive control (e.g., Verapamil).

  • Acetonitrile with an internal standard for reaction quenching.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare a working solution of the test compound at 2 µM in phosphate buffer.

  • Incubation: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clᵢₙₜ) = (k / protein concentration) * 1000.

Part 4: Preliminary In Vivo Studies

If the compound demonstrates a promising in vitro profile (high potency, selectivity, and acceptable metabolic stability), preliminary in vivo studies are warranted. These studies should be conducted in accordance with all relevant animal welfare guidelines.

  • Pharmacokinetics (PK): The first step is to understand how the compound behaves in a living system. A single-dose PK study in rodents (e.g., rats) after intravenous (IV) and oral (PO) administration will determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

  • Behavioral Pharmacology: Based on the in vitro target profile, a relevant behavioral model can be chosen. For a D₂ antagonist, an initial study could assess its effect on locomotor activity, a behavior modulated by the dopamine system.[1]

Conclusion and Future Directions

This document outlines a comprehensive, albeit initial, experimental plan for the characterization of 3-Methyl-1-(2-nitrophenyl)piperazine. The data generated from these studies will form a robust package to guide decisions on the compound's potential for further development. Positive outcomes would justify more extensive studies, including selectivity profiling against a broader range of targets, identification of metabolites, and assessment in more complex animal models of disease. This structured approach ensures that resources are used efficiently while building a deep understanding of the compound's pharmacological properties.

References

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Application Notes and Protocols for 3-Methyl-1-(2-nitrophenyl)piperazine as a Potential PET Imaging Ligand for Sigma-2 (σ₂) Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of a Novel Imaging Biomarker for Proliferative Status

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1][2] The development of novel PET radioligands is crucial for advancing our understanding of disease and for accelerating drug development.[1][3] A particularly compelling target for oncologic imaging is the sigma-2 (σ₂) receptor. While historically enigmatic, the σ₂ receptor is now understood to be an integral membrane protein (TMEM97) that is overexpressed in a variety of solid tumors, where its expression levels correlate with cellular proliferation.[4] This makes the σ₂ receptor an attractive biomarker for assessing tumor aggressiveness and monitoring response to therapy.

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a range of central nervous system and other receptors.[5] This application note details the synthesis, radiolabeling, and preclinical evaluation of a novel derivative, 3-Methyl-1-(2-nitrophenyl)piperazine, as a potential PET ligand for imaging σ₂ receptor expression. We hypothesize that the specific substitution pattern may confer high affinity and selectivity for the σ₂ receptor, while its physicochemical properties could allow for favorable pharmacokinetics, including blood-brain barrier penetration for neuro-oncology applications.

This document provides a comprehensive guide, from chemical synthesis to in vivo imaging protocols, designed to enable researchers to explore the potential of this and similar compounds in their own preclinical models.

Section 1: Synthesis of Precursor and Reference Standard

A robust and scalable synthesis is the foundation of any radiotracer development program. The following protocols describe the synthesis of the non-radioactive reference standard, 3-Methyl-1-(2-nitrophenyl)piperazine, and its immediate precursor for radiolabeling, 1-(2-nitrophenyl)piperazine. The rationale for this two-step approach is to first establish the core scaffold and then introduce the methyl group, which will be replaced by Carbon-11 in the radiosynthesis phase.

Synthesis of 1-(2-nitrophenyl)piperazine

This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for synthesizing arylpiperazines.

Protocol 1: Synthesis of 1-(2-nitrophenyl)piperazine

  • Reaction Setup: To a round-bottom flask, add 1-chloro-2-nitrobenzene (1.0 eq), piperazine (3.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 1-chloro-2-nitrobenzene.

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(2-nitrophenyl)piperazine.

Synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine (Reference Standard)

This step involves the methylation of the secondary amine on the piperazine ring.

Protocol 2: Synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine

  • Reaction Setup: Dissolve 1-(2-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Reagents: Add formaldehyde (1.5 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). This combination facilitates reductive amination.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the final product.

Section 2: Radiosynthesis of [¹¹C]3-Methyl-1-(2-nitrophenyl)piperazine

For PET imaging, the reference compound is labeled with a positron-emitting radionuclide. Carbon-11 (¹¹C) is an ideal choice as it does not alter the pharmacology of the parent molecule and has a convenient half-life (t½ = 20.4 min) for imaging studies.[2][6] The radiosynthesis will be achieved by ¹¹C-methylation of the precursor 1-(2-nitrophenyl)piperazine using [¹¹C]methyl iodide.

G cluster_synthesis Chemical Synthesis cluster_radio Radiosynthesis Piperazine Piperazine Precursor 1-(2-nitrophenyl)piperazine (Labeling Precursor) Piperazine->Precursor Nitrobenzene 1-Chloro-2-nitrobenzene Nitrobenzene->Precursor K2CO3, DMF Reference 3-Methyl-1-(2-nitrophenyl)piperazine (Reference Standard) Precursor->Reference Reductive Amination Radioligand [¹¹C]3-Methyl-1-(2-nitrophenyl)piperazine (PET Ligand) Precursor->Radioligand Base (e.g., NaOH) Formaldehyde Formaldehyde / NaBH(OAc)3 Formaldehyde->Reference Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 MeI [¹¹C]MeI CO2->MeI LiAlH4 / HI MeI->Radioligand QC Quality Control (HPLC) Radioligand->QC

Caption: Synthesis and Radiosynthesis Workflow.

Protocol 3: Automated Radiosynthesis of [¹¹C]3-Methyl-1-(2-nitrophenyl)piperazine

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]MeI) using standard automated synthesis modules.

  • Labeling Reaction: The [¹¹C]MeI is trapped in a solution of the precursor, 1-(2-nitrophenyl)piperazine (~1 mg), in a suitable solvent (e.g., DMF or acetone) containing a base (e.g., aqueous NaOH or tetrabutylammonium hydroxide). The reaction vessel is heated (e.g., 80-100 °C) for a short period (3-5 minutes).

  • Purification: The reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC system to isolate the radiolabeled product from the precursor and any radioactive impurities.

  • Formulation: The collected HPLC fraction containing the product is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol. The ethanolic solution is then diluted with sterile saline for injection.

  • Quality Control: The final product's radiochemical purity, chemical purity, molar activity, and residual solvent levels are determined by analytical HPLC, gas chromatography, and other relevant methods before release for in vivo studies.

Section 3: In Vitro Characterization

Before proceeding to in vivo studies, it is essential to determine the ligand's affinity and selectivity for the target receptor. This is typically achieved through competitive radioligand binding assays.

Protocol 4: In Vitro Competitive Binding Assay for σ₂ Receptors

  • Tissue Preparation: Homogenates are prepared from tissues known to express σ₂ receptors (e.g., rat liver or specific tumor cell lines).[7]

  • Assay Buffer: A standard buffer such as 50 mM Tris-HCl is used.

  • Radioligand: A commercially available, high-affinity σ₂ receptor radioligand (e.g., [³H]DTG in the presence of a masking concentration of a σ₁ selective ligand) is used.

  • Competition Assay: Tissue homogenates are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (3-Methyl-1-(2-nitrophenyl)piperazine).

  • Incubation and Filtration: After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical In Vitro Binding Affinity Data

CompoundTargetKi (nM)
3-Methyl-1-(2-nitrophenyl)piperazineσ₂ Receptor5.2
Haloperidol (Reference)σ₂ Receptor3.1

This data is for illustrative purposes only.

Section 4: Preclinical In Vivo Evaluation

Successful in vitro results warrant progression to in vivo studies in animal models to assess the ligand's pharmacokinetics, biodistribution, and ability to visualize the target.

G cluster_workflow In Vivo PET Imaging Workflow Animal Tumor-Bearing Mouse (e.g., C6 Glioma Xenograft) Anesthesia Anesthesia (e.g., Isoflurane) Animal->Anesthesia Injection Tail Vein Injection of [¹¹C]-Ligand Anesthesia->Injection Scan Dynamic PET/CT Scan (60 min) Injection->Scan ROI Image Reconstruction & Region of Interest (ROI) Analysis Scan->ROI Biodist Ex Vivo Biodistribution (Post-Scan) Scan->Biodist Terminal Study Data Time-Activity Curves & %ID/g Data ROI->Data Biodist->Data

Caption: Preclinical In Vivo PET Imaging Workflow.

Protocol 5: In Vivo PET/CT Imaging in a Tumor Xenograft Model

  • Animal Model: Use an appropriate animal model, such as immunodeficient mice bearing subcutaneous xenografts of a tumor cell line known to overexpress σ₂ receptors (e.g., C6 glioma).

  • Animal Preparation: Anesthetize the animal (e.g., with 1.5-2% isoflurane) and maintain body temperature.[8] Place a catheter in the tail vein for radioligand injection.

  • Radioligand Administration: Administer a bolus injection of [¹¹C]3-Methyl-1-(2-nitrophenyl)piperazine (e.g., ~5-10 MBq) via the tail vein catheter.[8]

  • PET/CT Scanning: Perform a dynamic 60-minute PET scan immediately following injection, accompanied by a CT scan for anatomical co-registration.

  • Blocking Study (Self-Validation): To demonstrate target-specific binding, a separate cohort of animals can be pre-treated with a high dose of a known σ₂ ligand (or the non-radioactive reference standard) before the radioligand injection. A significant reduction in tumor uptake compared to the baseline scan would confirm specific binding.

  • Image Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) over the tumor, muscle, brain, and other relevant organs to generate time-activity curves (TACs).

Table 2: Hypothetical Ex Vivo Biodistribution Data at 30 min Post-Injection

Organ%ID/g (Baseline)%ID/g (Blocked)
Tumor3.5 ± 0.40.8 ± 0.2
Brain2.1 ± 0.32.0 ± 0.3
Liver4.2 ± 0.64.0 ± 0.5
Muscle0.6 ± 0.10.6 ± 0.1
Blood0.9 ± 0.20.9 ± 0.2

This data is for illustrative purposes only. Values are mean ± SD.

Discussion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the evaluation of 3-Methyl-1-(2-nitrophenyl)piperazine as a potential PET ligand for the σ₂ receptor. The hypothetical data presented in Tables 1 and 2 illustrate the characteristics of a promising candidate: high in vitro affinity and specific, high-level accumulation in the target tissue (tumor) in vivo. The significant reduction in tumor uptake in the blocking study would confirm that the signal is target-specific. The observed brain uptake suggests potential utility in neuro-oncology.

Further studies would be required to fully validate this ligand, including:

  • Metabolite Analysis: To determine the fraction of radioactivity in the brain and plasma that corresponds to the intact parent compound.

  • Selectivity Screening: To assess binding to other relevant receptors (e.g., σ₁, dopamine, serotonin receptors).

  • Evaluation in other models: To test the ligand's performance in different tumor models or models of neurological disease where σ₂ receptors may be implicated.

Conclusion

3-Methyl-1-(2-nitrophenyl)piperazine represents a novel, synthetically accessible scaffold for the development of a σ₂ receptor-targeted PET radioligand. The detailed protocols provided herein offer a clear path for its synthesis, radiolabeling, and preclinical evaluation. If validated, this new PET agent could provide a valuable tool for non-invasively assessing tumor proliferation, potentially aiding in cancer diagnosis, staging, and the monitoring of therapeutic response.

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  • Gregoire, V., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(4), 412-418. [Link]

  • Wang, Y., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6296. [Link]

  • IU Indianapolis ScholarWorks. Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation. [Link]

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Troubleshooting & Optimization

troubleshooting low yield in 3-Methyl-1-(2-nitrophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis

The synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine is a crucial step in the development of various pharmaceutical compounds. The most common synthetic routes involve the N-arylation of 2-methylpiperazine with an activated aryl halide, typically 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. This can be achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Both methods have their unique advantages and challenges, which we will explore in this guide.

The general reaction scheme is as follows:

This guide will help you identify the root causes of low yield and provide actionable solutions to improve the efficiency and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of very low or no product formation?

A1: The most common culprits for a complete reaction failure are inactive reagents, incorrect reaction temperature, or an inappropriate choice of base or solvent. For Buchwald-Hartwig amination, catalyst and ligand quality are paramount. It is crucial to verify the purity and reactivity of your starting materials, especially the 2-methylpiperazine and the aryl halide.

Q2: I am observing a significant amount of a non-polar byproduct in my TLC/LC-MS. What could it be?

A2: A common non-polar byproduct is the disubstituted piperazine, 1,4-bis(2-nitrophenyl)-2-methylpiperazine. This occurs when the newly formed product, 3-Methyl-1-(2-nitrophenyl)piperazine, reacts with another molecule of the aryl halide. Strategies to mitigate this are discussed in the troubleshooting section below.

Q3: My reaction seems to stall after reaching about 50% conversion, even with extended reaction times. Why is this happening?

A3: Reaction stalling can be due to several factors. In SNAr reactions, the generated acid (e.g., HCl or HF) can protonate the starting piperazine, reducing its nucleophilicity. An insufficient amount of base will exacerbate this issue. For Buchwald-Hartwig reactions, catalyst deactivation could be the cause.

Q4: I am losing a significant amount of product during the aqueous workup. How can I prevent this?

A4: 3-Methyl-1-(2-nitrophenyl)piperazine has a basic piperazine moiety and may have some water solubility, especially in acidic conditions. Ensure your aqueous phase is basic (pH > 9) before extraction with an organic solvent. Using a more polar extraction solvent or performing multiple extractions can also improve recovery.

In-depth Troubleshooting Guide

This section is organized by common experimental observations to help you quickly diagnose and resolve issues.

Observation 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted 2-methylpiperazine and/or 2-nitro-halobenzene, consider the following:

Potential Cause Explanation Suggested Action
Insufficient Reaction Temperature The activation energy for the C-N bond formation is not being met.Gradually increase the reaction temperature in 10 °C increments. For SNAr, ensure the temperature is appropriate for the chosen solvent's boiling point. For Buchwald-Hartwig, the optimal temperature is highly dependent on the catalyst-ligand system.
Inappropriate Solvent The solvent may not be effectively solvating the reactants or may not have a high enough boiling point.For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. For Buchwald-Hartwig, toluene, dioxane, or THF are common choices.
Weak or Insufficient Base The base is crucial for deprotonating the piperazine nitrogen and neutralizing the acid byproduct.For SNAr, inorganic bases like K2CO3 or Cs2CO3 are effective. For Buchwald-Hartwig, stronger bases like NaOtBu or K3PO4 are typically required. Ensure at least 2 equivalents of base are used.
Poor Quality Reagents The 2-methylpiperazine may be hydrated or carbonated, and the aryl halide may have degraded.Use freshly opened or purified reagents. The purity of 2-methylpiperazine can be checked by titration or NMR.
Catalyst/Ligand Inactivity (Buchwald-Hartwig) The palladium catalyst or phosphine ligand may have oxidized or decomposed.Use fresh catalyst and ligand. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Observation 2: Formation of Multiple Products (Poor Selectivity)

The most common selectivity issue is the formation of the disubstituted byproduct.

Potential Cause Explanation Suggested Action
High Molar Ratio of Aryl Halide Using an excess of the 2-nitro-halobenzene drives the reaction towards disubstitution.Use a 1:1 molar ratio of reactants or a slight excess of 2-methylpiperazine.
High Reaction Temperature or Prolonged Reaction Time These conditions can favor the less sterically hindered secondary amine of the product reacting with the aryl halide.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed. Consider running the reaction at a lower temperature for a longer duration.
Use of a Protecting Group Direct monosubstitution of piperazine can be challenging due to the similar reactivity of the two nitrogen atoms.[1]For better control, consider using a protecting group strategy. For example, react 2-methylpiperazine with a protecting group like Boc-anhydride, perform the N-arylation, and then deprotect.
Observation 3: Product Degradation

If you observe the formation of dark, tarry materials or a multitude of small, unidentifiable spots on your TLC plate, your product or starting materials may be degrading.

Potential Cause Explanation Suggested Action
Excessively High Temperature The nitro group can be sensitive to high temperatures, leading to decomposition pathways.Carefully control the reaction temperature and avoid localized overheating. Use an oil bath for uniform heating.
Presence of Oxygen Oxygen can lead to oxidative side reactions, especially at elevated temperatures.Degas the solvent before use and maintain an inert atmosphere throughout the reaction.
Strongly Basic Conditions While a base is necessary, very strong bases at high temperatures can sometimes promote side reactions with the nitro group.If using a very strong base like NaOtBu, consider if a milder base like K2CO3 or K3PO4 could be effective, potentially with a more active catalyst system in the case of Buchwald-Hartwig amination.
Observation 4: Difficulties in Product Isolation and Purification

Low yield can often be attributed to losses during the workup and purification steps.

Potential Cause Explanation Suggested Action
Product Solubility in Aqueous Phase The protonated form of the product can be water-soluble.Ensure the aqueous phase is made strongly basic (pH > 9) with NaOH or K2CO3 before extraction.
Emulsion Formation during Extraction This is common when using solvents like DMF or DMSO.Dilute the reaction mixture with a larger volume of water before extraction. Brine washes can also help to break emulsions.
Product Loss during Chromatography The basic nature of the product can cause it to streak on silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% in the mobile phase).
Product Volatility While not highly volatile, some product may be lost if dried under high vacuum at elevated temperatures.Dry the product at room temperature or slightly elevated temperatures (e.g., 40-50 °C) under vacuum.

Experimental Protocols

Protocol 1: SNAr Synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperazine (1.0 g, 10 mmol), 1-fluoro-2-nitrobenzene (1.41 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add dimethylformamide (DMF, 20 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by crystallization.

Protocol 2: Buchwald-Hartwig Amination Synthesis
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 (91.5 mg, 0.1 mmol, 1 mol%), XPhos (190 mg, 0.4 mmol, 4 mol%), and sodium tert-butoxide (1.35 g, 14 mmol).

  • Add 1-chloro-2-nitrobenzene (1.58 g, 10 mmol) and 2-methylpiperazine (1.2 g, 12 mmol).

  • Add anhydrous, degassed toluene (20 mL).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway and Side Reaction

G cluster_0 SNA_r Pathway cluster_1 Buchwald-Hartwig Cycle A 2-Nitro-halobenzene E Meisenheimer Complex (SNA_r Intermediate) A->E + 2-Methylpiperazine B 2-Methylpiperazine B->E C 3-Methyl-1-(2-nitrophenyl)piperazine (Desired Product) D 1,4-Bis(2-nitrophenyl)-2-methylpiperazine (Disubstituted Byproduct) C->D + 2-Nitro-halobenzene E->C - HX F Pd(0) Complex G Oxidative Addition Product F->G + 2-Nitro-halobenzene (Oxidative Addition) H Amine Coordination G->H + 2-Methylpiperazine I Reductive Elimination H->I - Base-H+ I->C (Reductive Elimination) I->F Reforms Catalyst

Caption: Synthetic pathways to the desired product and the common disubstitution side reaction.

Troubleshooting Logic Flow

G start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion good_conversion Good Conversion check_conversion->good_conversion temp Increase Temperature low_conversion->temp If reaction is slow base Check Base/Solvent low_conversion->base If stalling reagents Verify Reagent Quality low_conversion->reagents If no reaction catalyst Check Catalyst/Ligand (B-H) low_conversion->catalyst If Buchwald-Hartwig check_byproducts Analyze for Byproducts good_conversion->check_byproducts disubstitution Disubstitution is Major Byproduct check_byproducts->disubstitution degradation Degradation/Tarry Mass check_byproducts->degradation clean_reaction Reaction is Clean check_byproducts->clean_reaction ratio Adjust Reactant Ratio disubstitution->ratio protect Use Protecting Group disubstitution->protect lower_temp Lower Reaction Temperature degradation->lower_temp inert Ensure Inert Atmosphere degradation->inert workup Optimize Workup (pH, Extraction) clean_reaction->workup purification Optimize Purification (Column, Crystallization) clean_reaction->purification

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate.[Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate.[Link]

  • 3-methyl-1-(2-nitrophenyl)piperazine (C11H15N3O2). PubChem.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.[Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.[Link]

  • Method for the preparation of piperazine and its derivatives.
  • Synthesis of piperazines. Organic Chemistry Portal.[Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.[Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.[Link]

  • Purification of piperazine.
  • Buchwald-Hartwig Amination of Nitroarenes. PubMed.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

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optimizing dosage and concentration of 3-Methyl-1-(2-nitrophenyl)piperazine for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Methyl-1-(2-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in cell culture experiments. As this is a specific derivative within the broader class of nitrophenylpiperazines, this guide emphasizes establishing robust, reproducible protocols through careful characterization and optimization.

Section 1: Compound Profile & Essential Handling

This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of 3-Methyl-1-(2-nitrophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methyl-1-(2-nitrophenyl)piperazine and what is its potential mechanism of action?

A1: 3-Methyl-1-(2-nitrophenyl)piperazine is a small molecule belonging to the piperazine derivative family. While the precise mechanism of this specific substituted compound requires empirical determination, the broader class of piperazine derivatives is known to exhibit a wide range of biological activities. These can include modulation of neurotransmitter receptors, such as serotonin and dopamine receptors, and enzyme inhibition.[1][2][3] Some derivatives have been shown to disrupt cell-cell contacts in epithelial monolayers, induce the generation of reactive oxygen species (ROS), and trigger apoptosis or cell cycle arrest in cancer cell lines.[4] The presence of the electron-withdrawing nitrophenyl group may contribute to specific enzymatic interactions, as seen in other nitrophenylpiperazine derivatives investigated as tyrosinase inhibitors. Therefore, its effects are likely cell-type and context-dependent, necessitating careful experimental validation.

Q2: How should I prepare a stock solution of 3-Methyl-1-(2-nitrophenyl)piperazine?

A2: Due to the predicted hydrophobic nature of the molecule, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is critical to use anhydrous, cell-culture grade DMSO.

  • Causality: Using a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to your cell culture medium. This is crucial because the final concentration of DMSO in the culture should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity or off-target effects.[5]

  • Protocol: A detailed, step-by-step protocol for stock solution preparation is provided in Section 2, Protocol 2.1 .

Q3: My compound is precipitating after I add it to the culture medium. What should I do?

A3: Precipitation is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous-based culture medium.[6] This indicates that the compound's solubility limit in the final medium has been exceeded.

  • Immediate Troubleshooting:

    • Vortexing and Warming: Gently vortex the diluted solution and warm it to 37°C. Sometimes this is sufficient to redissolve the compound.

    • Serial Dilutions: Avoid adding the high-concentration stock directly to your final culture volume. Perform one or more intermediate dilution steps in pre-warmed (37°C) culture medium.

    • Lower the Working Concentration: The precipitation indicates your target concentration is too high. Re-evaluate your experimental design and start with a lower concentration range.

  • Self-Validation: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. A simple check is to hold the tube or plate up to a light source. The presence of a precipitate will invalidate your results, as the effective concentration of the soluble compound will be unknown and variable.

Q4: What are the safety and handling precautions for this compound?

A4: While a specific Safety Data Sheet (SDS) for 3-Methyl-1-(2-nitrophenyl)piperazine may not be readily available, compounds in the nitrophenylpiperazine class should be handled with care. Based on SDS information for related compounds like 1-(2-Nitrophenyl)piperazine (CAS 59084-06-9), it may cause skin, eye, and respiratory irritation.[7][8]

  • Mandatory Precautions:

    • Always handle the compound in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

    • Avoid inhalation of dust or aerosols.

    • Wash hands thoroughly after handling.[8]

Compound Property Details Source
Chemical Class Piperazine Derivative[2]
CAS Number 59084-06-9 (for the parent compound 1-(2-Nitrophenyl)piperazine)[7]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell-culture grade[5]
Storage (Powder) Store at 4°C or -20°C, desiccated, protected from light.General Lab Practice
Storage (Stock Solution) Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General Lab Practice

Section 2: Core Experimental Protocols & Workflows

This section provides the essential, self-validating workflows required to characterize the effects of 3-Methyl-1-(2-nitrophenyl)piperazine in your specific cell model.

Experimental Workflow Overview

The following diagram outlines the logical flow for systematically determining the optimal working concentration of the compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Development cluster_exec Phase 3: Execution & Analysis prep_stock 2.1: Prepare High-Conc Stock Solution in DMSO sol_test 2.2: Perform Preliminary Solubility Test prep_stock->sol_test Ensures solubility seed_opt 2.3: Optimize Cell Seeding Density sol_test->seed_opt Proceed if soluble dose_range 2.4: Establish Dose Range (Logarithmic) seed_opt->dose_range Determines cell number run_assay 2.5: Run Dose-Response Cytotoxicity Assay (MTT) dose_range->run_assay Defines concentrations calc_ic50 2.6: Analyze Data & Calculate IC50 run_assay->calc_ic50 Generates viability data

Caption: Workflow for optimizing 3-Methyl-1-(2-nitrophenyl)piperazine dosage.

Protocol 2.1: Preparation of Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution in DMSO and subsequent sterile working solutions in cell culture medium.

Materials:

  • 3-Methyl-1-(2-nitrophenyl)piperazine powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution (e.g., 20 mM): a. In a chemical fume hood, weigh out the required amount of compound powder into a sterile tube. b. Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., 20 mM). c. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist dissolution if needed. d. Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes. e. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (Self-Validating Method): a. Thaw a single aliquot of the stock solution. b. Prepare your highest working concentration by diluting the stock solution into pre-warmed complete culture medium. Crucially, add the DMSO stock to the medium dropwise while vortexing the medium gently. This rapid dispersion minimizes localized high concentrations that cause precipitation.[6] c. Perform serial dilutions from this highest concentration using pre-warmed medium to create your full dose-response range. d. Visual QC: Before adding to cells, visually inspect all working solutions for any sign of cloudiness or precipitate. If observed, the solution is unusable and the protocol must be revisited (see Section 3, Q1 ).

Protocol 2.2: Dose-Response and Cytotoxicity Profiling via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound by measuring its effect on cell viability. The MTT assay measures the metabolic activity of living cells.[9]

Materials:

  • Cells of interest, cultured to ~80% confluency

  • 96-well flat-bottom cell culture plates

  • Trypsin-EDTA, PBS, complete culture medium

  • Working solutions of 3-Methyl-1-(2-nitrophenyl)piperazine (from Protocol 2.1)

  • MTT reagent (e.g., 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: a. Harvest and count your cells. Seed them into a 96-well plate at the pre-determined optimal density (from a prior optimization experiment) in 100 µL of medium. b. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment (Trustworthiness Check): a. Prepare a plate map that includes:

    • Untreated Cells: Wells with cells and medium only.
    • Vehicle Control: Wells with cells treated with the highest volume of DMSO used in the experiment (e.g., 0.2% DMSO in medium). This control is essential to confirm the solvent itself is not causing toxicity.
    • Test Compound: Wells with cells treated with your serial dilutions of 3-Methyl-1-(2-nitrophenyl)piperazine (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Use at least 3-6 replicates per condition.
    • Positive Control: Wells with cells treated with a known cytotoxic agent.
    • Blank: Wells with medium only (no cells) for background subtraction. b. Carefully remove the medium from the wells and add 100 µL of the appropriate treatment solution. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Assay: a. After incubation, add 10 µL of MTT reagent to each well (including blanks). b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of solubilization solution to each well. e. Place the plate on a shaker for 15-20 minutes to fully dissolve the crystals.

  • Data Acquisition and Analysis: a. Read the absorbance at 570 nm. b. Analysis: i. Subtract the average absorbance of the blank wells from all other readings. ii. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100. iii. Plot % Viability against the log of the compound concentration. iv. Use non-linear regression (sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the IC50 value.

G Vehicle Vehicle Control Cells + Medium + DMSO Tests for solvent toxicity Test Test Compound Cells + Medium + Drug (Serial Dilutions) Measures dose-dependent effect Positive Positive Control Cells + Medium + Doxorubicin Confirms assay validity Blank Blank Medium Only Background subtraction Untreated Untreated Cells Cells + Medium Baseline viability (100%)

Caption: Control groups required for a valid cytotoxicity assay.

Section 3: Troubleshooting Guide

Q1: I'm seeing high variability between my replicate wells. What's the cause?

A1: High variability can undermine your results. The most common causes are:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before seeding. Gently pipette up and down several times, but avoid creating bubbles. Pipette accurately into the center of each well.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. Avoid using the outermost rows and columns for experimental data, or fill them with sterile PBS to create a humidity barrier.

  • Compound Precipitation: As discussed, even microscopic precipitation can lead to inconsistent dosing between wells. Re-verify the solubility and preparation method.

  • Pipetting Errors: Use calibrated pipettes and change tips between different concentrations.

Q2: My cells look stressed or are dying in the vehicle (DMSO) control wells. Why?

A2: This indicates your cells are sensitive to DMSO at the concentration used.

  • Lower the DMSO Concentration: This is the primary solution. Prepare a more concentrated stock solution so you can add a smaller volume to your medium. For example, moving from a 10 mM stock to a 50 mM stock reduces the required DMSO volume by 5-fold.

  • Check DMSO Quality: Use only high-purity, anhydrous, cell culture-grade DMSO. Older or improperly stored DMSO can degrade to toxic byproducts.

  • Reduce Incubation Time: If the experiment allows, a shorter exposure time may mitigate DMSO toxicity.

Q3: The compound shows no effect, even at high concentrations. What should I check?

A3:

  • Compound Integrity: Has the compound degraded? Piperazine derivatives can be susceptible to thermal degradation over long periods or at high temperatures.[10][11] Ensure proper storage and handling. Consider running a quality control check if possible (e.g., mass spectrometry).

  • Solubility Issues: The compound may have precipitated out of solution, meaning the cells were never exposed to the intended concentration. Re-check solubility carefully.

  • Biological Insensitivity: It is possible that your specific cell line is not sensitive to the compound's mechanism of action. Consider testing on a different cell line, perhaps one known to be sensitive to agents that induce apoptosis or cell cycle arrest.[4]

  • Assay Duration: The compound's effect may require a longer incubation time to manifest. Consider running a time-course experiment (e.g., 24h, 48h, 72h).

References

  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine... [Scientific Diagram].
  • MDPI. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available: [Link]

  • ResearchGate. (2015). (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Available: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine?. Synapse. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. Available: [Link]

  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Available: [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Available: [Link]

  • ACS Publications. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering. Available: [Link]

  • National Center for Biotechnology Information. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. Available: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available: [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed Central. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. PubMed Central. Available: [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Available: [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of pure compounds 1a, 2a and 3f from fraction H by MTT... [Figure].

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Technical Support Center: Navigating Common Experimental Pitfalls with Nitrophenylpiperazine (NPP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center for nitrophenylpiperazine (NPP) compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical scaffold. The unique properties of the nitrophenyl and piperazine moieties can introduce specific, often subtle, challenges in experimental workflows. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate, troubleshoot, and resolve these issues, ensuring the integrity and reproducibility of your data.

Section 1: Compound Handling, Storage, and Stability

This section addresses the foundational aspects of working with NPP compounds: ensuring their integrity from the moment they arrive in your lab.

Q1: I just received my NPP compound. What are the best practices for initial handling and long-term storage?

A1: Proper initial handling and storage are critical for preventing degradation and ensuring experimental reproducibility. Many NPP derivatives are supplied as crystalline solids and are generally stable under normal conditions. However, their long-term stability can be compromised by moisture, light, and temperature fluctuations.

Core Principles & Causality:

  • Moisture: The piperazine ring is hygroscopic and can absorb atmospheric moisture, which may hydrolyze sensitive functional groups or affect the compound's weighable mass, leading to concentration errors.

  • Light: The nitroaromatic group makes many NPP compounds susceptible to photodegradation.[1][2] Exposure to UV or even ambient lab light can lead to the formation of photoproducts, altering the compound's purity and activity.[1][2]

  • Temperature: While many solids are stable at room temperature, storing them in a cool, dry, and dark environment minimizes degradation kinetics.[3]

Recommended Handling and Storage Protocol:

  • Receiving: Upon receipt, visually inspect the container for an intact seal. Do not open it until it has equilibrated to room temperature to prevent condensation.

  • Aliquoting: For long-term use, it is highly advisable to weigh out and prepare aliquots in a controlled environment (e.g., a glove box with low humidity or a balance in a room with controlled humidity). This minimizes repeated exposure of the bulk stock to the atmosphere.

  • Storage Conditions:

    • Solid Form: Store the solid compound in a tightly sealed, amber glass vial inside a desiccator at 4°C or -20°C for long-term storage. The desiccator is crucial for moisture control.

    • In Solution (e.g., DMSO): Store stock solutions in tightly capped vials with minimal headspace at -20°C or, preferably, -80°C. Studies show that many compounds are stable in dry DMSO, but water can accelerate degradation.[4][5][6] Limit freeze-thaw cycles, as they can also contribute to compound degradation over time.[5][6]

Q2: My NPP stock solution in DMSO has turned slightly yellow over time. Is it still usable?

A2: A color change, particularly yellowing, is a strong indicator of compound degradation and should be treated with caution.[7] The nitroaromatic moiety is an electron-withdrawing group that can be susceptible to nucleophilic substitution or reduction, and the resulting degradation products are often colored.

Underlying Causes:

  • Instability in Solution: Even in a relatively inert solvent like DMSO, compounds can degrade. The presence of trace amounts of water can facilitate hydrolysis or other reactions.[4][5][6]

  • Photodegradation: If the solution was exposed to light, photochemical reactions could have occurred.[1][2] Nitroaromatic compounds can undergo complex photochemical transformations.[1][8]

  • Oxidation: The piperazine nitrogen atoms can be susceptible to oxidation.

Troubleshooting and Validation:

  • Do Not Use in Critical Assays: It is strongly advised not to use a visibly degraded stock solution for quantitative or sensitive biological experiments.

  • Analytical Confirmation: The best course of action is to analyze the stock solution's purity via HPLC-UV or LC-MS. Compare the chromatogram to that of a freshly prepared solution or the original certificate of analysis.

  • Preventative Measures: Always prepare fresh stock solutions for critical experiments. If storing for intermediate periods, do so at -80°C in small, single-use aliquots to minimize both freeze-thaw cycles and exposure to air and light.

Section 2: Solubility and Solution Preparation

Achieving and maintaining solubility is a frequent and critical hurdle in experimental biology.

Q3: My NPP compound is poorly soluble in aqueous buffers, and it precipitates when I dilute my DMSO stock into my assay medium. How can I resolve this?

A3: This is a classic "crash-out" problem, common for lipophilic organic molecules. It occurs when the compound, stable in a high-concentration organic stock, is rapidly diluted into an aqueous environment where its solubility is much lower. The piperazine moiety can increase polarity, but this is often counteracted by the rest of the molecular structure.

Causality: The solubility of a compound is governed by its physicochemical properties (e.g., logP, pKa) and the properties of the solvent system (e.g., pH, polarity, presence of co-solvents). When you dilute a DMSO stock into a buffer, the percentage of the organic co-solvent drops dramatically, often below the level required to keep the compound dissolved.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for NPP compound precipitation.

Detailed Protocol: Preparing Working Solutions

  • Stock Preparation: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved using sonication or gentle warming if necessary.

  • Intermediate Dilution: Create an intermediate dilution of your stock in 100% DMSO. This step is crucial. For example, to get a final concentration of 10 µM in an assay with 0.1% DMSO, you would need a 10 mM stock. Instead of diluting this 1:1000 directly into the buffer, make a 1 mM intermediate stock in DMSO first.

  • Final Dilution (The Critical Step): Add the intermediate stock to your aqueous buffer while vortexing the buffer vigorously. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that initiate precipitation. Add the compound to the buffer, not the other way around.

  • Verification: After preparing the final working solution, let it sit for 30 minutes at the assay temperature and visually inspect for any signs of precipitation or cloudiness.

Solubility of Common Lab Solvents

SolventGeneral Solubility for NPPsNotes
DMSO HighPreferred for stock solutions.[9]
DMF HighGood alternative to DMSO.
Ethanol/Methanol Moderate to GoodCan be used for stocks, but less common.
Acetonitrile ModerateOften used in HPLC mobile phases.
Water/PBS Very Low to LowGenerally insoluble without co-solvents or pH adjustment.

This table provides general guidance; empirical testing is always required.

Section 3: Analytical & Spectroscopic Challenges

Ensuring the purity and identity of your NPP compound is paramount. This section covers common issues encountered during analytical characterization.

Q4: I am running an LC-MS analysis of my NPP compound from a biological matrix (plasma, cell lysate) and see significant ion suppression and poor peak shape. What is causing this?

A4: This is a classic example of the "matrix effect," where co-eluting components from the biological sample interfere with the ionization of your target analyte in the mass spectrometer's source.[10][11][12] The piperazine moiety can make these compounds prone to strong interactions with the stationary phase or matrix components, leading to poor chromatography.

Causality and Mechanisms:

  • Ion Suppression: Endogenous matrix components like phospholipids, salts, and proteins can co-elute with your NPP compound.[11] In the ESI source, these components compete for charge, reducing the ionization efficiency of your analyte and thus suppressing its signal.[13]

  • Poor Peak Shape: The basic nitrogen atoms of the piperazine ring can interact strongly with residual free silanols on standard C18 columns, leading to peak tailing. Additionally, adsorption of matrix components onto the column can distort peak shape.[14]

Troubleshooting and Optimization Strategy:

  • Improve Sample Preparation: The goal is to remove as much of the interfering matrix as possible before injection.

    • Protein Precipitation (PPT): Fast but often "dirty." Can leave many phospholipids in the sample.

    • Liquid-Liquid Extraction (LLE): More selective. Choose a water-immiscible organic solvent (e.g., ethyl acetate, MTBE) that efficiently extracts your compound while leaving polar interferences behind.

    • Solid-Phase Extraction (SPE): Most effective for cleanup. Use a cartridge (e.g., mixed-mode cation exchange) that can retain the basic NPP compound while allowing neutral and acidic interferences to be washed away.

  • Optimize Chromatography:

    • Column Choice: If peak tailing is an issue on a standard C18 column, switch to a column with end-capping or a different stationary phase (e.g., phenyl-hexyl, cyano) to reduce secondary interactions.[7]

    • Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the piperazine nitrogens. This ensures the compound is in a single ionic state and dramatically improves peak shape for basic compounds on reverse-phase columns.

    • Gradient Optimization: Develop a gradient that provides baseline separation between your analyte and the bulk of the matrix components, which often elute early in the run.

  • Use an Internal Standard (IS): A stable isotope-labeled version of your analyte is the gold standard. If unavailable, use a close structural analog. The IS co-elutes and experiences the same matrix effects, allowing for accurate quantification by normalizing the analyte's response to the IS response.

G cluster_0 Sample Preparation cluster_1 Chromatography (HPLC) cluster_2 Detection (MS) PPT Protein Precipitation (Fast, Less Clean) Column Optimize Column (e.g., End-capped C18, Phenyl) PPT->Column MobilePhase Optimize Mobile Phase (e.g., Add 0.1% Formic Acid) Gradient Optimize Gradient (Separate from matrix) LLE Liquid-Liquid Extraction (More Selective) LLE->MobilePhase SPE Solid-Phase Extraction (Most Selective) SPE->Gradient IS Use Stable Isotope Internal Standard Column->IS MobilePhase->IS Gradient->IS Source Optimize Source Parameters (e.g., Gas Flow, Temp) IS->Source End Result: Improved Signal & Peak Shape Source->End Start Start: Poor Signal & Peak Shape Start->PPT Start->LLE Start->SPE

Sources

Technical Support Center: Stabilizing 3-Methyl-1-(2-nitrophenyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Methyl-1-(2-nitrophenyl)piperazine (3-Me-1-NPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of 3-Me-1-NPP in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 3-Me-1-NPP solution has turned yellow/brown upon storage. What is causing this discoloration?

A1: A color change in your solution is a common indicator of chemical degradation. For a compound like 3-Me-1-NPP, which contains both a piperazine ring and a nitroaromatic group, there are two primary culprits:

  • Photodegradation: The nitrophenyl moiety is susceptible to degradation upon exposure to light, particularly UV radiation. This can trigger photochemical reactions that result in the formation of colored byproducts.[1]

  • Oxidation: The piperazine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen. Oxidative degradation can lead to the formation of colored impurities.[1]

To mitigate this, it is crucial to store your solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Additionally, for long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: What are the optimal storage conditions for a stock solution of 3-Me-1-NPP?

A2: For optimal stability, stock solutions of 3-Me-1-NPP should be stored with the following considerations:

  • Temperature: Cold storage is highly recommended. For short-term storage (up to 30 days), refrigeration at 4°C is suitable. For longer-term storage, freezing at -20°C or -80°C is preferable.[2] It's important to note that phenyl piperazines have shown degradation even under frozen conditions after extended periods (greater than 6 months).[2]

  • Light: As mentioned, protect the solution from light by using light-resistant containers.[1]

  • Atmosphere: For sensitive experiments, storing under an inert atmosphere can prevent oxidation.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best practice to store the compound in small, single-use aliquots.[1]

Storage ConditionRecommendationRationale
Temperature -20°C or -80°C for long-termMinimizes thermal degradation and slows down chemical reactions.[2]
4°C for short-term ( < 30 days)
Light Exposure Store in amber vials or wrap in foilPrevents photodegradation of the nitrophenyl group.[1]
Atmosphere Store under inert gas (N₂ or Ar)Prevents oxidation of the piperazine moiety.[1]
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles that can damage the compound.[1]

Q3: I'm observing inconsistent results in my bioassays. Could this be related to the stability of my 3-Me-1-NPP solution?

A3: Yes, inconsistent experimental outcomes are a strong indication of compound degradation.[1] The loss of the parent compound or the formation of active or interfering degradation products can significantly impact your results. If you suspect instability, it is crucial to prepare fresh solutions for each experiment and compare their performance to older solutions. A stability-indicating analytical method, such as HPLC, can be used to quantify the amount of parent compound remaining over time.

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving specific issues you may encounter with your 3-Me-1-NPP solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • You observe new peaks in your chromatogram that were not present in a freshly prepared sample.

  • The peak area of your parent compound is decreasing over time.

Potential Causes & Solutions:

  • pH-Mediated Hydrolysis: The piperazine moiety is a weak base, and its stability can be pH-dependent.[1][3] In strongly acidic or alkaline conditions, hydrolysis can occur.[3][4]

    • Troubleshooting: Determine the pH of your solution. If it is at an extreme, consider using a buffer system to maintain a pH closer to neutral. For many piperazine derivatives, a slightly acidic to neutral pH is often optimal. However, the ideal pH should be experimentally determined.

    • Preventative Measures: When preparing solutions, especially in aqueous media, use a buffer system appropriate for your experimental conditions.

  • Reduction of the Nitro Group: The 2-nitrophenyl group can be reduced to a 2-aminophenyl group, especially in the presence of certain reagents or metal catalysts.[5][6][7]

    • Troubleshooting: Review your experimental protocol for any reducing agents. If you are using cell-based assays, cellular metabolism could also contribute to this reduction.

    • Preventative Measures: Avoid the use of strong reducing agents unless it is a desired reaction. If working with cell cultures, be aware of potential metabolic conversion.

  • Oxidative Degradation: As previously mentioned, the piperazine ring is susceptible to oxidation.

    • Troubleshooting: Analyze your sample for known oxidative degradation products of piperazines, such as N-oxides or ring-opened products.[8]

    • Preventative Measures: Use deoxygenated solvents for solution preparation. Solvents can be deoxygenated by sparging with an inert gas like nitrogen or argon.

Issue 2: Loss of Potency in Biological Assays

Symptoms:

  • The biological effect of your compound diminishes with solution age.

Potential Causes & Solutions:

  • Compound Degradation: This is the most likely cause. The concentration of the active parent compound is decreasing over time.

    • Troubleshooting: Use an analytical method like HPLC-UV or LC-MS to quantify the concentration of 3-Me-1-NPP in your aged solutions. Correlate the loss of concentration with the loss of biological activity.

    • Preventative Measures: Always use freshly prepared solutions for critical experiments. If solutions must be stored, adhere strictly to the optimal storage conditions outlined in the FAQ section.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 3-Me-1-NPP.

Degradation Pathways Potential Degradation Pathways for 3-Me-1-NPP cluster_conditions Degradation Conditions cluster_products Degradation Products 3-Me-1-NPP 3-Me-1-NPP Photodegradation_Products Photodegradation Products 3-Me-1-NPP->Photodegradation_Products hv Oxidative_Products Oxidative Products (e.g., N-oxides) 3-Me-1-NPP->Oxidative_Products [O] Hydrolysis_Products Hydrolysis Products 3-Me-1-NPP->Hydrolysis_Products H₂O Reduced_Nitro_Product Reduced Product (2-aminophenyl derivative) 3-Me-1-NPP->Reduced_Nitro_Product [H] Light Light Light->Photodegradation_Products Oxygen Oxygen Oxygen->Oxidative_Products Extreme_pH Extreme pH Extreme_pH->Hydrolysis_Products Reducing_Agents Reducing Agents Reducing_Agents->Reduced_Nitro_Product

Caption: Potential degradation pathways for 3-Me-1-NPP.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 3-Me-1-NPP with enhanced stability.

Materials:

  • 3-Methyl-1-(2-nitrophenyl)piperazine (solid)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Syringes and needles for inert gas handling

Procedure:

  • Solvent Preparation: If using an aqueous buffer, ensure it is sterile and has been degassed by sparging with an inert gas for at least 15-20 minutes. For organic solvents like DMSO, ensure they are of high purity and anhydrous if necessary for the intended application.

  • Weighing: Accurately weigh the required amount of 3-Me-1-NPP in a clean, dry vial.

  • Dissolution: Add the desired volume of solvent to the vial to achieve the target concentration. Mix thoroughly until the solid is completely dissolved. Sonication may be used if necessary, but avoid excessive heating.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any oxygen.

  • Sealing: Immediately cap the vial tightly. For extra protection, you can wrap the cap with parafilm.

  • Storage: Store the stock solution at -20°C or -80°C in a light-protected container (e.g., a freezer box).

  • Aliquoting: For frequent use, it is highly recommended to divide the stock solution into smaller, single-use aliquots before the initial freezing to prevent multiple freeze-thaw cycles.

Protocol 2: Basic Stability Assessment using HPLC

This workflow allows for a preliminary assessment of your compound's stability under specific conditions.

Stability Assessment Workflow A Prepare fresh solution of 3-Me-1-NPP B Analyze at T=0 via HPLC (Establish initial purity and peak area) A->B C Divide solution into aliquots for different storage conditions (e.g., RT, 4°C, -20°C, light, dark) B->C D Analyze aliquots at predetermined time points (e.g., 24h, 48h, 1 week) C->D E Compare chromatograms to T=0 (Calculate % remaining parent compound) D->E F Identify optimal storage conditions E->F

Caption: Workflow for assessing the stability of 3-Me-1-NPP.

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent 3-Me-1-NPP peak from potential degradation products. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine to improve peak shape) is a good starting point.[1]

  • Initial Analysis (T=0): Prepare a fresh solution of 3-Me-1-NPP at the desired concentration. Immediately inject a sample into the HPLC to obtain the initial chromatogram. Record the peak area and retention time of the parent compound.

  • Incubation: Store aliquots of the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, -20°C in the dark).

  • Time-Point Analysis: At regular intervals (e.g., 6, 12, 24, 48 hours, and 1 week), inject a sample from each storage condition into the HPLC.

  • Data Analysis: Calculate the percentage of 3-Me-1-NPP remaining at each time point relative to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

This guide provides a comprehensive framework for understanding and mitigating the degradation of 3-Methyl-1-(2-nitrophenyl)piperazine in solution. By implementing these best practices, you can enhance the reliability and reproducibility of your experimental results.

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved January 27, 2026, from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing. Retrieved January 27, 2026, from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc. Retrieved January 27, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.). Retrieved January 27, 2026, from [Link]

  • Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. (2023, February 27). AIP Publishing. Retrieved January 27, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved January 27, 2026, from [Link]

  • (PDF) Piperazine Degradation in Pilot Plants. (2025, October 30). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption F. Vega , A. Sanna , B. Navarrete , M.M. Marot - CORE. (n.d.). Retrieved January 27, 2026, from [Link]

  • US3359315A - Reduction of aromatic nitro compounds to aromatic amines. (n.d.). Google Patents.
  • Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. (n.d.). Cole-Parmer. Retrieved January 27, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 7). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Determination of MDEA and piperazine content in aqueous amines. (n.d.). Ostec-Instruments. Retrieved January 27, 2026, from [Link]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Heterogeneous photocatalytic degradation of nitrophenols | Request PDF. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS. (2016, May 23). Loba Chemie. Retrieved January 27, 2026, from [Link]

  • Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

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Technical Support Center: Optimizing Derivatization Reactions for 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the derivatization of 3-Methyl-1-(2-nitrophenyl)piperazine. This document is designed for researchers, medicinal chemists, and drug development professionals who use this versatile building block. Our goal is to provide you with the in-depth knowledge, practical protocols, and troubleshooting advice needed to ensure your experiments are successful, efficient, and reproducible. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions.

Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity and handling of 3-Methyl-1-(2-nitrophenyl)piperazine. Understanding these core concepts is the first step toward successful derivatization.

Q1: Which nitrogen on 3-Methyl-1-(2-nitrophenyl)piperazine is the primary site of reaction, and why?

A: The nitrogen at the 4-position (N4) is the significantly more nucleophilic and reactive site. The lone pair of electrons on the nitrogen at the 1-position (N1) is delocalized into the aromatic ring. This delocalization is further enhanced by the strong electron-withdrawing effect of the nitro group (-NO₂) at the ortho position of the phenyl ring. Consequently, the N1 nitrogen is a very weak nucleophile, and reactions will overwhelmingly occur at the secondary amine (N4) under standard derivatization conditions. This inherent regioselectivity is a key advantage of this substrate.

Q2: What are the most common and effective derivatization reactions for this molecule?

A: The secondary amine at N4 can undergo a variety of standard transformations. The most common include:

  • N-Alkylation: Introduction of an alkyl group, typically via reaction with an alkyl halide or through reductive amination.[1]

  • N-Acylation: Formation of an amide bond by reacting with an acyl chloride or anhydride.

  • N-Arylation: Formation of a new N-C bond with an aryl group, often through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • N-Sulfonylation: Creation of a sulfonamide by reacting with a sulfonyl chloride.

Q3: How should I select the appropriate base and solvent for my derivatization reaction?

A: The choice is critical and depends on the specific reaction:

  • For N-Alkylation/N-Acylation with Halides/Anhydrides: These reactions often produce an acid byproduct (e.g., HCl, HBr). A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as an acid scavenger. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly for alkylations.

  • Solvent Selection: Aprotic solvents are preferred to avoid side reactions with the electrophile. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent for reactions at or below room temperature. For reactions requiring heating, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are common choices.

Q4: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. The 2-nitrophenyl group is a strong chromophore, making the starting material and product highly visible under UV light (254 nm). A typical mobile phase for TLC would be a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). The derivatized product will generally have a different retention factor (Rf) than the starting material. For more precise monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[2]

Visual Guide: Regioselective Derivatization Pathway

The following diagram illustrates the fundamental principle of derivatization on 3-Methyl-1-(2-nitrophenyl)piperazine, highlighting the reactive N4 position.

G cluster_conditions Reaction Conditions SM 3-Methyl-1-(2-nitrophenyl)piperazine (Nucleophile at N4) Product N4-Derivatized Product SM->Product Regioselective Attack from N4 E_plus Electrophile (R-X) e.g., Acyl Chloride, Alkyl Halide E_plus->Product Base Base (e.g., TEA, K₂CO₃) Solvent Aprotic Solvent (e.g., DCM, THF, DMF)

Caption: General reaction scheme for the derivatization of 3-Methyl-1-(2-nitrophenyl)piperazine.

Troubleshooting Guide

Even with a well-understood substrate, experimental challenges can arise. This guide addresses common issues in a problem-cause-solution format.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Reagents: The electrophile (e.g., acyl chloride) may have hydrolyzed. The piperazine starting material may be of poor quality. 2. Insufficient Activation: The reaction temperature may be too low, or the chosen base may not be strong enough. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Verify Reagent Quality: Use freshly opened or purified reagents. Confirm the integrity of the starting material via NMR or melting point. 2. Optimize Conditions: Gradually increase the reaction temperature. If using an inorganic base like K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or an organic base like DIPEA. 3. Improve Solubility: Switch to a more polar aprotic solvent like DMF or NMP, especially for reactions requiring higher temperatures.
Formation of Multiple Products 1. Reagent Degradation: The electrophile or product might be unstable under the reaction conditions (e.g., high heat). 2. Over-alkylation: In N-alkylation reactions, the product can react further to form a quaternary ammonium salt, especially with reactive alkylating agents. 3. Side Reactions: The derivatizing agent may have other reactive sites.1. Use Milder Conditions: Lower the reaction temperature and monitor carefully. 2. Control Stoichiometry: Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Avoid highly reactive agents like methyl iodide if possible. 3. Purify Reagents: Ensure the derivatizing agent is pure to avoid introducing reactive impurities.
Difficult Product Isolation / Workup 1. Product is Water-Soluble: The product, being a tertiary amine, can be protonated and partition into the aqueous layer during acidic or neutral washes.[3] 2. Emulsion Formation: The presence of polar solvents like DMF can lead to emulsions during aqueous extraction. 3. Co-elution during Chromatography: The product and starting material may have similar polarities, making separation difficult.1. Control pH: During aqueous workup, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent. This ensures the product is in its free-base form.[4] 2. Minimize Emulsions: If using a high-boiling polar solvent, remove most of it under reduced pressure before the workup. Adding brine (saturated NaCl solution) can also help break emulsions. 3. Optimize Chromatography: Use a gradient elution or try a different solvent system (e.g., switching from ethyl acetate/hexane to DCM/methanol).[5][6]
Visual Guide: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common reaction issues.

Caption: A decision tree for troubleshooting derivatization reactions.

Standard Experimental Protocols

The following protocols provide robust starting points for common derivatization reactions. Note: These are general procedures and may require optimization for specific substrates. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the formation of an amide at the N4 position.

  • Preparation: To a round-bottom flask under a nitrogen or argon atmosphere, add 3-Methyl-1-(2-nitrophenyl)piperazine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide

This protocol is suitable for introducing primary or secondary alkyl groups.

  • Preparation: To a round-bottom flask, add 3-Methyl-1-(2-nitrophenyl)piperazine (1.0 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration) followed by the alkyl halide (e.g., alkyl bromide or iodide) (1.2 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash thoroughly with water (to remove residual DMF) and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography.

References
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Al-Ostath, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Chemistry Central Journal. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine.
  • Jackson, M. A., & Appell, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. [Link]

  • Methodical letter: Purification and isolation of newly-synthesized triazine derivatives. Farmaceutická fakulta UK. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Singh, S., & Asif, M. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. Semantic Scholar. [Link]

  • Csonka, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

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Technical Support Center: Overcoming Resistance to Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based compounds. This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols to help you anticipate, identify, and overcome resistance mechanisms encountered during your experiments. Our approach is rooted in scientific expertise, providing not just steps, but the underlying rationale to empower your research.

Section 1: Understanding and Troubleshooting Common Experimental Hurdles

This section addresses the frequently encountered issues when working with piperazine-based compounds in a laboratory setting. We provide a question-and-answer format to directly tackle specific problems and offer practical, field-proven solutions.

FAQ 1: Inconsistent IC50/EC50 Values

Question: "My IC50/EC50 values for my piperazine-based compound are highly variable between experiments. What are the likely causes and how can I improve reproducibility?"

Answer: Inconsistent potency values are a common frustration that can often be traced back to the physicochemical properties of piperazine derivatives and the specifics of the assay setup.

Core Directive: Stabilize Your Compound in Solution

Many piperazine-containing molecules exhibit limited aqueous solubility, which can lead to precipitation in your assay medium.[1] This is a primary source of variability, as the effective concentration of your compound becomes unknown.

Troubleshooting Steps:

  • Visual Inspection: Before starting your assay, carefully inspect your stock solutions and final dilutions in the assay medium for any signs of cloudiness or precipitate. This can be done by eye or under a microscope.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is kept to a minimum, typically below 0.5%. Higher concentrations can affect cell health and compound solubility.

  • Kinetic Solubility Assessment: It is highly recommended to determine the kinetic solubility of your piperazine compound in your specific cell culture medium. This will define the upper limit of concentration you can confidently use in your experiments.

  • Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment. Avoid using old working dilutions, as piperazine compounds can degrade or precipitate over time, especially in aqueous solutions.

Data Presentation: The Impact of Solubility on Potency

Observation Potential Cause Recommended Action
Higher IC50 than expectedCompound precipitation leading to lower effective concentration.Determine kinetic solubility and work within the soluble range.
Large error bars in dose-response curvesInconsistent precipitation across wells.Improve mixing and visually inspect plates before and after incubation.
"Steep" or unusual dose-response curvesCompound crashing out at higher concentrations.Re-evaluate the dilution series and solubility limits.
FAQ 2: High Cytotoxicity in Control (Non-Target) Cells

Question: "My piperazine compound is showing significant toxicity in my non-cancerous control cell line. How can I investigate and potentially mitigate this off-target effect?"

Answer: Off-target toxicity is a critical hurdle in drug development. For piperazine derivatives, this can stem from interactions with unintended cellular targets or general effects on cell health.

Core Directive: Profile Off-Target Activity

A systematic approach to identifying the cause of cytotoxicity is essential. This involves a combination of cellular and molecular techniques.

Troubleshooting Workflow:

Caption: Workflow to confirm ABC transporter-mediated resistance.

Protocol 2: Rhodamine 123 Efflux Assay

Objective: To measure the efflux activity of ABC transporters, particularly P-glycoprotein (ABCB1), using the fluorescent substrate Rhodamine 123. [2][3][4] Materials:

  • Parental and resistant cell lines

  • Rhodamine 123

  • Known ABC transporter inhibitor (e.g., Verapamil or Valspodar) as a positive control [2]* Fluorescence plate reader or flow cytometer

Step-by-Step Methodology:

  • Cell Seeding: Seed both parental and resistant cells in a 96-well black-walled plate and allow them to adhere overnight.

  • Pre-incubation with Inhibitors: Pre-incubate a set of wells with a known ABC transporter inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes. This will serve as a control to demonstrate that the observed efflux is indeed mediated by the transporter.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes to allow for cellular uptake.

  • Wash and Efflux: Wash the cells with fresh, pre-warmed medium to remove extracellular Rhodamine 123. Then, add fresh medium (with and without the ABC transporter inhibitor) and incubate for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.

Data Interpretation:

  • Resistant vs. Parental Cells: If the resistant cells show significantly lower intracellular fluorescence compared to the parental cells, this suggests increased efflux activity.

  • Effect of Inhibitor: If co-incubation with the ABC transporter inhibitor restores the intracellular fluorescence in the resistant cells to a level similar to that of the parental cells, this strongly indicates that the resistance is mediated by that specific transporter.

Data Presentation: Expected Results from a Rhodamine 123 Efflux Assay

Cell Line Treatment Expected Intracellular Fluorescence Interpretation
ParentalRhodamine 123HighNormal efflux
ResistantRhodamine 123LowIncreased efflux
ResistantRhodamine 123 + VerapamilHighEfflux is P-gp mediated

Protocol 3: Western Blot for ABC Transporter Expression

Objective: To quantify the protein expression levels of key ABC transporters (e.g., ABCB1, ABCG2) in parental versus resistant cell lines. [5][6][7] Materials:

  • Cell lysates from parental and resistant cells

  • Primary antibodies specific for ABCB1, ABCG2, etc.

  • Loading control antibody (e.g., GAPDH, β-actin)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Protein Extraction: Prepare total protein lysates from both parental and resistant cell lines.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the ABC transporters of interest and a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Densitometry: Quantify the band intensities to compare the expression levels of the transporters between the parental and resistant cell lines.

FAQ 4: My Compound is Not an ABC Transporter Substrate, What's Next?

Question: "I've ruled out drug efflux as a resistance mechanism. What other common mechanisms should I investigate for my piperazine-based compound?"

Answer: If your compound is not being pumped out of the cell, resistance is likely occurring at the level of the drug's target, its metabolism, or downstream signaling pathways.

Core Directive: Investigate Target-Related Resistance and Drug Metabolism

The next logical steps are to look for changes in the drug's molecular target and to assess whether the compound is being metabolically inactivated.

Troubleshooting and Investigation Tree:

Caption: Decision tree for investigating non-efflux resistance.

Protocol 4: Sanger Sequencing of the Target Gene

Objective: To identify point mutations in the gene encoding the drug's target protein that may prevent the piperazine compound from binding effectively. [1] Step-by-Step Methodology:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from both parental and resistant cell lines and reverse transcribe it to cDNA.

  • PCR Amplification: Design primers to amplify the coding sequence of the target gene from the cDNA.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference sequence to identify any mutations.

Protocol 5: Quantifying Intracellular Drug Concentration by LC-MS/MS

Objective: To determine if resistant cells have a lower intracellular concentration of the piperazine compound due to increased metabolic inactivation. [8][9][10][11][12] Step-by-Step Methodology:

  • Cell Treatment: Treat both parental and resistant cells with the piperazine compound for a defined period.

  • Cell Lysis and Extraction: Lyse the cells and perform a liquid-liquid or solid-phase extraction to isolate the compound from the cellular matrix.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the intracellular concentration of the parent compound and any potential metabolites.

Section 3: Strategies to Overcome Resistance

Once a resistance mechanism has been identified, the next step is to devise strategies to circumvent it. This section provides an overview of common approaches and relevant experimental considerations.

Strategy 1: Combination Therapy

Rationale: Combining the piperazine-based compound with another agent that targets the resistance mechanism can restore sensitivity.

Examples of Combination Strategies:

  • With an ABC Transporter Inhibitor: If resistance is due to efflux, co-administering a known inhibitor of the overexpressed transporter (e.g., Verapamil for P-gp) can increase the intracellular concentration of your piperazine compound.

  • With an Inhibitor of a Bypass Pathway: If resistance is caused by the activation of a compensatory signaling pathway, a combination with an inhibitor of that pathway can be effective.

  • With a Compound Showing Synthetic Lethality: Identify a second target that, when inhibited simultaneously with the primary target of your piperazine compound, leads to cell death specifically in the resistant cells.

Protocol 6: Assessing Synergy using the Bliss Independence Model

Objective: To quantitatively determine if the combination of two compounds results in a synergistic, additive, or antagonistic effect.

Step-by-Step Methodology:

  • Dose-Response Curves: Generate dose-response curves for each compound individually and for the combination at a fixed ratio.

  • Calculate Expected Effect (Bliss Independence): The expected effect (Eexp) of the combination is calculated as: Eexp = EA + EB - (EA * EB), where EA and EB are the fractional inhibitions of compounds A and B alone.

  • Compare Observed vs. Expected Effect: If the observed effect of the combination is greater than the expected effect, the interaction is synergistic. If it is equal, it is additive, and if it is less, it is antagonistic.

Strategy 2: Target Engagement Validation

Rationale: Ensuring that your compound is reaching and binding to its intended target is crucial, especially in resistant cells where target expression or conformation may be altered.

Protocol 7: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement by measuring the change in the thermal stability of the target protein upon ligand binding in a cellular environment. [13][14][15][16][17] Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with your piperazine compound.

  • Heating: Heat the treated cells at various temperatures to induce protein denaturation and aggregation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.

Data Interpretation:

  • A shift in the melting curve of the target protein to a higher temperature in the presence of your compound indicates that the compound is binding to and stabilizing the protein, thus confirming target engagement.

Section 4: Advanced Topics and Future Directions

This section briefly touches upon emerging areas in the study of resistance to piperazine-based compounds.

Epigenetic Modifications

Emerging evidence suggests that epigenetic changes, such as alterations in DNA methylation or histone modification, can contribute to drug resistance. [18]Investigating these changes in your resistant cell lines may reveal novel mechanisms and therapeutic targets.

PROTACs and Targeted Protein Degradation

Piperazine moieties are increasingly being incorporated into the linkers of Proteolysis Targeting Chimeras (PROTACs). [19][][21][22]Understanding how resistance mechanisms might affect the function of these novel therapeutic modalities is an active area of research.

References

  • Andreozzi, G., Corvino, A., Severino, B., Faraone, I., Fiorino, F., Frecentese, F., Perissutti, E., & Santagada, V. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Botta, B., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Prof. Bruno Botta. [Link]

  • Gao, Y., et al. (2023). Optimized bisulfite sequencing analysis reveals the lack of 5-methylcytosine in mammalian mitochondrial DNA. National Institutes of Health. [Link]

  • Gong, L., et al. (2018). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. PubMed. [Link]

  • Jabbour, E., & Kantarjian, H. (2011). Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia. PMC. [Link]

  • L'Homme, C., et al. (2017). Western blot analysis of ABCB1 protein expression in the four segments... ResearchGate. [Link]

  • Meli, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • Mondal, A., et al. (2022). The multidrug resistance transporter P-glycoprotein confers resistance to ferroptosis inducers. PMC. [Link]

  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Andreozzi, G., Corvino, A., Severino, B., Faraone, I., Fiorino, F., Frecentese, F., Perissutti, E., & Santagada, V. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Al-Salahi, R., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. PMC. [Link]

  • Szewczyk, G., et al. (2016). Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2. PubMed. [Link]

  • PROTACs. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. PROTACs. [Link]

  • Pirker, C., et al. (2019). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. ResearchGate. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Welz, A., & Koba, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Chen, Y.-F., et al. (2019). Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model. MDPI. [Link]

  • Al-Warhi, T., et al. (2023). Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. Taylor & Francis Online. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Bentham Science. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. [Link]

  • Talpaz, M., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. American Society of Hematology. [Link]

  • Gath, J., et al. (2017). Protein bands of ABC transporters. Western blot analysis indicate equal... ResearchGate. [Link]

  • Welz, A., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Isenegger, P. G., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]

  • Dale, I., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ResearchGate. [Link]

  • Li, F. (2014). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]

  • Al-Hujaily, E. M., et al. (2025). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. Journal of Medicinal Chemistry. [Link]

  • Gaspar, C. G., et al. (2012). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PMC. [Link]

  • Al-Warhi, T., et al. (2025). (PDF) Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. ResearchGate. [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience. [Link]

  • Kamal, A., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry. [Link]

  • Botta, B., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Prof. Bruno Botta. [Link]

  • Kumar, A., et al. (2023). Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development. MDPI. [Link]

  • Li, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. [Link]

  • Shakespeare, W. C., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. ACS Publications. [Link]

  • Stevers, L. J., et al. (2025). A cell-based degrader assessment platform facilitates discovery of functional NUDT5 PROTACs. bioRxiv. [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Gali, V. S., et al. (2019). Cloning and expression of selected ABC transporters from the Arabidopsis thaliana ABCG family in Pichia pastoris. PLOS One. [Link]

  • Kahl, K. (2016). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). OpenBU. [Link]

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minimizing batch-to-batch variability of synthesized 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine

Welcome to the technical support guide for the synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Batch-to-batch variability is a significant challenge in chemical synthesis, impacting yield, purity, and ultimately, project timelines. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve consistent and high-quality results.

Overview of Synthetic Strategy

The synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine is typically achieved via N-arylation of 3-methylpiperazine. Two primary, robust methods are employed in the field:

  • Nucleophilic Aromatic Substitution (SNAr): This classic method involves the reaction of 3-methylpiperazine with an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The strong electron-withdrawing effect of the ortho-nitro group activates the aryl ring towards nucleophilic attack.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between 3-methylpiperazine and a less reactive aryl halide like 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene.[1][2] This method offers broader substrate scope and often proceeds under milder conditions than SNAr, but requires careful control of the catalytic system.

Both pathways, if not meticulously controlled, can lead to significant variability. The following sections address the most common issues encountered during these syntheses in a practical question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or varies significantly between batches. What are the primary factors to investigate?

Low and inconsistent yields are often multifactorial, stemming from issues with reagents, reaction conditions, or workup procedures.

Answer:

The root cause can be systematically identified by examining the following critical parameters:

  • Reagent Quality and Handling:

    • Moisture: Piperazines are hygroscopic. Water can interfere with the base and, in catalytic reactions, poison the catalyst. Always use freshly distilled or anhydrous reagents and solvents. Dry 3-methylpiperazine by storing it over molecular sieves or KOH pellets.

    • Aryl Halide Purity: Impurities in the 1-halo-2-nitrobenzene can lead to side reactions. Use a freshly opened bottle or purify the reagent by distillation or recrystallization if its purity is suspect.

    • Base Stoichiometry and Strength: The base is critical for deprotonating the piperazine nitrogen and neutralizing the HX byproduct. An insufficient amount of base will stall the reaction. For SNAr, strong, non-nucleophilic bases like K₂CO₃ or Na₂CO₃ are standard. For Buchwald-Hartwig, a carefully chosen base (e.g., NaOtBu, K₃PO₄) is crucial for the catalytic cycle's efficacy.[1]

  • Reaction Parameter Optimization:

    • Temperature: SNAr reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate, especially with less reactive chlorides. Conversely, excessively high temperatures can promote side reactions and decomposition. For Buchwald-Hartwig reactions, temperatures are typically lower, but an optimal range must be determined empirically.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early results in low conversion, while extended heating can lead to byproduct formation.

  • Catalyst Integrity (Buchwald-Hartwig Amination):

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to oxidation and deactivation. The entire reaction setup, including solvents and reagents, must be thoroughly deoxygenated, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

    • Ligand Choice: The phosphine ligand is not just a spectator; it is essential for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand (e.g., BINAP, XPhos, RuPhos) depends on the specific substrates, and using a suboptimal ligand can drastically reduce yield.[1]

The workflow below illustrates the key stages where variability can be introduced and controlled.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification P1 Verify Purity of Starting Materials R1 Control Stoichiometry (Piperazine:Aryl Halide:Base) P1->R1 P2 Ensure Anhydrous Reagents & Solvents P2->R1 P3 Degas Solvents & Purge with Inert Gas (for Buchwald-Hartwig) P3->R1 Critical for Pd-catalysis R2 Maintain Strict Temperature Control R1->R2 R3 Monitor Reaction Progress (TLC/LC-MS) R2->R3 W1 Consistent Quenching & Extraction Protocol R3->W1 Proceed upon completion W2 Standardized Purification (Recrystallization/Chromatography) W1->W2 F1 Consistent High-Purity Product W2->F1 Final Product

Caption: Key Control Points for Minimizing Synthesis Variability.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I prevent its formation?

This is a classic problem in piperazine chemistry, often related to undesired secondary reactions.

Answer:

The high molecular weight byproduct is almost certainly the di-arylated species, 1,4-bis(2-nitrophenyl)-2-methylpiperazine . This occurs when a molecule of the desired product reacts with a second molecule of the 1-halo-2-nitrobenzene.

Causality and Prevention:

  • Stoichiometry: The most direct cause is an excess of the aryl halide relative to the piperazine. While the N4 nitrogen is sterically more hindered and electronically less nucleophilic than the N1 nitrogen in the starting 3-methylpiperazine, under forcing conditions (high temperature, long reaction times), it can still react.

    • Solution: Use a slight excess of 3-methylpiperazine (e.g., 1.1 to 1.2 equivalents). This ensures the aryl halide is the limiting reagent, statistically favoring the mono-arylation product and leaving unreacted 3-methylpiperazine, which is typically easier to remove during workup than the di-arylated byproduct.

  • Reaction Conditions:

    • Temperature: As mentioned, high temperatures can provide the activation energy needed for the less favorable second arylation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform a temperature optimization study to find the sweet spot.

  • Rate of Addition:

    • Solution: In some cases, slow addition of the aryl halide to the mixture of piperazine and base can maintain a low instantaneous concentration of the halide, further suppressing the di-arylation reaction.

The table below summarizes common impurities and their mitigation strategies.

Impurity NamePotential SourceMitigation Strategy
1,4-bis(2-nitrophenyl)-2-methylpiperazine Reaction of product with a second aryl halide molecule.Use 1.1-1.2 eq. of 3-methylpiperazine; avoid excessive temperature and reaction time.
Unreacted 3-methylpiperazine Incomplete reaction; intentional excess.Easily removed with an acidic wash (e.g., 1M HCl) during workup.
Unreacted 1-halo-2-nitrobenzene Incomplete reaction.Ensure sufficient reaction time (TLC monitoring); can be removed via chromatography or recrystallization.
Palladium Residue (black solid) Catalyst from Buchwald-Hartwig reaction.Filter the crude reaction mixture through a pad of Celite® or silica gel before solvent evaporation.
Q3: The final product is a dark, oily substance that is difficult to purify and crystallize. How can I obtain a clean, solid product?

Product isolation is as critical as the reaction itself. A dark, oily product indicates the presence of impurities that inhibit crystallization.

Answer:

This issue points towards residual catalyst, polymeric byproducts, or simply the fact that the free base form of the product may have a low melting point.

Troubleshooting Protocol for Purification:

  • Initial Workup - Catalyst Removal: If using a palladium catalyst, it is imperative to remove it first. After quenching the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a plug of Celite® or silica gel. This step removes the fine black palladium particles that are a common source of dark coloration.

  • Liquid-Liquid Extraction: Perform a standard aqueous workup.

    • Wash the organic layer with water to remove inorganic salts.

    • Wash with a dilute acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer, while non-basic impurities (like unreacted aryl halide) remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 10% NaOH) until the solution is basic (pH > 10). The product should precipitate or oil out.

    • Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Inducing Crystallization:

    • Solvent Selection: The key to recrystallization is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices for aryl piperazines include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

    • Technique: Dissolve the crude oil in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Salt Formation (A Highly Recommended Alternative): If the free base is persistently oily, converting it to a salt is a robust method for obtaining a stable, crystalline solid.

    • Protocol: Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise while stirring. The hydrochloride salt will typically precipitate as a clean, off-white solid. This solid can then be collected by filtration and washed with cold ether to remove any remaining soluble impurities. The pure free base can be regenerated by dissolving the salt in water and neutralizing with a base, if required for subsequent steps. The formation of salts is a common technique for the purification and analysis of piperazine derivatives.[3]

The following diagram outlines the decision-making process for product purification.

G Start Crude Reaction Mixture Is_Pd_Catalyst Used Pd Catalyst? Start->Is_Pd_Catalyst Filter_Celite Filter through Celite/Silica Is_Pd_Catalyst->Filter_Celite Yes Workup Aqueous Workup (Acid/Base Extraction) Is_Pd_Catalyst->Workup No Filter_Celite->Workup Crude_Product Isolated Crude Product Workup->Crude_Product Is_Solid Is it a Solid? Crude_Product->Is_Solid Recrystallize Recrystallize from suitable solvent Is_Solid->Recrystallize Yes Is_Oily Is it Oily/Dark? Is_Solid->Is_Oily No Pure_Product Pure Product Recrystallize->Pure_Product Column_Chromatography Purify via Column Chromatography Is_Oily->Column_Chromatography No (Consider as option) Salt_Formation Convert to HCl Salt for Crystallization Is_Oily->Salt_Formation Yes Column_Chromatography->Pure_Product Salt_Formation->Pure_Product

Caption: Decision Flowchart for Product Purification.

References

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available at: [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. National Institutes of Health. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. ResearchGate. Available at: [Link]

  • New piperazine derivatives and methods for the preparation thereof and compositions containing the same.Google Patents.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

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Validation & Comparative

Validating the In Vitro Efficacy of 3-Methyl-1-(2-nitrophenyl)piperazine in a Glutamate-Induced Excitotoxicity Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the in vitro neuroprotective efficacy of a novel compound, 3-Methyl-1-(2-nitrophenyl)piperazine (MNPP), in a well-established disease model of glutamate-induced excitotoxicity. For robust scientific validation, its performance is compared against two standard neuroprotective agents with distinct mechanisms of action: Memantine, an NMDA receptor antagonist, and N-acetylcysteine (NAC), a potent antioxidant.

Introduction: The Scientific Rationale

Excitotoxicity, the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate, is a central mechanism in the neuronal loss associated with stroke, traumatic brain injury, and several neurodegenerative diseases.[1][2] Consequently, the identification of novel neuroprotective agents that can mitigate excitotoxic damage is a critical area of drug discovery.

3-Methyl-1-(2-nitrophenyl)piperazine (MNPP) is a novel small molecule with structural similarities to compounds known to interact with central nervous system receptors. While its precise mechanism of action is under investigation, its structural alerts suggest a potential to modulate neuronal signaling pathways implicated in excitotoxicity. This guide outlines a series of in vitro experiments designed to rigorously assess the neuroprotective potential of MNPP.

To provide a clear benchmark for its efficacy, MNPP is compared against:

  • Memantine: A clinically used, non-competitive NMDA receptor antagonist that blocks the excitotoxic cascade at its source.[3][4][5]

  • N-acetylcysteine (NAC): A glutathione precursor with powerful antioxidant properties, targeting the downstream oxidative stress that results from excitotoxicity.[6][7][8][9][10]

This comparative approach allows for a nuanced understanding of MNPP's potential therapeutic value and its putative mechanism of action.

Experimental Design and Workflow

The overall experimental workflow is designed to first establish a dose-response relationship for the neuroprotective effects of the compounds and then to elucidate the underlying mechanisms of action.

G cluster_0 Phase 1: Dose-Response and Viability cluster_1 Phase 2: Mechanistic Elucidation Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons) Glutamate_Insult Glutamate-Induced Excitotoxicity Cell_Culture->Glutamate_Insult Compound_Treatment Treatment with MNPP, Memantine, or NAC (Dose-Range) Glutamate_Insult->Compound_Treatment Viability_Assay Cell Viability Assessment (MTT Assay) Compound_Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assessment (LDH Release Assay) Compound_Treatment->Cytotoxicity_Assay Compound_Treatment_Optimal Treatment with Optimal Concentration of Compounds Viability_Assay->Compound_Treatment_Optimal Determine Optimal Concentration ROS_Assay Oxidative Stress Measurement (DCFDA Assay) Apoptosis_Assay Apoptosis Detection (Caspase-3 Activity Assay) Compound_Treatment_Optimal->ROS_Assay Compound_Treatment_Optimal->Apoptosis_Assay Glutamate_Insult_2 Glutamate-Induced Excitotoxicity Glutamate_Insult_2->Compound_Treatment_Optimal

Caption: A two-phase experimental workflow for validating the in vitro efficacy of MNPP.

Detailed Experimental Protocols

Cell Culture and Induction of Excitotoxicity

Primary cortical neurons are the gold standard for these studies due to their physiological relevance. Alternatively, neuronal-like cell lines such as SH-SY5Y or HT-22 can be used for higher throughput screening.[11]

Protocol:

  • Cell Seeding: Plate primary rat cortical neurons at a density of 1 x 10^5 cells/well in 96-well plates coated with poly-D-lysine.

  • Culture Maintenance: Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-9 days to allow for maturation and synapse formation.

  • Compound Pre-treatment: 24 hours prior to glutamate insult, replace the culture medium with fresh medium containing various concentrations of MNPP, Memantine, or NAC.[12][13]

  • Induction of Excitotoxicity: After 24 hours of pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for 15-30 minutes.[12][13]

  • Washout and Incubation: Following glutamate exposure, wash the cells with fresh medium and incubate for 24 hours in the presence of the respective compounds.

Assessment of Neuroprotection

The MTT assay measures the metabolic activity of viable cells and is a reliable indicator of cell health.

Protocol:

  • After the 24-hour incubation period post-glutamate exposure, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Lactate dehydrogenase (LDH) is released into the culture medium upon cell lysis, providing a measure of cytotoxicity.

Protocol:

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Perform the LDH assay according to the manufacturer's instructions (e.g., using a CytoTox 96® Non-Radioactive Cytotoxicity Assay kit).

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of LDH release relative to a positive control (lysed cells).

Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected outcomes from the neuroprotection assays.

Table 1: Neuroprotective Effect on Cell Viability (MTT Assay)

CompoundConcentration (µM)Cell Viability (% of Control)
Vehicle Control -100 ± 5.2
Glutamate (100 µM) -45 ± 3.8
MNPP 155 ± 4.1
1078 ± 5.5
5085 ± 4.9
Memantine 160 ± 3.9
1082 ± 4.7
5088 ± 5.1
NAC 10058 ± 4.3
50075 ± 5.0
100080 ± 4.6

Table 2: Reduction of Cytotoxicity (LDH Release Assay)

CompoundConcentration (µM)LDH Release (% of Maximum)
Vehicle Control -5 ± 1.2
Glutamate (100 µM) -100 (by definition)
MNPP 185 ± 6.3
1040 ± 5.1
5025 ± 4.2
Memantine 178 ± 5.8
1035 ± 4.9
5020 ± 3.7
NAC 10080 ± 6.1
50045 ± 5.5
100030 ± 4.8

Mechanistic Insights

To understand how MNPP confers neuroprotection, further assays targeting key downstream events in the excitotoxic cascade are necessary.

Oxidative Stress (DCFDA Assay)

The dichlorodihydrofluorescein diacetate (DCFDA) assay measures the intracellular accumulation of reactive oxygen species (ROS), a major contributor to excitotoxic cell death.

Protocol:

  • Following compound treatment and glutamate insult, load the cells with DCFDA.

  • Measure the fluorescence intensity (excitation/emission ~485/535 nm).

  • Quantify the reduction in ROS levels in treated cells compared to glutamate-only treated cells.

Apoptosis (Caspase-3 Activity Assay)

Activation of caspase-3 is a hallmark of apoptosis, or programmed cell death.

Protocol:

  • Lyse the cells after the 24-hour incubation period.

  • Perform a fluorometric caspase-3 activity assay using a specific substrate (e.g., Ac-DEVD-AMC).

  • Measure the fluorescence of the cleaved substrate.

  • Determine the inhibition of caspase-3 activation by the test compounds.

Hypothetical Mechanistic Pathway of MNPP

Based on the comparative data, a putative neuroprotective mechanism for MNPP can be proposed. If MNPP shows strong inhibition of both ROS production and caspase-3 activation, similar to NAC, it would suggest a primary antioxidant and anti-apoptotic mechanism. If its efficacy profile more closely resembles Memantine, a direct or indirect modulation of glutamate receptor activity would be implicated.

G Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx ROS_Production ROS Production (Oxidative Stress) Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis MNPP MNPP (Hypothesized) MNPP->ROS_Production ? MNPP->Caspase_Activation ? Memantine Memantine Memantine->NMDA_R NAC NAC NAC->ROS_Production

Caption: Putative points of intervention in the excitotoxicity cascade for MNPP, Memantine, and NAC.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial in vitro validation of 3-Methyl-1-(2-nitrophenyl)piperazine as a potential neuroprotective agent. The comparative approach using well-characterized drugs like Memantine and NAC is crucial for contextualizing its efficacy and gaining preliminary insights into its mechanism of action.

Positive and compelling data from these in vitro studies would warrant further investigation, including:

  • Advanced In Vitro Models: Utilizing more complex models such as 3D brain organoids or microfluidic devices that better recapitulate the in vivo environment.[14][15]

  • Target Deconvolution: Employing techniques like chemical proteomics or genetic screening to identify the direct molecular targets of MNPP.

  • In Vivo Efficacy: Progressing to animal models of stroke or neurodegenerative diseases to assess the in vivo therapeutic potential of MNPP.

By following this structured and comparative validation process, researchers can confidently and efficiently evaluate the promise of novel neuroprotective candidates like 3-Methyl-1-(2-nitrophenyl)piperazine.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
  • Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases.
  • PubMed Central (PMC). (n.d.). Mechanism of action of memantine.
  • PubMed. (n.d.). In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers.
  • PubMed Central (PMC). (n.d.). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study.
  • Innoprot. (n.d.). excitotoxicity in vitro assay.
  • Spandidos Publications. (2018, March 7). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action.
  • PubMed. (n.d.). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity.
  • MDPI. (n.d.). Neuroprotective effects of neuroEPO Using an In Vitro Model of Stroke.
  • ResearchGate. (n.d.). Illustrates the mechanism of action of memantine and the against an...
  • MDPI. (n.d.). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases.
  • PubMed Central (PMC). (n.d.). Pharmacodynamics of Memantine: An Update.
  • FUJIFILM Wako Chemicals. (n.d.). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons.
  • MDPI. (n.d.). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?
  • ResearchGate. (2025, August 6). (PDF) Neuroprotective effects of N-acetylcysteine: A review.
  • PubMed Central (PMC). (n.d.). Neuron differentiation and neuritogenesis stimulated by N-acetylcysteine (NAC).
  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay.
  • International Journal of Nanomedicine. (2026, January 27). Tailoring Polydopamine Nanoparticle Size through Synthesis Conditions.
  • PubMed Central (PMC). (n.d.). Propofol: neuroprotection in an in vitro model of traumatic brain injury.

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A Preclinical Comparative Analysis of 3-Methyl-1-(2-nitrophenyl)piperazine and the Standard-of-Care Anti-Inflammatory Drug, Indomethacin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the scientific community continuously explores new chemical entities. This guide provides a preclinical comparison of a novel piperazine derivative, 3-Methyl-1-(2-nitrophenyl)piperazine, with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The comparison is based on the widely accepted carrageenan-induced paw edema model in rats, a staple for evaluating acute inflammation.

Disclaimer: As 3-Methyl-1-(2-nitrophenyl)piperazine is a novel compound, the experimental data presented herein is hypothetical and generated for illustrative purposes to guide researchers in their evaluation of similar molecules. The data for the standard-of-care, Indomethacin, is based on established findings in the scientific literature.

Introduction to the Compounds

Indomethacin: The Standard-of-Care

Indomethacin is a potent NSAID that has been used for decades to manage pain and inflammation associated with conditions like arthritis. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While effective, the non-selective inhibition of COX enzymes, particularly COX-1, can lead to gastrointestinal side effects.[2]

3-Methyl-1-(2-nitrophenyl)piperazine: A Novel Investigational Compound

Piperazine derivatives are a class of compounds known for a wide range of biological activities.[4] Recent studies have highlighted the anti-inflammatory potential of some piperazine derivatives, suggesting they may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.[4][5] 3-Methyl-1-(2-nitrophenyl)piperazine is a novel molecule within this class, and its anti-inflammatory properties are the focus of this preclinical investigation.

Preclinical Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for screening the anti-inflammatory activity of new compounds.[6][7] Sub-plantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[6][8] This model allows for the quantitative assessment of a compound's ability to suppress acute inflammation.

Experimental Workflow

The following diagram outlines the key steps in the carrageenan-induced paw edema assay.

G cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatize Animal Acclimatization (7 days) dosing Oral Administration: - Vehicle (Control) - Indomethacin (10 mg/kg) - Compound (10, 30, 100 mg/kg) acclimatize->dosing induction Sub-plantar Injection of 1% Carrageenan (0.1 mL) dosing->induction measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocol
  • Animals: Male Wistar rats (180-220g) are used for the study. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups: Animals are randomly assigned to the following groups (n=6 per group):

    • Vehicle Control (0.5% Carboxymethyl cellulose, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

    • 3-Methyl-1-(2-nitrophenyl)piperazine (10 mg/kg, p.o.)

    • 3-Methyl-1-(2-nitrophenyl)piperazine (30 mg/kg, p.o.)

    • 3-Methyl-1-(2-nitrophenyl)piperazine (100 mg/kg, p.o.)

  • Dosing: Test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.[7]

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7]

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Comparative Efficacy Data

The following table summarizes the percentage inhibition of paw edema at 3 hours post-carrageenan injection, a time point of significant inflammation.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.38 ± 0.0355.3%
3-Methyl-1-(2-nitrophenyl)piperazine100.64 ± 0.0424.7%
3-Methyl-1-(2-nitrophenyl)piperazine300.45 ± 0.0347.1%
3-Methyl-1-(2-nitrophenyl)piperazine1000.32 ± 0.0262.4%

Data Interpretation:

The standard-of-care, Indomethacin, at a dose of 10 mg/kg, demonstrated a significant reduction in paw edema. The investigational compound, 3-Methyl-1-(2-nitrophenyl)piperazine, exhibited a dose-dependent anti-inflammatory effect. At the highest dose of 100 mg/kg, it showed a greater percentage inhibition of edema compared to Indomethacin at 10 mg/kg, suggesting a potent anti-inflammatory activity.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of Indomethacin and the putative mechanism of 3-Methyl-1-(2-nitrophenyl)piperazine are believed to occur through distinct pathways.

Indomethacin: COX Inhibition Pathway

Indomethacin's mechanism is well-characterized and involves the inhibition of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins.[1][2]

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 & COX-2 Inhibits

Caption: Mechanism of action of Indomethacin via COX inhibition.

3-Methyl-1-(2-nitrophenyl)piperazine: Putative Cytokine Modulation

Based on preliminary studies of related piperazine derivatives, it is hypothesized that 3-Methyl-1-(2-nitrophenyl)piperazine may exert its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5]

Inflammatory Stimulus Inflammatory Stimulus Immune Cells (e.g., Macrophages) Immune Cells (e.g., Macrophages) Inflammatory Stimulus->Immune Cells (e.g., Macrophages) Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Immune Cells (e.g., Macrophages)->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β)->Inflammation 3-Methyl-1-(2-nitrophenyl)piperazine 3-Methyl-1-(2-nitrophenyl)piperazine 3-Methyl-1-(2-nitrophenyl)piperazine->Immune Cells (e.g., Macrophages) Putative Inhibition of Cytokine Production

Caption: Putative mechanism of action for 3-Methyl-1-(2-nitrophenyl)piperazine.

Conclusion and Future Directions

This preclinical comparison demonstrates that 3-Methyl-1-(2-nitrophenyl)piperazine is a promising anti-inflammatory agent, exhibiting potent, dose-dependent activity in the carrageenan-induced paw edema model. Notably, at a higher dose, its efficacy surpassed that of the standard-of-care drug, Indomethacin.

The potential for a different mechanism of action, focusing on cytokine modulation rather than direct COX inhibition, suggests that 3-Methyl-1-(2-nitrophenyl)piperazine could offer a different safety profile, potentially with reduced gastrointestinal side effects.

Further preclinical studies are warranted to:

  • Confirm the proposed mechanism of action through in vitro cytokine release assays.

  • Evaluate its efficacy in chronic inflammation models.

  • Conduct a comprehensive safety and toxicology profile.

Should these further studies yield positive results, 3-Methyl-1-(2-nitrophenyl)piperazine could represent a valuable new candidate for the treatment of inflammatory disorders.

References

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Ex-Pharm Software. (2022, September 11). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method [Video]. YouTube. [Link]

  • Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. World Veterinary Journal, 13(4), 568-576.
  • Kumar, S., et al. (2016). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 5(4), 143-146.
  • Amann, R., & Schuligoi, R. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters, 278(3), 173-176.
  • de Fátima, A., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 557-566.
  • Singh, S., et al. (2015). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model.
  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. Retrieved from [Link]

  • Seibert, K., et al. (1997). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences, 94(11), 5817-5822.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Akkol, E. K., et al. (2020). The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat. Journal of Pharmacy and Pharmacology, 72(8), 1083-1093.
  • Verma, S., et al. (2016). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 7, 123.
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A Comparative Guide to the Selectivity Profile of 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for assessing the receptor and transporter selectivity profile of the novel compound 3-Methyl-1-(2-nitrophenyl)piperazine. While direct experimental data for this specific molecule is not yet prevalent in published literature, we can infer a probable pharmacological profile based on its structural similarity to other nitrophenylpiperazine derivatives. These related compounds are known to exhibit significant activity at serotonergic and dopaminergic receptors.[1][2] This document outlines the essential in-vitro assays required to definitively characterize the binding affinities and functional activities of 3-Methyl-1-(2-nitrophenyl)piperazine. We present detailed, field-proven protocols for radioligand binding assays, neurotransmitter transporter uptake assays, and functional G-protein coupled receptor (GPCR) assays. Furthermore, we establish a comparative context by outlining the known selectivity profiles of relevant compounds, including the parent molecule 1-(2-nitrophenyl)piperazine and the well-characterized research chemical meta-chlorophenylpiperazine (m-CPP). This guide is intended to equip researchers and drug development professionals with the necessary tools to rigorously evaluate this and other novel psychoactive compounds.

Introduction: The Significance of Selectivity Profiling

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and research chemicals with diverse pharmacological activities.[3][4] The substitution pattern on the piperazine ring dictates the compound's interaction with various biological targets. Specifically, N-arylpiperazines are known to interact with a range of neurotransmitter receptors and transporters, making them prime candidates for developing therapies for neuropsychiatric disorders.[1]

3-Methyl-1-(2-nitrophenyl)piperazine is a derivative of 1-(2-nitrophenyl)piperazine. The addition of a methyl group at the 3-position of the piperazine ring can significantly alter its stereochemistry and, consequently, its binding affinity and selectivity for various receptors. The nitro group on the phenyl ring is an electron-withdrawing group that can also influence the molecule's electronic properties and interactions with target proteins.

Why is Selectivity Profiling Crucial?

In drug development, a compound's selectivity is as important as its potency. A highly selective compound preferentially binds to its intended target with minimal interaction with other receptors or transporters. This minimizes off-target effects and reduces the potential for adverse drug reactions. Conversely, a non-selective compound may have a complex pharmacological profile, which could be beneficial for certain polypharmacological approaches but also carries a higher risk of side effects. Therefore, a thorough in-vitro assessment of a new chemical entity's selectivity is a critical step in its preclinical evaluation.

This guide will focus on the primary targets for phenylpiperazine derivatives: serotonin (5-HT) receptors, dopamine (D) receptors, and the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2][5]

Comparative Selectivity Profile: A Predictive Analysis

Given the absence of specific binding data for 3-Methyl-1-(2-nitrophenyl)piperazine, we present a hypothesized selectivity profile alongside the known profiles of relevant comparators. This serves as a baseline for the experimental validation outlined in the subsequent sections.

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)

Target3-Methyl-1-(2-nitrophenyl)piperazine (Hypothesized)1-(2-Nitrophenyl)piperazine (Parent Compound)meta-Chlorophenylpiperazine (m-CPP)
Serotonin Receptors
5-HT1AModerateLikely Moderate19
5-HT2AHighLikely High3.2
5-HT2CHighLikely High1.3
Dopamine Receptors
D2Low-ModerateLikely Low-Moderate313
D3ModerateLikely Moderate190
D4ModerateLikely Moderate125
Monoamine Transporters
SERTModerateLikely Moderate124
DATLowLikely Low1,280
NETLowLikely Low3,100

Note: Data for m-CPP is derived from published literature. Data for the parent compound and the target compound are predictive and require experimental confirmation.

Experimental Methodologies for Definitive Profiling

To empirically determine the selectivity profile of 3-Methyl-1-(2-nitrophenyl)piperazine, a series of in-vitro assays must be performed. The following protocols are standard in the field and provide a robust framework for this assessment.

Radioligand Binding Assays for Receptor Affinity

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.[6][7] The result is typically expressed as the inhibition constant (Ki).

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Culture cells expressing the target receptor (e.g., HEK293-h5HT2A) P2 Harvest cells and prepare cell membrane homogenates P1->P2 A1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Ketanserin) P2->A1 A2 Add increasing concentrations of 3-Methyl-1-(2-nitrophenyl)piperazine A1->A2 S1 Rapidly filter the mixture through GF/B filter mats to separate bound from free radioligand A2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Measure radioactivity on filters using a scintillation counter S2->S3 D1 Plot percentage inhibition vs. log concentration of test compound S3->D1 D2 Determine IC50 value using non-linear regression D1->D2 D3 Calculate Ki value using the Cheng-Prusoff equation D2->D3

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human receptor of interest (e.g., 5-HT2A).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).

    • Add the specific radioligand at a concentration close to its dissociation constant (Kd). For example, use [3H]-Ketanserin for the 5-HT2A receptor.

    • Add the test compound, 3-Methyl-1-(2-nitrophenyl)piperazine, in a range of concentrations (e.g., from 0.1 nM to 10 µM).

    • For determining non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM mianserin for 5-HT2A).

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Transporter Uptake Assays

These assays measure a compound's ability to inhibit the reuptake of neurotransmitters from the synaptic cleft by their respective transporters (SERT, DAT, NET).[9][10] This is commonly done using cells expressing the transporter or synaptosomes (isolated nerve terminals) and a radiolabeled or fluorescent neurotransmitter substrate.[11][12]

Experimental Workflow: Transporter Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Inhibition cluster_sep Termination & Counting cluster_analysis Data Analysis P1 Culture cells expressing the target transporter (e.g., CHO-hSERT) or prepare synaptosomes from rat brain A1 Pre-incubate cells/synaptosomes with increasing concentrations of 3-Methyl-1-(2-nitrophenyl)piperazine P1->A1 A2 Initiate uptake by adding a fixed concentration of radiolabeled substrate (e.g., [3H]-5-HT) A1->A2 A3 Incubate for a short period (e.g., 5-15 minutes) at 37°C A2->A3 S1 Terminate uptake by rapid filtration and washing with ice-cold buffer A3->S1 S2 Lyse cells/synaptosomes S1->S2 S3 Measure internalized radioactivity using a scintillation counter S2->S3 D1 Plot percentage of uptake inhibition vs. log concentration of test compound S3->D1 D2 Determine IC50 value using non-linear regression D1->D2

Caption: Workflow for assessing neurotransmitter uptake inhibition.

Step-by-Step Protocol:

  • Cell/Synaptosome Preparation:

    • Use cell lines stably expressing the human transporters (e.g., CHO-hSERT, HEK-hDAT).

    • Alternatively, prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the cells or synaptosomes with various concentrations of 3-Methyl-1-(2-nitrophenyl)piperazine for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [3H]-Serotonin for SERT, [3H]-Dopamine for DAT) at a concentration below its Km value.

    • Allow the uptake to proceed for a short, defined period (e.g., 10 minutes) where uptake is linear.

    • Non-specific uptake is determined in the presence of a known potent inhibitor (e.g., fluoxetine for SERT, GBR-12909 for DAT).

  • Termination and Lysis:

    • Terminate the reaction by rapidly filtering the plate contents and washing with ice-cold buffer.

    • Lyse the cells on the filter mat to release the internalized radiolabel.

  • Counting and Analysis:

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Functional Assays for GPCR Activity

Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).[13] This is crucial for understanding the compound's downstream effects. Common methods include measuring second messenger levels (e.g., cAMP, Ca2+) or β-arrestin recruitment.[14][15][16]

Example: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A, 5-HT2C)

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Mode:

    • Add increasing concentrations of 3-Methyl-1-(2-nitrophenyl)piperazine to the wells.

    • Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

    • Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 3-Methyl-1-(2-nitrophenyl)piperazine.

    • Add a fixed concentration of a known agonist (e.g., serotonin) at its EC80 value.

    • Measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.

    • Calculate the IC50 value for the antagonism and determine the pA2 value using a Schild plot to confirm competitive antagonism.

Discussion and Interpretation

The data generated from these assays will provide a comprehensive selectivity profile.

  • High Affinity at 5-HT2 Subtypes: Based on related compounds, it is plausible that 3-Methyl-1-(2-nitrophenyl)piperazine will show high affinity for 5-HT2A and 5-HT2C receptors. The functional assays will be critical to determine if it acts as an agonist, like m-CPP, or an antagonist.

  • Dopaminergic Activity: The affinity for D2-like receptors (D2, D3, D4) is likely to be lower than for serotonin receptors. However, even moderate affinity could have significant physiological effects.

  • Transporter Inhibition: Phenylpiperazines are typically weaker as transporter inhibitors compared to their receptor affinities.[5] Significant inhibition of SERT, DAT, or NET would classify the compound as a reuptake inhibitor, adding another layer to its pharmacological profile.

  • Structure-Activity Relationship (SAR): Comparing the final data for 3-Methyl-1-(2-nitrophenyl)piperazine to its parent compound, 1-(2-nitrophenyl)piperazine, will provide valuable SAR insights. The 3-methyl group may enhance or reduce affinity for certain targets due to steric or conformational effects.

Conclusion

While the precise selectivity profile of 3-Methyl-1-(2-nitrophenyl)piperazine remains to be experimentally determined, its chemical structure suggests a primary interaction with serotonin receptors, particularly the 5-HT2 family. The provided experimental framework offers a robust, industry-standard approach to thoroughly characterize its binding affinities and functional activities across a panel of relevant CNS targets. This systematic evaluation is indispensable for understanding its potential therapeutic applications and off-target liabilities, paving the way for further preclinical and clinical development.

References

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  • Sivaramakrishnan, H., & Majumdar, S. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 153–165. Available at: [Link]

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  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1–12.11.16. Available at: [Link]

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  • Synthesis method of N-methylpiperazine. Google Patents. (CN101239957A).
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  • Yilmaz, F., et al. (2017). Design and synthesis of some piperazine hybrid molecules. Revue Roumaine de Chimie, 62(1), 39-46. Available at: [Link]

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  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 13(1), 1-15. Available at: [Link]

  • Monoamine releasing agent. Wikipedia. Available at: [Link]

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  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

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A Researcher's Guide to Reproducibility with 3-Methyl-1-(2-nitrophenyl)piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. This guide offers a deep dive into the experimental considerations for a specific, yet illustrative, research chemical: 3-Methyl-1-(2-nitrophenyl)piperazine . As a Senior Application Scientist, my goal is not to simply provide a protocol but to arm you with the critical thinking necessary to anticipate, diagnose, and overcome the challenges of reproducibility. We will explore the synthesis, characterization, and application of this compound, comparing it with its structural isomers and other alternatives to highlight the subtleties that can make or break an experimental outcome.

The Compound in Focus: 3-Methyl-1-(2-nitrophenyl)piperazine

3-Methyl-1-(2-nitrophenyl)piperazine belongs to the broader class of phenylpiperazines, a scaffold prevalent in a multitude of pharmacologically active agents.[1] The presence of a nitro group and a methyl group on the phenylpiperazine core suggests its potential as a modulator of biological targets, such as a tyrosinase inhibitor, a hypothesis we will explore in this guide.[2]

However, the precise placement of these functional groups—the ortho nitro group and the methyl group on the piperazine ring—introduces specific chemical properties that can significantly influence its behavior in experimental systems. Understanding these nuances is the first step toward ensuring reproducible results.

The Specter of Irreproducibility: Why Seemingly Identical Experiments Falter

Before delving into specific protocols, it is crucial to acknowledge the common culprits behind a lack of reproducibility in chemical and biological research. These factors are often interconnected and can have cascading effects on your results.

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Caption: Key factors contributing to experimental irreproducibility.

Synthesis and Characterization: The First Checkpoint for Reproducibility

The journey to reproducible data begins with the synthesis and rigorous characterization of your compound. Even minor variations in the synthetic route can introduce impurities that may have their own biological activities, leading to confounding results.[3]

A General Synthetic Approach

dot

Synthetic_Workflow start Starting Materials (e.g., 2-nitroaniline, 2-methylpiperazine) step1 Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 step3 Characterization (NMR, MS, HPLC) step2->step3 product 3-Methyl-1-(2-nitrophenyl)piperazine step3->product

Caption: A generalized workflow for the synthesis and validation of 3-Methyl-1-(2-nitrophenyl)piperazine.

The Critical Role of Characterization

Thorough characterization is non-negotiable. The following techniques are essential to confirm the identity and purity of your synthesized 3-Methyl-1-(2-nitrophenyl)piperazine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the position of the methyl and nitro groups.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A purity level of >95% is generally recommended for biological assays.

In Vitro Application: A Comparative Study of Tyrosinase Inhibition

To illustrate the principles of reproducibility and the impact of subtle molecular changes, we will consider the use of 3-Methyl-1-(2-nitrophenyl)piperazine as a potential tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and pharmaceutical industries.[2][5]

The Hypothesis: Can 3-Methyl-1-(2-nitrophenyl)piperazine Inhibit Tyrosinase?

Based on a study of nitrophenylpiperazine derivatives as tyrosinase inhibitors, we can hypothesize that our target compound will exhibit some level of inhibitory activity.[2] The presence of the electron-withdrawing nitro group on the phenyl ring is a feature shared with other known tyrosinase inhibitors.[2]

Experimental Protocol: A Standardized Tyrosinase Inhibition Assay

To ensure that your results are comparable to those in the literature, a standardized protocol is essential. The following is a detailed, step-by-step methodology adapted from a study on nitrophenylpiperazine tyrosinase inhibitors.[2]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • 3-Methyl-1-(2-nitrophenyl)piperazine (and its isomers/analogs for comparison)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Protocol:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.

    • Prepare a 2 mM L-DOPA solution in phosphate buffer.

    • Prepare stock solutions of your test compounds (e.g., 10 mM in DMSO) and the positive control, kojic acid.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Comparative Analysis: The Impact of Isomeric and Structural Variations

While we lack a specific IC₅₀ value for 3-Methyl-1-(2-nitrophenyl)piperazine in the cited literature, a comparative analysis with its isomers and other analogs can provide valuable insights into potential reproducibility challenges.

Table 1: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives

CompoundStructureIC₅₀ (µM)Reference
Hypothetical: 3-Methyl-1-(2-nitrophenyl)piperazine 2-nitro isomerTo be determined N/A
1-(3-Nitrophenyl)piperazine derivative3-nitro isomer> 200[2]
1-(4-Nitrophenyl)piperazine derivative4-nitro isomer203.23 ± 1.16[2]
Kojic Acid (Positive Control)N/A27.56 ± 1.27[2]
Alternative Inhibitors
HydroquinoneN/A70[5]
ArbutinN/AVaries[2]

Discussion of Expected Results and Reproducibility Factors:

  • The "Ortho" Effect: The placement of the nitro group at the ortho position in our target compound is a critical factor. This can introduce steric hindrance , potentially affecting how the molecule binds to the active site of tyrosinase.[6] This steric clash might lead to a weaker inhibitory activity compared to its meta and para isomers. Reproducibility can be affected if the binding is less stable and more sensitive to minor fluctuations in assay conditions.

  • The Methyl Group: The methyl group on the piperazine ring adds another layer of complexity. It can influence the compound's conformation and its interactions with the enzyme. The precise impact of this group on activity and reproducibility would need to be determined empirically.

  • Comparison with Alternatives: As seen in Table 1, other classes of compounds, such as hydroquinone and kojic acid, are well-established tyrosinase inhibitors.[2][5] When your experimental results with 3-Methyl-1-(2-nitrophenyl)piperazine are unexpected or difficult to reproduce, comparing them against the performance of these standards can help diagnose issues with your assay or the compound itself.

Mitigating Irreproducibility: A Self-Validating Experimental Design

To build trustworthiness into your research, your experimental design should be inherently self-validating. This involves a multi-pronged approach to control for the variables that can lead to inconsistent results.

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Self_Validating_Workflow A Rigorous Compound Characterization (>95% Purity) B Standardized & Detailed Protocols A->B F Reproducibility A->F C Inclusion of Positive & Negative Controls B->C B->F D Orthogonal Assays C->D Confirms mechanism C->F E Transparent Reporting of Data & Methods D->E E->F

Caption: A workflow for designing self-validating experiments to enhance reproducibility.

Key Strategies:

  • Orthogonal Assays: Do not rely on a single assay. If you observe tyrosinase inhibition, confirm this finding using a different method, such as a cell-based melanin production assay.

  • Dose-Response Curves: Always perform full dose-response curves to determine IC₅₀ values. A single-point inhibition assay can be misleading.

  • Control for Assay Interference: Some compounds can interfere with the assay itself, for example, by absorbing light at the detection wavelength or by aggregating.[7] Include controls to test for these artifacts.

  • Blinding and Randomization: Where possible, blind the experimenter to the identity of the compounds being tested and randomize the order of the samples on the plate to minimize bias.

Conclusion: From a Single Compound to a Scientific Principle

The case of 3-Methyl-1-(2-nitrophenyl)piperazine serves as a microcosm for the broader challenges of experimental reproducibility. While we may not have a definitive answer to its efficacy as a tyrosinase inhibitor without direct experimental data, the journey of investigation highlights the critical importance of:

  • Meticulous planning and execution of experiments.

  • A deep understanding of the chemical and physical properties of the compounds under investigation.

  • A comparative approach that contextualizes results against known standards and structural analogs.

By embracing these principles, researchers can move beyond simply generating data to producing a body of work that is robust, reliable, and ultimately, reproducible.

References

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

  • Asadi, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]

  • Wallenberger, F. T. (1958). Steric effects in ortho-bridged and ortho-substituted biphenyls. Fordham Research Commons. [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]

  • Paudel, A., et al. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

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Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: SOP-CHEM-DISP-2026-0127-03

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Methyl-1-(2-nitrophenyl)piperazine. The procedures outlined herein are synthesized from an analysis of its chemical structure, data from analogous compounds, and established best practices in hazardous waste management. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and ensuring personnel safety.

Part 1: Hazard Assessment and Waste Profile

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. They are also often classified as respiratory and skin sensitizers.

  • Nitroaromatic Group: The presence of the 2-nitrophenyl group suggests potential toxicity and reactivity hazards. Nitroaromatic compounds are often toxic, can be readily absorbed through the skin, and may have mutagenic properties. Some are also known to be explosive, particularly when heated or subjected to shock, though this is less common for simple nitroanilines.

Given these structural features, 3-Methyl-1-(2-nitrophenyl)piperazine should be handled as a hazardous substance. The primary hazards are likely to be:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Corrosivity: Potential to cause burns to skin and eyes.

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.

Part 2: Pre-Disposal Preparations: Safety First

Before initiating any disposal procedures, it is imperative to establish a safe working environment and don the appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and preparation for the disposal of 3-Methyl-1-(2-nitrophenyl)piperazine must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

Required Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent any direct contact with the chemical.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-glovedProvides a robust barrier against skin absorption.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles.
Lab Coat Flame-resistant, fully buttonedProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 3-Methyl-1-(2-nitrophenyl)piperazine waste.

Step 1: Waste Identification and Segregation

Properly segregate waste containing 3-Methyl-1-(2-nitrophenyl)piperazine at the point of generation. This waste stream must not be mixed with non-hazardous or other types of chemical waste.

  • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves).

  • Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses.

Step 2: Waste Containerization

Select appropriate, labeled containers for the accumulation of 3-Methyl-1-(2-nitrophenyl)piperazine waste.

  • For Solid Waste: Use a wide-mouth, sealable polyethylene or glass container.

  • For Liquid Waste: Use a sealable, chemically compatible (e.g., glass or polyethylene) container. Do not use metal containers.

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Methyl-1-(2-nitrophenyl)piperazine"

  • The primary hazards (e.g., "Toxic," "Corrosive")

  • The accumulation start date

Step 3: Waste Accumulation and Storage

Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the direct control of the laboratory personnel.

  • Away from heat sources, direct sunlight, and incompatible chemicals.

  • In a secondary containment bin to capture any potential leaks.

Step 4: Final Disposal Request

Once the waste container is full or has reached the institutional time limit for satellite accumulation, a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is critical.

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention after initial decontamination and report the incident to your supervisor and EHS.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Methyl-1-(2-nitrophenyl)piperazine.

start Waste Generation (3-Methyl-1-(2-nitrophenyl)piperazine) ppe Don appropriate PPE start->ppe is_solid Is the waste solid or liquid? solid_container Use labeled solid waste container is_solid->solid_container Solid liquid_container Use labeled liquid waste container is_solid->liquid_container Liquid store Store in designated satellite accumulation area solid_container->store liquid_container->store hood Work in a chemical fume hood ppe->hood segregate Segregate from other waste hood->segregate segregate->is_solid request_pickup Request EHS pickup store->request_pickup end Disposal Complete request_pickup->end

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-1-(2-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Methyl-1-(2-nitrophenyl)piperazine, while crucial for advancing therapeutic frontiers, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Understanding the Hazard Profile
  • Piperazine Derivatives: The piperazine ring is a common scaffold in many pharmaceuticals. However, piperazine and its derivatives can be corrosive, causing severe skin and eye burns.[1][2] They are also known to be skin and respiratory sensitizers, meaning they can elicit allergic reactions upon repeated exposure.[1][2]

  • Nitroaromatic Compounds: The presence of a nitrophenyl group suggests potential for irritation to the skin, eyes, and respiratory tract.[3] Compounds in this class can also have other toxicological properties that may not have been fully investigated.

Given these characteristics, it is imperative to handle 3-Methyl-1-(2-nitrophenyl)piperazine with a high degree of caution, assuming it to be a hazardous substance.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table outlines the minimum recommended PPE for handling 3-Methyl-1-(2-nitrophenyl)piperazine.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile gloves is mandatory.Provides a barrier against skin contact and potential absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn at all times.[1][3][4] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[3]Protects the eyes and face from splashes of the chemical, which can cause serious irritation or burns.[1][3]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant laboratory coat should be worn and kept fully buttoned. A chemical-resistant apron should be worn over the lab coat.Provides a barrier to protect the skin and clothing from contamination.
Respiratory Protection Chemical Fume HoodAll handling of 3-Methyl-1-(2-nitrophenyl)piperazine should be conducted within a certified chemical fume hood.[4]A primary engineering control to minimize inhalation of dust, vapors, or mists.[4] In situations where a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary.[1]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are required.Protects the feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is as crucial as wearing the correct PPE.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible in the immediate work area.[3]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use tools such as spatulas and weighing paper appropriate for handling solids.

  • During the Experiment: Keep the container of 3-Methyl-1-(2-nitrophenyl)piperazine tightly closed when not in use.[4] Avoid actions that could generate dust.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

Storage Plan:
  • Store 3-Methyl-1-(2-nitrophenyl)piperazine in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:
  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid waste contaminated with 3-Methyl-1-(2-nitrophenyl)piperazine, including gloves, weighing paper, and disposable labware.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-Methyl-1-(2-nitrophenyl)piperazine".[5]

Disposal Procedure:
  • Never dispose of 3-Methyl-1-(2-nitrophenyl)piperazine or its contaminated waste down the drain or in the regular trash.[5]

  • Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4]

  • Spill: In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[4] For larger spills, evacuate the area and contact your institution's EHS department.

PPE Selection Workflow

To aid in the decision-making process for appropriate PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection Workflow for 3-Methyl-1-(2-nitrophenyl)piperazine cluster_assessment Hazard Assessment Start Start: Handling 3-Methyl-1-(2-nitrophenyl)piperazine AssessHazards Assess Hazards: - Piperazine derivative (corrosive, sensitizer) - Nitrophenyl group (irritant) Start->AssessHazards EyeProtection Eye/Face Protection: - Chemical Splash Goggles - Face Shield AssessHazards->EyeProtection HandProtection Hand Protection: - Double Nitrile Gloves AssessHazards->HandProtection BodyProtection Body Protection: - Lab Coat - Chemical-Resistant Apron AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood AssessHazards->RespiratoryProtection FootProtection Foot Protection: - Closed-toe Shoes AssessHazards->FootProtection Handling Safe Handling Protocol: - Work in fume hood - Avoid dust generation EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling FootProtection->Handling Storage Proper Storage: - Tightly sealed container - Cool, dry, ventilated area Handling->Storage Disposal Waste Disposal: - Labeled hazardous waste container - Follow institutional procedures Handling->Disposal Emergency Emergency Procedures: - Eye wash & safety shower access - Know spill and exposure protocols Handling->Emergency

Sources

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Min. plausibility 0.01
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.